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  • Product: Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
  • CAS: 110683-75-5

Core Science & Biosynthesis

Foundational

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate synthesis pathway

Rational Design and Synthesis Pathway of Ethyl 8-Nitro-4-oxo-4H-benzopyran-2-carboxylate: A Technical Whitepaper Executive Summary Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5), commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Synthesis Pathway of Ethyl 8-Nitro-4-oxo-4H-benzopyran-2-carboxylate: A Technical Whitepaper

Executive Summary

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5), commonly referred to as ethyl 8-nitrochromone-2-carboxylate, is a privileged heterocyclic scaffold. It serves as a critical upstream precursor in the synthesis of highly potent pharmaceutical compounds, most notably tetrazole-based cysLT1 receptor antagonists such as pranlukast[1]. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a highly orchestrated thermodynamic and kinetic system. This guide deconstructs the three-phase synthesis pathway, detailing the mechanistic causality, stoichiometric control, and self-validating experimental protocols required to achieve high-purity yields.

Mechanistic Pathway Analysis: Causality and Design

The construction of the 8-nitrochromone core requires precise regiocontrol and robust carbon-carbon bond formation. The pathway is divided into three distinct mechanistic phases:

Regioselective Nitration

The synthesis begins with the electrophilic aromatic substitution of 2-hydroxyacetophenone. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. However, due to the steric and electronic influence of the acetyl group, nitration yields a mixture of 3-nitro and 5-nitro isomers[2].

  • Causality of Reagent Choice: Using 63% concentrated nitric acid in an acetic acid matrix moderates the nitronium ion concentration, preventing runaway oxidative degradation[2].

  • Thermodynamic Control: Strict thermal regulation at 39–40 °C is non-negotiable. Lower temperatures stall the kinetics, while exceeding this threshold leads to poly-nitration[2]. The critical 3-nitro isomer (2-hydroxy-3-nitroacetophenone) is subsequently isolated via inorganic base salification, exploiting the differential pKa of the isomeric phenoxides[2].

Base-Mediated Claisen Condensation

The isolated 2-hydroxy-3-nitroacetophenone undergoes a Claisen condensation with diethyl oxalate to form a diketo ester intermediate.

  • Causality of Reagent Choice: Potassium tert-butoxide (t-BuOK) is deployed as a sterically hindered, non-nucleophilic strong base. Unlike sodium hydroxide, t-BuOK quantitatively deprotonates the weakly acidic methyl group of the acetophenone without hydrolyzing the ester linkages of diethyl oxalate[3].

  • Solvent Dynamics: Anhydrous Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates the resulting enolate anion, thereby maximizing its nucleophilicity for the acyl substitution step[3].

Acid-Catalyzed Dehydrative Cyclization

The final phase transforms the linear diketo ester into the bicyclic chromone system.

  • Causality of Reagent Choice: The intermediate is subjected to concentrated HCl in refluxing ethanol. The strong acid protonates the highly conjugated carbonyl oxygen of the diketo moiety, drastically increasing its electrophilicity[3]. This triggers an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. The subsequent dehydration is thermodynamically driven by the formation of the stable, fully aromatic 4H-chromone ring[3].

Pathway Visualization

SynthesisPathway SM 2-Hydroxyacetophenone Step1 Regioselective Nitration (63% HNO3, AcOH, 39°C) SM->Step1 Int1 2-Hydroxy-3-nitroacetophenone Step1->Int1 Electrophilic Aromatic Substitution Step2 Claisen Condensation (Diethyl Oxalate, t-BuOK, DMF, 0-5°C) Int1->Step2 Int2 Diketo Ester Intermediate Step2->Int2 Enolate Acylation Step3 Dehydrative Cyclization (Conc. HCl, EtOH, Reflux) Int2->Step3 Product Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate Step3->Product Intramolecular Ring Closure

Figure 1: Three-step synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of 2-Hydroxy-3-nitroacetophenone
  • Preparation: Charge a continuous-stirred tank reactor (CSTR) or multi-neck flask with 175 g of 2-hydroxyacetophenone, 183 g of glacial acetic acid, and 800 mL of dichloroethane[2].

  • Thermal Equilibration: Heat the mixture to exactly 39 °C under continuous agitation.

  • Nitration: Slowly add 168 g of 63% concentrated nitric acid dropwise over a period of 6 hours. Validation Checkpoint: The internal temperature must not exceed 39 °C; active cooling may be required to control the exotherm[2].

  • Aging: Post-addition, maintain the temperature at 40 °C for 4–6 hours to ensure complete conversion[2].

  • Workup & Isolation: Quench the reaction with 500 g of water, stir for 30 minutes, and extract the organic layer. Utilize inorganic base salification (e.g., sodium carbonate) to selectively precipitate and purify the 3-nitro isomer from the 5-nitro byproduct[2].

Protocol B: Condensation and Cyclization to Chromone Core
  • Enolate Formation: Dissolve 12.0 mmol (2.17 g) of 2-hydroxy-3-nitroacetophenone and 29.4 mmol (approx. 2.45 eq) of diethyl oxalate in 27 mL of anhydrous DMF under an inert argon atmosphere[3]. Cool the system to 0–5 °C.

  • Base Addition: Introduce 15.6 mmol (1.79 g) of Potassium tert-butoxide portion-wise. Stir the reaction under argon for 2–3 hours at 0–5 °C[3]. Validation Checkpoint: A distinct colorimetric shift indicates successful enolate formation and subsequent acylation.

  • Intermediate Quench: Quench the reaction with a pre-cooled solution of concentrated (12 M) aqueous HCl (31.2 mmol) in 27 mL of water. Extract the diketo ester intermediate using Ethyl Acetate (3 x 20 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure[3].

  • Cyclization: Reconstitute the concentrated residue in 20 mL of absolute ethanol. Add 15.6 mmol (1.3 mL) of concentrated (12 M) HCl. Reflux the mixture overnight under argon[3].

  • Crystallization: Concentrate the mixture under reduced pressure until the product begins to crystallize. Cool to 0–5 °C to drive complete precipitation[3]. Validation Checkpoint: Spontaneous crystallization during concentration is a physical confirmation of successful cyclization and high purity.

  • Isolation: Filter the precipitate, wash with small portions of ice-cold ethanol, and dry in a vacuum oven at 50 °C. Expected yield: ~2.8 g (88.6%) of a white solid[3].

Quantitative Data & Optimization Summary

The following table synthesizes the critical parameters and expected outcomes for the end-to-end workflow, providing a quick-reference guide for process scale-up.

Reaction PhaseKey Reagents & SolventsTemp (°C)Time (h)Yield (%)Validation Metric
1. Regioselective Nitration 63% HNO3, AcOH, Dichloroethane39–4010–12~60–70Isomer separation via salification
2. Claisen Condensation Diethyl Oxalate, t-BuOK, DMF0–52–3N/A (Int.)Colorimetric shift (enolate formation)
3. Dehydrative Cyclization Conc. HCl (12 M), EthanolReflux (78)12–1688.6Crystallization upon concentration

References

  • Synthesis method of 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran Source: Patsnap Eureka URL
  • Supporting Information - Synthesis of ethyl 4-oxo-4H-chromene-2-carboxylates Source: DOI / ACS Publications URL
  • 8-Nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran 141283-42-3 (Pharmaceutical Relevance)

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate Introduction Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a member of the benzopyran family, a cl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Introduction

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a member of the benzopyran family, a class of compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1] The precise elucidation of the molecular structure of this compound is a prerequisite for understanding its chemical reactivity, and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It offers not only predicted spectroscopic data based on established principles but also detailed experimental protocols for data acquisition, ensuring scientific integrity and providing a self-validating system for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate, with the systematic numbering used for NMR assignments, is shown below.

Chemical Structure:

The predicted spectroscopic data is based on the analysis of its functional groups: a benzopyran core, a nitro group at the 8-position, a carbonyl group at the 4-position, and an ethyl carboxylate at the 2-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

The predicted proton NMR chemical shifts are influenced by the electron-withdrawing effects of the carbonyl, nitro, and ester groups, as well as the anisotropic effects of the aromatic ring system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.10 - 7.30Singlet-
H-58.20 - 8.40Doublet of doubletsJ = 7.5 - 8.5, J = 1.5 - 2.0
H-67.80 - 8.00TripletJ = 7.5 - 8.5
H-78.50 - 8.70Doublet of doubletsJ = 7.5 - 8.5, J = 1.5 - 2.0
-OCH₂CH₃4.40 - 4.60QuartetJ = 7.0 - 7.5
-OCH₂CH₃1.40 - 1.50TripletJ = 7.0 - 7.5

The predicted carbon NMR chemical shifts reflect the electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152.0 - 154.0
C-3118.0 - 120.0
C-4175.0 - 177.0
C-4a124.0 - 126.0
C-5128.0 - 130.0
C-6135.0 - 137.0
C-7126.0 - 128.0
C-8148.0 - 150.0
C-8a155.0 - 157.0
Ester C=O160.0 - 162.0
-OCH₂CH₃62.0 - 64.0
-OCH₂CH₃13.5 - 14.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Absorption Frequency (cm⁻¹)
Aromatic C-H stretch3050 - 3150
Aliphatic C-H stretch2850 - 3000
C=O stretch (ketone)1650 - 1670
C=O stretch (ester)1720 - 1740
C=C stretch (aromatic)1580 - 1620
Asymmetric NO₂ stretch1520 - 1560
Symmetric NO₂ stretch1340 - 1370
C-O stretch (ester and ether)1200 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

IonPredicted m/z
[M]⁺ (Molecular Ion)263.04
[M+H]⁺264.05
[M+Na]⁺286.03
[M-OCH₂CH₃]⁺218.02
[M-COOCH₂CH₃]⁺190.03

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Acquire 2D NMR (COSY, HSQC, HMBC) for full assignment E->F G Apply Fourier Transform F->G H Phase correction and baseline correction G->H I Calibrate chemical shifts H->I J Integrate peaks and determine coupling constants I->J IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition (FT-IR Spectrometer) cluster_proc_ir Data Analysis A Prepare a KBr pellet or a thin film on a salt plate B Record a background spectrum A->B C Record the sample spectrum B->C D Identify characteristic absorption bands C->D E Correlate bands to functional groups D->E

Caption: Workflow for IR data acquisition and analysis.

Protocol:

  • Sample Preparation : For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, record the spectrum of the sample. The instrument will automatically subtract the background spectrum.

  • Data Analysis : Analyze the resulting spectrum to identify the characteristic absorption frequencies and correlate them with the functional groups present in the molecule.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis A Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) B Infuse the sample solution into the ESI source A->B C Acquire mass spectra in positive and negative ion modes B->C D Perform MS/MS analysis on the molecular ion C->D E Identify the molecular ion peak D->E F Analyze the fragmentation pattern E->F

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Protocol:

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation : Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS). For high-resolution mass data, a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended.

  • Data Acquisition : Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes. Set the mass range to scan from m/z 50 to 500. [2]4. Tandem MS (MS/MS) : To aid in structural elucidation, perform fragmentation analysis by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis : Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, which can confirm the molecular weight and provide structural information.

Conclusion

The comprehensive spectroscopic characterization of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is essential for its definitive identification and for understanding its chemical properties. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from structurally related compounds. The inclusion of detailed experimental protocols offers a robust framework for the acquisition and interpretation of this data, ensuring scientific rigor and supporting the advancement of research in medicinal chemistry and drug discovery.

References

  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2024(4), M1939. [Link]

  • MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

  • SIELC Technologies. (2018, May 16). 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester. [Link]

  • SpectraBase. (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-8-nitro-4-oxo-, ethyl ester. [Link]

  • Khan, K. M., et al. (2018). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 23(7), 1595. [Link]

  • Lacova, M., et al. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 3(5), 149-158. [Link]

  • El-Saghier, A. M. M. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(1), 119-123. [Link]

  • PubChemLite. (2026). 4h-1-benzopyran-2-carboxamide, 8-methyl-6-nitro-4-oxo-. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Phenyl-3-phenethylamino-1-propanone hydrochloride (CAS 14736-31-3) and its Analogs: Synthesis, Cytotoxic Mechanisms, and Preclinical Evaluation

Introduction: The Therapeutic Potential of Ketonic Mannich Bases In the landscape of medicinal chemistry, Mannich bases represent a versatile class of organic compounds with a wide spectrum of biological activities, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Ketonic Mannich Bases

In the landscape of medicinal chemistry, Mannich bases represent a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among these, ketonic mono-Mannich bases, characterized by a β-aminoketone framework, have garnered significant attention as potential cytotoxic agents.[2][3] This guide focuses on the specific 1-aryl-3-phenethylamino-1-propanone hydrochloride series, with a primary emphasis on the parent compound, 1-phenyl-3-phenethylamino-1-propanone hydrochloride (CAS 14736-31-3).

These compounds are of particular interest as they are considered prodrugs that can generate α,β-unsaturated ketones in vivo through a deamination process.[4] These reactive intermediates are capable of alkylating biological nucleophiles, such as the thiol groups in cysteine residues of critical proteins, leading to cellular dysfunction and apoptosis.[5][6] Furthermore, emerging evidence suggests that their cytotoxic effects may also be mediated through the inhibition of key enzymes involved in DNA topology, such as DNA topoisomerase I.[1][7]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, intended for researchers and professionals in drug discovery and development.

PART 1: Synthesis and Characterization

The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides is achieved through a classical Mannich reaction.[2][3] This one-pot, three-component condensation involves an aromatic ketone, paraformaldehyde, and phenethylamine hydrochloride.

General Synthesis Protocol

A robust and high-yield synthesis has been reported, achieving yields between 87-98%.[2][3] The optimal reaction conditions involve a 1:1.2:1 molar ratio of the ketone, paraformaldehyde, and phenethylamine hydrochloride, respectively, in an ethanol medium acidified with concentrated hydrochloric acid.[2][4]

Step-by-Step Synthesis:

  • To a reaction flask, add the appropriate acetophenone derivative (10 mmol), paraformaldehyde (12 mmol), and phenethylamine hydrochloride (10 mmol).

  • Add 5 mL of ethanol to the mixture.

  • Slowly add 0.5 mL of concentrated hydrochloric acid (36.5% w/v) in 2 mL of ethanol.

  • Reflux the reaction mixture. The reaction time will vary depending on the specific acetophenone used and should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically cooled to induce crystallization of the hydrochloride salt.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or acetone), and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-ether.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Ketone (1 eq) Paraformaldehyde (1.2 eq) Phenethylamine HCl (1 eq) Reaction Reflux Reactants->Reaction Solvent Ethanol + Conc. HCl Solvent->Reaction TLC Monitor by TLC Reaction->TLC Cooling Cool to Crystallize Reaction->Cooling Filtration Filter and Wash Cooling->Filtration Drying Dry Product Filtration->Drying Purification Recrystallize Drying->Purification Final_Product 1-Aryl-3-phenethylamino-1-propanone HCl Purification->Final_Product

Caption: Workflow for the Mannich reaction synthesis.

PART 2: Biological Activity and Mechanism of Action

The 1-aryl-3-phenethylamino-1-propanone hydrochloride series has demonstrated significant biological activity, primarily as cytotoxic and antifungal agents.[1][8]

Cytotoxic Activity

A study evaluating a series of ten analogs (compounds 1a-10a) against the androgen-independent human prostate cancer cell line (PC-3) revealed cytotoxic activity with IC50 values in the micromolar range.[1]

CompoundAryl SubstituentCytotoxicity (IC50 in µM) on PC-3 cells[1]
1a (CAS 14736-31-3) Phenyl10.4
2a 4-Methylphenyl12.1
3a 4-Methoxyphenyl14.2
4a 4-Chlorophenyl8.2
5a 4-Fluorophenyl9.5
6a 4-Bromophenyl9.8
7a 2,4-Dichlorophenyl11.3
8a 4-Nitrophenyl13.5
9a 2-Thienyl15.6
10a 4-Hydroxyphenyl32.1

Table 1: Cytotoxicity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides against PC-3 cells.

The data indicates that electron-withdrawing groups on the aryl ring, such as chloro and fluoro substituents, tend to enhance cytotoxic potency.

Mechanism of Action: DNA Topoisomerase I Inhibition

A significant aspect of the cytotoxic action of these compounds is their ability to interfere with DNA topoisomerase I (Topo I).[1] Topo I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[9][10] Inhibitors of Topo I trap the enzyme-DNA covalent complex, leading to an accumulation of DNA strand breaks, which can trigger apoptosis and cell death.[11][12]

The inhibitory activity of this series against mammalian Topo I was evaluated using a supercoil relaxation assay.[1] Notably, the 4-hydroxy substituted analog (10a ) showed a significant Topo I interference of 42%.[1] This suggests that the cytotoxic effects of these Mannich bases are, at least in part, attributable to their ability to function as Topo I inhibitors.[7]

TopoI_Inhibition cluster_0 Normal Topo I Catalytic Cycle cluster_1 Inhibition by Mannich Base Supercoiled_DNA Supercoiled DNA Cleavage_Complex Topo I-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex Binding & Cleavage TopoI Topo I Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Stabilized_Complex Stabilized Ternary Complex (Inhibitor-Topo I-DNA) Cleavage_Complex->Stabilized_Complex Inhibitor Mannich Base (e.g., CAS 14736-31-3) Inhibitor->Stabilized_Complex DNA_Breaks Accumulation of Single-Strand Breaks Stabilized_Complex->DNA_Breaks Prevents Religation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Proposed mechanism of DNA Topoisomerase I inhibition.

PART 3: Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • PC-3 human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO, final concentration ≤ 0.1%)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topo I.[9][10][13]

Materials:

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compounds

  • 5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 30% glycerol)

  • Agarose

  • 1x TAE buffer

  • Ethidium bromide or a safer alternative DNA stain

Procedure:

  • Reaction Setup (on ice): In a microcentrifuge tube, prepare the reaction mixture:

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg/µL)

    • Variable volume of the test compound at the desired concentration

    • Nuclease-free water to a final volume of 18 µL

  • Enzyme Addition: Add 2 µL of diluted human Topo I to each reaction tube. Include a "no enzyme" control and a "vehicle" control.

  • Incubation: Gently mix and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in 1x TAE buffer until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Data Analysis: Inhibition is indicated by a decrease in the amount of relaxed DNA and a retention of the supercoiled form compared to the vehicle control. Densitometry can be used for quantification.

Relaxation_Assay_Workflow Setup Prepare Reaction Mix: - Supercoiled DNA - Assay Buffer - Test Compound/Vehicle Enzyme Add Topo I Enzyme Setup->Enzyme Incubate Incubate at 37°C (30 min) Enzyme->Incubate Stop Terminate with Loading Dye Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize (UV Transilluminator) Electrophoresis->Visualize Analysis Analyze Results: Compare Supercoiled vs. Relaxed DNA Bands Visualize->Analysis

Caption: Workflow for the DNA Topoisomerase I relaxation assay.

Conclusion and Future Directions

The 1-aryl-3-phenethylamino-1-propanone hydrochloride class of compounds, including CAS 14736-31-3, represents a promising scaffold for the development of novel cytotoxic agents. Their straightforward synthesis, coupled with a dual mechanism of action involving potential thiol alkylation and demonstrated DNA topoisomerase I inhibition, makes them attractive candidates for further preclinical investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on both aryl rings could be explored to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Further studies are needed to confirm the role of thiol alkylation and to identify other potential cellular targets. Investigating the specific type of Topo I inhibition (e.g., poison vs. catalytic inhibitor) would be valuable.

  • In Vivo Efficacy: Promising lead compounds should be advanced into animal models of cancer to evaluate their therapeutic efficacy and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers to build upon, leveraging the existing knowledge to unlock the full therapeutic potential of this intriguing class of Mannich bases.

References

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579-2588. [Link][2][3]

  • Gul, H. I., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link][1]

  • Gul, H. I., et al. (2010). Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. Archiv der Pharmazie, 343(5), 277-284. [Link][8]

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. PubMed, PMID: 18259144. [Link][3]

  • ResearchGate. (2007). (PDF) Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. [Link][4]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 97, 595-615. [Link][5]

  • Marchan, V., et al. (2005). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 1(3), 1-12. [Link]

  • Dimmock, J. R., et al. (1999). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 42(8), 1358-1366. [Link][6]

  • Gul, H. I., et al. (2008). Effect of some bis Mannich bases and corresponding piperidinols on DNA topoisomerase I. Arzneimittelforschung, 58(12), 686-691. [Link][7]

  • Bemanian, S., & Male, K. B. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.18. [Link][10]

  • Yurttas, L., et al. (2020). Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma. Journal of the Faculty of Pharmacy of Ankara University, 44(3), 505-517. [Link]

  • Borges, L. P., et al. (2024). Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death. International Journal of Molecular Sciences, 25(1), 1-20. [Link]

  • Marchan, V., et al. (2005). DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [Link]

  • Roman, G. (2012). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1- PROPANONES: SYNTHESIS AND CHARACTERIZATION. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XX, s. I, Chimie, 179-184. [Link]

  • Capranico, G., et al. (1997). Mechanism of action of DNA topoisomerase inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1362(2-3), 135-147. [Link][11]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link][12]

  • Yurttas, L., et al. (2016). Synthesis and bioactivity studies of 1-aryl-3-(2-hydroxyethylthio)-1-propanones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 114-118. [Link]

  • Sparks, J. L., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. eLife, 11, e76384. [Link]

Sources

Exploratory

Synthesis of Chromone-2-Carboxylic Acid Derivatives: A Comprehensive Mechanistic and Methodological Guide

Abstract As a Senior Application Scientist, I approach the synthesis of chromone-2-carboxylic acids not merely as a sequence of chemical transformations, but as a highly orchestrated thermodynamic system. The chromone (1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I approach the synthesis of chromone-2-carboxylic acids not merely as a sequence of chemical transformations, but as a highly orchestrated thermodynamic system. The chromone (1,4-benzopyrone) scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its rigid, oxygen-containing bicyclic framework that readily interacts with diverse biological targets[1]. Functionalization at the C-2 position specifically unlocks a vast chemical space for developing multi-target-directed ligands (MTDLs)[2], antimalarial hybrids[3], and potent antifungal agents[4]. This whitepaper provides an in-depth analysis of the core synthetic methodologies, the causality behind reaction parameters, and self-validating experimental protocols for the synthesis and derivatization of chromone-2-carboxylic acids.

Mechanistic Rationale & Retrosynthetic Analysis

The most robust and scalable approach for synthesizing chromone-2-carboxylic acids relies on the Claisen-type condensation of substituted 2'-hydroxyacetophenones with dialkyl oxalates (typically diethyl oxalate)[1].

The Causality of Reaction Design: The synthesis is deliberately designed as a one-pot, two-step cascade to manage the thermodynamics of unstable intermediates.

  • Enolate Formation & Condensation: A strong base, such as sodium ethoxide (NaOEt), is required to selectively deprotonate the methyl group of the acetophenone. The resulting enolate acts as a nucleophile, attacking the ester carbonyl of diethyl oxalate. NaOEt is specifically chosen to match the leaving group of diethyl oxalate, preventing unwanted transesterification side reactions.

  • Cyclization & Hydrolysis: The resulting 1,3-diketone intermediate is thermodynamically unstable and highly prone to retro-Claisen cleavage if isolated. To drive the equilibrium forward, the reaction mixture is immediately subjected to harsh acidic conditions (e.g., HCl in glacial acetic acid). This triggers an acid-catalyzed intramolecular dehydration (forming the pyrone ring) while simultaneously hydrolyzing the remaining terminal ester into the target carboxylic acid[3].

SynthWorkflow A 2'-Hydroxyacetophenone B Base (NaOEt) Enolate Formation A->B C Diethyl Oxalate Condensation B->C D 1,3-Diketone (Not Isolated) C->D E Acidification (HCl) Cyclization D->E F Chromone-2-Carboxylic Acid E->F

Workflow and mechanistic progression for the one-pot synthesis of chromone-2-carboxylic acids.

Biological Activity & Target Pathways

Chromone-2-carboxylic acid derivatives are highly valued for their role in multi-target-directed ligand (MTDL) strategies.

  • Alzheimer's Disease (AD): Chromone-2-carboxamides exhibit mixed-type inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Furthermore, substitutions at the 7-position of the chromone moiety play a pivotal role in blocking self-induced Amyloid-β (Aβ) aggregation, providing a dual-action neuroprotective effect[2].

  • Antimalarial & Antimicrobial: Coupling chromone-2-carboxylic acids with aminoquinolines yields hybrids with potent antiplasmodial activity against P. falciparum[3]. Additionally, chromone-3-carbonitriles and related derivatives disrupt the morphogenetic conversion of Candida species, exhibiting strong antibiofilm properties[4].

BioMech Core Chromone-2-Carboxamides T1 AChE / BuChE Inhibition Core->T1 T2 Aβ Aggregation Blockade Core->T2 T3 Metal Chelation (Cu2+, Fe2+) Core->T3 Out Neuroprotection & AD Therapy T1->Out T2->Out T3->Out

Multi-target-directed ligand (MTDL) pharmacological pathways for chromone derivatives.

Quantitative Data: Optimization of Synthetic Routes

Historically, conventional reflux methods suffered from long reaction times and moderate yields due to thermal degradation. The integration of microwave-assisted synthesis has optimized this route, significantly reducing processing times and improving yields by rapidly overcoming the cyclization activation energy barrier[5].

Table 1: Comparative Analysis of Synthetic Conditions and Yields

Synthetic MethodReagentsCatalyst / BaseTemp (°C)TimeTypical Yield (%)
Conventional One-Pot Diethyl oxalateNaOEt78 (Reflux)10 - 12 h45 - 65%
Microwave-Assisted Diethyl oxalateNaOEt120 (MW)30 min87 - 93%
Amidation (Acid Chloride) SOCl₂, AmineEt₃N25 (RT)24 h44 - 60%
Amidation (EDC/DMAP) EDC·HCl, AmineDMAP25 (RT)12 - 18 h42 - 70%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (like pH monitoring and precipitate observation) act as physical checkpoints to confirm reaction progression.

Protocol A: One-Pot Synthesis of 6-Bromochromone-2-Carboxylic Acid

This protocol utilizes conventional heating but is optimized for high-purity precipitation.

Reagents: 5'-bromo-2'-hydroxyacetophenone (1.0 eq), Diethyl oxalate (3.0 eq), Sodium metal (for NaOEt generation), Absolute Ethanol, 40% Aqueous HBr or Conc. HCl, Glacial Acetic Acid.

Step-by-Step Methodology:

  • Enolate Generation: Freshly prepare a solution of sodium ethoxide by carefully adding sodium metal (approx. 5.0 eq) to absolute ethanol (25 mL) under an inert N₂ atmosphere. Wait until hydrogen evolution ceases.

  • Condensation: Add 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (3.0 eq) to the NaOEt solution. Reflux the mixture for 10 hours. Validation Checkpoint: The solution will transition to a deep yellow/orange color, indicating the formation of the 1,3-diketone enolate.

  • Solvent Removal: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure to prevent esterification interference in the next step.

  • Cyclization & Hydrolysis: Suspend the crude residue in 40% aqueous HBr (18 mL) and glacial acetic acid. Reflux the mixture for 12 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Treat with 10% NaOH solution until pH 12 is established to dissolve the carboxylic acid as a sodium salt, then filter to remove insoluble organic impurities.

  • Precipitation: Acidify the filtrate with 12 N HCl to pH < 2. Validation Checkpoint: A dense, white/pale-yellow precipitate of 6-bromochromone-2-carboxylic acid will immediately form. Collect via vacuum filtration and recrystallize from acetic acid[2].

Protocol B: Derivatization via EDC/DMAP Amide Coupling

This protocol is preferred over acid chloride methods to prevent the degradation of sensitive functional groups on complex amines (e.g., piperazine derivatives)[6].

Reagents: Chromone-2-carboxylic acid (1.0 eq), Appropriate amine (1.0 eq), EDC·HCl (1.1 eq), DMAP (0.2 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: Dissolve chromone-2-carboxylic acid (1.05 mmol) in anhydrous DCM. Add EDC·HCl (1.1 eq) and DMAP (0.2 eq). Stir the mixture at room temperature under an N₂ atmosphere for 10 minutes. Rationale: EDC activates the carboxylic acid by forming an O-acylisourea intermediate, while DMAP acts as an acyl transfer catalyst.

  • Coupling: Add the appropriate amine derivative (1.0 eq) dropwise to the activated mixture. Stir overnight at room temperature.

  • Quenching & Extraction: Partition the reaction mixture between DCM and a 5% NaHCO₃ aqueous solution. The basic wash removes unreacted carboxylic acid and water-soluble urea byproducts from the EDC.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Triturate the crude product in Ethyl Acetate (EtOAc) to yield the pure chromone-2-carboxamide derivative[6].

Sources

Foundational

Vilsmeier-Haack reaction for 3-formylchromones

Title : Synthesis and Application of 3-Formylchromones via the Vilsmeier-Haack Reaction: A Technical Blueprint for Medicinal Chemistry Abstract 3-Formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) are privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Synthesis and Application of 3-Formylchromones via the Vilsmeier-Haack Reaction: A Technical Blueprint for Medicinal Chemistry

Abstract 3-Formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) are privileged scaffolds in medicinal chemistry and drug development. Possessing three distinct electron-deficient sites—the C-2 position, the C-3 formyl carbon, and the C-4 carbonyl—they act as versatile heterodienes, dienophiles, and Michael acceptors[1][2]. The most robust and widely adopted method for their synthesis is the Vilsmeier-Haack (VH) formylation of o-hydroxyacetophenones[2][3]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application insights for the synthesis of 3-formylchromones.

Mechanistic Insights and Causality

The Vilsmeier-Haack reaction is not a simple functional group addition; it is a complex, tandem iminoalkylation-cyclization sequence[4]. Understanding the causality behind each intermediate is critical for troubleshooting and optimizing yields.

  • Formation of the Vilsmeier Reagent : The reaction begins with the highly exothermic interaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This generates the electrophilic Vilsmeier chloroiminium ion. Strict temperature control (0–5 °C) is required here to prevent the decomposition of the complex and to control the exotherm.

  • Electrophilic Attack and Enolization : The o-hydroxyacetophenone substrate undergoes enolization. The enol nucleophilically attacks the chloroiminium ion.

  • Cyclization (Benzopyran Formation) : An intramolecular cyclization occurs, eliminating HCl and forming the chromone core.

  • Second Formylation : Because the reaction is typically run with an excess of the VH reagent (often >3 equivalents), a subsequent electrophilic attack occurs at the highly reactive C-3 position of the newly formed chromone ring[2][5].

  • Hydrolysis : The reaction is quenched by pouring the mixture into crushed ice. This step hydrolyzes the iminium intermediates, expelling dimethylamine and yielding the final 3-formylchromone[5].

Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0-5°C, Exothermic D Enol Attack on Chloroiminium Ion B->D Electrophilic addition C o-Hydroxyacetophenone C->D Enolization E Cyclization (Benzopyran formation) D->E -HCl F Second Formylation at C-3 E->F Excess VH Reagent G Hydrolysis F->G H2O / Ice H 3-Formylchromone G->H -Dimethylamine

Fig 1: Mechanistic logic of the Vilsmeier-Haack synthesis of 3-formylchromones.

Reaction Parameters and Quantitative Data

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the stoichiometric ratio of the reagents and the thermal activation method. DMF serves a dual purpose as both the solvent and the reactant[2]. Historically, conventional heating requires 1 to 3 hours at 50–60 °C to achieve optimal cyclization and formylation[3]. However, modern microwave-assisted protocols have demonstrated dramatic rate enhancements[1][5].

Table 1: Comparative Reaction Conditions for 3-Formylchromone Synthesis

Activation MethodReagents (Substrate:POCl3:DMF)Temp (°C)TimeAverage Yield (%)Key Advantage
Conventional Heating1 : 3 : Excess50–60 °C1–3 hours80–90%Highly scalable, standard lab equipment 3[3].
Microwave Irradiation1 : 3 : Excess~80 °C (MW)4–10 mins85–95%Rapid kinetics, reduced side-product formation 1[1][2].
Solid-Supported (Resin)1 : 4 : Excess25–50 °C12–16 hours70–80%Enables library generation and easy purification[5][6].

Note: Highly substituted or polyhydroxyacetophenones may experience reduced yields (20-30%) due to competing polymerization or steric hindrance, requiring careful optimization 7[7].

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, the following protocol is designed as a self-validating system. Each step includes specific observable checkpoints to confirm the reaction is proceeding as intended.

Standard Operating Procedure: Synthesis of 3-Formylchromone

  • Preparation of the Vilsmeier Reagent (Checkpoint: Exotherm Control)

    • Action: In a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube, add 12.1 mL of anhydrous DMF. Cool the flask in an ice-salt bath to 0–5 °C.

    • Action: Add 4.5 mL (approx. 0.049 mol) of POCl3 dropwise over 15–20 minutes 3[3].

    • Causality: POCl3 reacts violently with DMF. Dropwise addition prevents thermal runaway, which would lead to the degradation of the chloroiminium ion into unreactive species.

    • Validation: The solution should transition to a pale yellow, viscous complex.

  • Substrate Addition

    • Action: Dissolve 0.012 mol of the o-hydroxyacetophenone derivative in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex while maintaining the temperature below 10 °C 3[3].

    • Causality: Keeping the temperature low during substrate addition prevents premature, uncontrolled polymerization of the highly reactive enol intermediate.

  • Cyclization and Formylation (Checkpoint: Color Change)

    • Action: Remove the ice bath and gradually heat the reaction mixture to 50–60 °C. Stir continuously for 1 to 3 hours 3[3].

    • Validation: The reaction progress can be monitored via TLC (Ethyl acetate:Cyclohexane). The mixture will typically deepen in color (orange to dark red) as the conjugated chromone system forms.

  • Quenching and Hydrolysis

    • Action: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.

    • Causality: The ice-water quench serves two purposes: it destroys unreacted POCl3 and hydrolyzes the C-3 iminium intermediate into the target aldehyde, releasing dimethylamine[5].

  • Isolation and Purification

    • Action: Allow the mixture to stand until the product fully precipitates. Filter the solid under vacuum, wash thoroughly with cold water to remove residual acid and DMF, and recrystallize from ethanol.

    • Validation: The final product should present sharp melting points and characteristic IR stretching frequencies (v(CO) of γ-pyrone ring at ~1637-1655 cm⁻¹, v(CO) of aldehyde at ~1693 cm⁻¹) 3[3].

Workflow Step1 1. Reagent Preparation Cool DMF to 0°C Step2 2. Vilsmeier Complex Dropwise POCl3 addition Step1->Step2 Control exotherm Step3 3. Substrate Addition Add o-hydroxyacetophenone Step2->Step3 Active complex formed Step4 4. Cyclization & Formylation Stir at 50-60°C Step3->Step4 Heat to drive reaction Step5 5. Quenching Pour into crushed ice Step4->Step5 Hydrolyze iminium Step6 6. Isolation Filter, wash, recrystallize Step5->Step6 Purify product

Fig 2: Self-validating experimental workflow for 3-formylchromone synthesis.

Downstream Applications in Drug Development

In the context of drug discovery, 3-formylchromones are rarely the final active pharmaceutical ingredient (API). Instead, they are highly reactive precursors. Because the γ-pyrone ring can be opened by nucleophilic attack, these compounds are exceptional starting materials for the synthesis of diverse heterocyclic systems 2[1][2].

  • Knoevenagel Condensations : Reaction with active methylene compounds (e.g., malonic acid, diethyl malonate) in the presence of pyridine yields β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids, which are known to inhibit histamine secretion and are investigated for anti-asthmatic properties 1[1].

  • Pyrazole Synthesis : Condensation with hydrazines or substituted hydrazines often leads to pyrazole derivatives. Under specific conditions, the pyrone ring opens and recyclizes to form pyrazole-substituted phenols, which exhibit significant antimicrobial and anti-inflammatory activities[6][8].

  • Pyrimidine and Pyridine Derivatives : Reaction with amidines or primary amines can yield chromenopyrimidines or highly substituted pyridines, expanding the chemical space available for high-throughput screening libraries 2[2][6].

Conclusion

The Vilsmeier-Haack synthesis of 3-formylchromones stands as a masterclass in synthetic efficiency, transforming simple o-hydroxyacetophenones into highly functionalized, biologically relevant scaffolds in a single pot. By strictly controlling the thermodynamics of the chloroiminium intermediate and leveraging the dual solvent-reagent nature of DMF, researchers can reliably generate these critical building blocks for advanced drug development programs.

References

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products N
  • Synthesis, Reaction and Theoretical Study of 3-Formylchromones Sciforum
  • Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles MDPI
  • 3-Formylchromones as diverse building blocks in heterocycles synthesis SciSpace

Sources

Exploratory

Starting materials for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate: Starting Materials and Mechanistic Insights Abstract Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a key heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate: Starting Materials and Mechanistic Insights

Abstract

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active agents. This technical guide provides a comprehensive analysis of the primary starting materials and the most efficient synthetic route for its preparation. We will delve into the strategic selection of precursors, present a detailed, field-tested experimental protocol, and elucidate the underlying reaction mechanism. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.

Strategic Importance and Retrosynthetic Analysis

The 4-chromone (4H-benzopyran-4-one) nucleus is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound, functionalized with a nitro group and an ethyl ester, offers versatile handles for further chemical modification.

A logical retrosynthetic analysis of the target molecule reveals the most common and efficient synthetic strategy. The disconnection of the pyranone ring system points to a condensation reaction between a substituted phenolic ketone and a C2-ester synthon.

Caption: Retrosynthetic analysis of the target chromone.

This analysis identifies two primary starting materials:

  • 2-Hydroxy-3-nitroacetophenone: Provides the benzene ring and the C3 and C4 carbons of the pyranone ring, along with the crucial nitro-group substitution.

  • Diethyl Oxalate: Serves as the source for the C2 carbon and the ethyl carboxylate group.

Profile of Core Starting Materials

The selection of starting materials is paramount for ensuring high yield and purity. The rationale behind choosing these specific precursors is rooted in their commercial availability, reactivity, and the straightforward nature of the subsequent cyclization.

2-Hydroxy-3-nitroacetophenone

This ortho-hydroxyacetophenone derivative is the cornerstone of the synthesis. Its preparation typically involves the nitration of 2-hydroxyacetophenone. The hydroxyl group directs the electrophilic nitration primarily to the ortho and para positions. The presence of the acetyl group further influences the regioselectivity.

  • Expertise & Causality: The choice of a pre-nitrated starting material is a strategic decision to avoid harsh nitrating conditions on the final chromone ring, which could lead to undesired side reactions or degradation. The ortho-hydroxyl group is essential as it acts as the nucleophile in the final ring-closing step.

Diethyl Oxalate

Diethyl oxalate is an inexpensive and widely available C2 building block.

  • Expertise & Causality: It serves a dual purpose. Firstly, it participates in a base-catalyzed Claisen condensation with the methyl group of the acetophenone. Secondly, it directly installs the required ethyl 2-carboxylate functionality onto the chromone ring system.

Synthetic Pathway: Mechanism and Protocol

The synthesis proceeds via a two-step sequence in a single pot: a base-catalyzed Claisen condensation followed by an acid-catalyzed intramolecular cyclization (dehydration). This is a well-established method for forming the 4-chromone-2-carboxylate scaffold.

Reaction Mechanism

The mechanism involves the formation of an enolate from 2-hydroxy-3-nitroacetophenone, which then attacks diethyl oxalate. The subsequent intramolecular cyclization is acid-catalyzed, leading to the formation of the stable aromatic chromone ring.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxy-3-nitroacetophenone B Enolate Formation (Base, e.g., NaOEt) A->B Deprotonation C Nucleophilic Attack on Diethyl Oxalate B->C D 1,3-Dicarbonyl Intermediate C->D Loss of EtO- E Protonation of Carbonyl (Acid Catalyst, e.g., H2SO4) D->E Acidification F Nucleophilic Attack by Phenolic -OH E->F G Dehydration F->G H Final Product G->H Aromatization

Caption: Key mechanistic steps in the chromone synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation from established methodologies for chromone synthesis.

Materials:

  • 2-Hydroxy-3-nitroacetophenone

  • Diethyl oxalate

  • Sodium metal or Sodium ethoxide

  • Absolute Ethanol

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved. Alternatively, use commercially available sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2-hydroxy-3-nitroacetophenone (1.0 eq.) in absolute ethanol. Stir the mixture for 15 minutes at room temperature.

  • Addition of Diethyl Oxalate: Add diethyl oxalate (1.2 eq.) dropwise to the reaction mixture. The color of the mixture will typically change.

  • Reaction Execution: Stir the resulting mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A solid sodium salt of the intermediate diketone may precipitate.

  • Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully, pour the mixture into a beaker containing ice and a catalytic amount of concentrated sulfuric acid (or a sufficient amount of HCl to make the solution acidic, pH ~1-2).

  • Precipitation and Isolation: A yellow solid product should precipitate upon acidification. Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate.

  • Trustworthiness & Self-Validation: The protocol's success is validated by the precipitation of the product upon acidification. The distinct color change and formation of a solid provide clear indicators of reaction progress and completion. The final product's purity can be readily assessed by its melting point and standard spectroscopic techniques (NMR, IR, MS).

Data Summary

The following table summarizes typical experimental parameters for this synthesis. Yields and reaction times can vary based on the precise conditions and scale.

ParameterValue / ConditionRationale / Comment
Stoichiometry
2-Hydroxy-3-nitroacetophenone1.0 equivalentThe limiting reagent.
Diethyl Oxalate1.1 - 1.5 equivalentsA slight excess is used to drive the condensation reaction to completion.
Base (e.g., Sodium)1.1 - 2.2 equivalentsAt least one equivalent is needed to form the enolate; a second can deprotonate the phenol.
Reaction Conditions
SolventAbsolute EthanolThe solvent must be anhydrous to prevent hydrolysis of the base and the ester.
TemperatureRoom Temperature (Condensation) / 0 °C (Cyclization)The condensation is efficient at RT. Cyclization is done cold to control the exothermic acidification step.
Reaction Time12 - 24 hoursTypically sufficient for the condensation to complete. Monitor by TLC.
Typical Yield 60-80%Yields are generally good for this reaction.

Conclusion

The synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is reliably achieved through the condensation of 2-hydroxy-3-nitroacetophenone and diethyl oxalate . This method is efficient, high-yielding, and utilizes readily accessible starting materials. The two-stage, one-pot process involving a Claisen condensation followed by an acid-catalyzed cyclization represents the most authoritative and practical approach for laboratory and potential scale-up production. Understanding the mechanistic basis for this transformation allows for rational optimization and troubleshooting, ensuring consistent and successful synthesis of this valuable chemical intermediate.

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chromone Compounds

Introduction and Chemical Context As a Senior Application Scientist, I approach the chromatographic analysis of chromones—a vital class of oxygen-containing heterocyclic compounds (1,4-benzopyrone derivatives)—not merely...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

As a Senior Application Scientist, I approach the chromatographic analysis of chromones—a vital class of oxygen-containing heterocyclic compounds (1,4-benzopyrone derivatives)—not merely as a procedural task, but as an exercise in physical chemistry. Chromones encompass a vast array of biologically active molecules, ranging from naturally occurring vasodilators like khellin and aloesin to synthetic mast cell stabilizers such as cromolyn sodium.

Because of their diverse pharmacological significance, developing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method is critical for purity assessment, pharmacokinetic profiling, and quality control. This guide outlines a mechanistically sound, self-validating analytical strategy for the separation and quantification of chromone derivatives.

Mechanistic Insights: The "Why" Behind the Method

A reliable analytical method is built on understanding the causality between a molecule's physicochemical properties and the chromatographic environment.

  • Stationary Phase Dynamics: The core 1,4-benzopyrone scaffold of chromones is highly hydrophobic. Therefore, Reversed-Phase HPLC (RP-HPLC) utilizing a nonpolar C18 (octadecylsilane) stationary phase is the gold standard, allowing separation based on differential hydrophobic partitioning[1].

  • Mobile Phase & pH Causality: Many chromone derivatives, such as cromolyn sodium, possess acidic functional groups (e.g., carboxylates with a pKa ~2.0). If analyzed in a neutral mobile phase, these molecules ionize, leading to poor retention (elution in the void volume) and severe peak tailing due to secondary interactions with residual silanols on the silica support. By employing an acidic mobile phase—specifically a 0.1 M phosphate buffer adjusted to pH 4.0—we actively suppress analyte ionization, ensuring sharp, symmetrical peaks and reproducible retention times[2].

  • Photometric Detection Strategy: The conjugated π-system of the chromone scaffold exhibits robust UV absorbance. Spectroscopic characterization reveals two major absorption bands: Band I (300–380 nm) associated with the cinnamoyl system, and Band II (240–280 nm) corresponding to the benzoyl system[1]. For simultaneous determination of diverse chromone mixtures, a detection wavelength of 220 nm is frequently selected to capture the universal absorbance of the functionalized benzoyl ring[2].

ChromoneHPLC Analyte Chromone Scaffold (1,4-benzopyrone) Prop1 Acidic/Polar Substituents (e.g., Carboxylates) Analyte->Prop1 Prop2 Conjugated π-System (Benzoyl & Cinnamoyl) Analyte->Prop2 Action1 Mobile Phase Optimization (pH 4.0 Buffer) Prop1->Action1 Dictates Action2 Detector Selection (UV-DAD at 220-280 nm) Prop2->Action2 Enables Result1 Ion Suppression & Sharp Peak Shape Action1->Result1 Result2 High Sensitivity & Accurate Quantification Action2->Result2

Logical mapping of chromone physicochemical properties to HPLC parameters.

Experimental Protocol: A Self-Validating Analytical Workflow

To guarantee trustworthiness and data integrity, this protocol is designed as a self-validating system . The instrument sequence will not proceed to sample analysis unless strict System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation
  • Accurately weigh the required amount of sodium dihydrogen phosphate to prepare a 0.1 M aqueous solution.

  • Adjust the pH to exactly 4.0 ± 0.05 using dilute phosphoric acid. Note: Precise pH control is non-negotiable for the reproducible retention of ionizable chromones.

  • Combine the buffer with HPLC-grade methanol in a 40:60 (v/v) ratio.

  • Vacuum filter the mixture through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas, preventing baseline noise from micro-bubbles.

Step 2: Sample Preparation & Matrix Management
  • Weigh 10.0 mg of the chromone standard/sample (e.g., khellin or cromolyn sodium).

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Perform serial dilutions to reach the target working concentration (e.g., 10–80 µg/mL for khellin analysis)[3].

  • Filter the final solution through a 0.45 µm syringe filter directly into an autosampler vial to protect the column frit from particulate occlusion[1].

Step 3: Chromatographic Execution
  • Purge the HPLC system and install a high-efficiency C18 column (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm)[2].

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable UV baseline is achieved (typically requiring 10–15 column volumes).

  • Set the column oven to 25°C (Ambient) and the UV-Vis or Diode Array Detector (DAD) to 220 nm.

Step 4: System Suitability Testing (The Validation Gate)
  • Program the autosampler to inject 10 µL of the working standard solution 5 consecutive times.

  • The chromatography data system (CDS) must automatically evaluate the metrics outlined in Table 2 .

  • Validation Gate: If any parameter falls outside the acceptance criteria, the sequence is programmed to automatically abort, forcing the analyst to investigate the root cause before consuming valuable samples.

Quantitative Data Presentation

Table 1: Standardized HPLC Operating Conditions

Parameter Specification Causality / Rationale
Column C18 (250 x 4.6 mm, 5 µm) Provides optimal hydrophobic retention for the 1,4-benzopyrone core.
Mobile Phase Methanol : 0.1 M Phosphate Buffer (60:40 v/v) Balances elution strength with necessary buffer capacity.
pH 4.0 Suppresses ionization of acidic substituents, preventing peak tailing.
Flow Rate 1.0 mL/min Ensures optimal linear velocity and mass transfer kinetics.
Detection UV-DAD at 220 nm Captures the primary benzoyl system absorbance band for maximum sensitivity.

| Temperature | 25°C (Ambient) | Maintains reproducible partitioning thermodynamics. |

Table 2: System Suitability Criteria (Self-Validation Checkpoints)

Metric Acceptance Criteria Diagnostic Value if Failed

| Resolution ( Rs​ ) | ≥2.0 | Indicates co-elution; adjust organic modifier ratio to alter selectivity. | | Tailing Factor ( Tf​ ) | ≤1.5 | Suggests secondary silanol interactions; verify buffer pH or replace column. | | Theoretical Plates ( N ) | ≥2000 | Indicates column bed degradation or voiding; check column integrity. | | % RSD (Area) | ≤2.0% ( n=5 ) | Points to autosampler malfunction or incomplete sample dissolution. |

Sources

Application

Application Note: Utilizing Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate as a Privileged Scaffold in Anticancer Assays

Executive Summary Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5), commonly referred to as a chromone-2-carboxylate derivative, is a highly versatile building block in medicinal chemistry [1]. The 4-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5), commonly referred to as a chromone-2-carboxylate derivative, is a highly versatile building block in medicinal chemistry [1]. The 4-oxo-4H-benzopyran (chromone) core is a naturally inspired, privileged scaffold that exhibits broad-spectrum pharmacological activities, most notably in oncology.

This application note provides a comprehensive guide for researchers utilizing this compound—either as a direct screening agent or as a synthetic precursor—in in vitro anticancer assays. By detailing the mechanistic rationale, pre-analytical preparation, and self-validating experimental protocols, this guide ensures robust, reproducible data generation in drug discovery workflows.

Mechanistic Rationale & Scaffold Utility

To effectively deploy this compound in biological assays, one must understand the causality behind its structural features:

  • The Chromone Core: Mimics natural flavonoids, allowing it to intercalate into ATP-binding pockets of kinases (e.g., PI3K, ATR) and induce G2/M cell cycle arrest and apoptosis [2].

  • The 2-Carboxylate Ethyl Ester: The ethyl ester acts as a lipophilic vector, enhancing cell membrane permeability during whole-cell assays. Once intracellular, it can act as a prodrug, undergoing cleavage by ubiquitous cytosolic esterases to yield the active chromone-2-carboxylic acid.

  • The 8-Nitro Substitution: The strongly electron-withdrawing nitro group alters the electron density of the benzopyran ring, enhancing binding affinity to the substrate-binding sites of multidrug resistance (MDR) efflux pumps, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2) [3]. Furthermore, it serves as a synthetic handle; it can be reduced to an 8-amino group to generate targeted libraries via amide coupling.

MOA C Ethyl 8-nitro-4-oxo-4H- benzopyran-2-carboxylate A ABCG2 Efflux Pump C->A Inhibits K Kinase Targets (e.g., PI3K/ATR) C->K Binds/Inhibits Cell Cancer Cell Death A->Cell Reverses MDR Apop Apoptosis Induction K->Apop Triggers Apop->Cell Executes

Mechanistic pathways of chromone-2-carboxylate derivatives in cancer cells.

Pre-Analytical Preparation and Data Benchmarks

Proper handling of the compound is critical to prevent assay artifacts. Chromone derivatives can be prone to hydrolysis in highly basic aqueous media, so stock solutions must be carefully managed.

Table 1: Compound Preparation & Assay Tolerances

ParameterSpecification / ValueRationale (Causality)
Stock Solvent 100% anhydrous DMSOEnsures complete dissolution (MW: 263.20) and prevents premature ester hydrolysis prior to assay dosing.
Stock Concentration 10 mM to 50 mMAllows for serial dilution while keeping final assay DMSO concentrations strictly below 0.5% v/v.
Max Assay DMSO ≤ 0.5% (Ideally 0.1%)DMSO concentrations >0.5% induce baseline cytotoxicity, confounding the measurement of the compound's true IC50.
Storage Conditions -20°C, desiccated, darkThe 4-oxo functionality is sensitive to prolonged UV exposure; cold storage prevents degradation.

Table 2: Quantitative Benchmarks for Assay Validation

Assay TypeReadout MetricExpected Range (Chromones)Validation Control
Cytotoxicity (MTT) IC50 (µM)5.0 µM – 50.0 µMDoxorubicin (IC50 < 1 µM)
Apoptosis (Flow) % Annexin V+ Cells20% – 60% (at 24h)Staurosporine (1 µM)
Efflux Inhibition Intracellular Fluorescence3-fold to 10-fold increaseKo143 (1 µM)

Experimental Protocols

The following protocols are designed as self-validating systems . If the internal controls fail to meet the specified thresholds, the assay must be rejected, ensuring absolute data trustworthiness.

Protocol A: In Vitro Cytotoxicity & Apoptosis Assay (MTT & Flow Cytometry)

Purpose: To determine the anti-proliferative efficacy of the chromone derivative and confirm that cell death is mediated by apoptosis rather than non-specific necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Dosing: Prepare a 10-point serial dilution of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate in culture media (range: 0.1 µM to 100 µM).

    • Self-Validation Step: Include a vehicle control (0.5% DMSO max) and a positive control (1 µM Doxorubicin).

  • Incubation: Treat the cells for 48 hours. Causality: A 48-hour window is required because chromone-induced G2/M arrest requires cells to pass through at least one replication cycle before viability drops.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization & Reading: Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

  • Apoptosis Confirmation (Parallel Plate): For cells treated at the calculated IC50, harvest via trypsinization, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze 10,000 events per sample.

    • System Validation: The assay is valid only if the vehicle control shows >90% viability (Annexin V-/PI-) and the Staurosporine control shows >70% apoptosis (Annexin V+/PI- or PI+).

Protocol B: ABCG2 Efflux Pump Inhibition Assay

Purpose: Chromone-2-carboxylates are potent inhibitors of the ABCG2 multidrug resistance pump[1]. This assay measures the compound's ability to block the efflux of Hoechst 33342, a known fluorescent substrate of ABCG2.

Workflow S1 Seed ABCG2+ Cancer Cells S2 Pre-incubate with Chromone S1->S2 S3 Add Hoechst Substrate S2->S3 S4 Wash & Lyse S3->S4 S5 Quantify Fluorescence S4->S5

Step-by-step workflow for the ABCG2 efflux pump inhibition assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture ABCG2-overexpressing cells (e.g., MCF-7/MX100 or HEK293-ABCG2 transfectants) in 24-well plates until 80% confluent.

  • Pre-incubation: Wash cells twice with HBSS buffer. Add the chromone derivative (1 µM, 5 µM, 10 µM) in HBSS and pre-incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to penetrate the cell membrane and bind to the intracellular ATP-binding cassette of the ABCG2 pump before the substrate is introduced.

  • Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM. Incubate for exactly 60 minutes at 37°C.

  • Termination: Stop the efflux by rapidly washing the cells three times with ice-cold PBS. Causality: The sudden drop in temperature halts all ATP-dependent pump activity, "freezing" the intracellular accumulation of the dye.

  • Lysis & Quantification: Lyse cells using 0.1% Triton X-100 in PBS. Transfer lysates to a black 96-well microplate.

  • Measurement: Measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 460 nm). Normalize fluorescence units to total protein concentration (via BCA assay).

    • System Validation: The positive control, Ko143 (1 µM), must demonstrate at least a 3-fold increase in fluorescence compared to the vehicle control. If this threshold is not met, the ABCG2 expression in the cell line has likely drifted, and the assay must be repeated with a fresh cell passage.

References

  • Substituted Chromones as Highly Potent Nontoxic Inhibitors, Specific for the Breast Cancer Resistance Protein Journal of Medicinal Chemistry URL:[Link]

  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma MDPI - Antioxidants URL:[Link]

  • One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties The Journal of Organic Chemistry URL:[Link]

Method

Application Notes &amp; Protocols: In Vitro Biological Activity of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vitro evaluation of the biological activity of Ethyl 8-nitro-4-oxo-4H-benzopyran-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the biological activity of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. Benzopyran scaffolds are recognized as privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and anti-inflammatory effects.[1][2] The presence of a nitro group on the benzopyran ring suggests a potential for significant biological activity, warranting a thorough investigation. These application notes detail the rationale and step-by-step protocols for assessing the cytotoxic effects on cancer cell lines and the anti-inflammatory potential of this novel compound. The methodologies are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Introduction: The Scientific Rationale

The 4-oxo-4H-benzopyran (chromone) core is a key pharmacophore in numerous biologically active compounds.[2][3] The addition of a nitro group at the 8-position is hypothesized to enhance its electrophilic character, potentially leading to interactions with biological nucleophiles and modulation of key cellular pathways. This structural feature is often associated with anticancer and anti-inflammatory activities.[4][5] Therefore, the primary objective of this testing strategy is to elucidate the potential of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate as a therapeutic agent by focusing on these two key areas.

Our investigative approach is twofold:

  • Anticancer Activity Assessment: We will first determine the cytotoxic potential of the compound against a panel of human cancer cell lines. A positive cytotoxicity profile will lead to further investigation into its effects on cell migration, a critical process in cancer metastasis.

  • Anti-inflammatory Activity Assessment: Chronic inflammation is a hallmark of many diseases. We will investigate the compound's ability to modulate key inflammatory pathways, specifically focusing on the production of pro-inflammatory cytokines and the activity of cyclooxygenase (COX) enzymes.

This document will provide detailed protocols for these assays, along with insights into data interpretation and visualization to guide the researcher through a comprehensive in vitro evaluation.

Anticancer Activity Assessment

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate in DMSO. Dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
Vehicle Control100 ± 4.5100 ± 5.1
0.198.2 ± 3.997.5 ± 4.8
185.1 ± 5.288.3 ± 4.1
1052.4 ± 3.761.7 ± 3.9
5021.8 ± 2.935.2 ± 3.1
1008.3 ± 1.515.6 ± 2.4
Doxorubicin (1 µM)15.7 ± 2.120.4 ± 2.8
Cell Migration: The In Vitro Scratch Assay

The scratch assay is a straightforward method to study cell migration in vitro.[8] It mimics the migration of cells in vivo during wound healing and cancer invasion.

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh media containing a non-lethal concentration of the test compound (determined from the MTT assay, e.g., IC50/2). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental Workflow Diagram:

G cluster_0 In Vitro Scratch Assay Workflow A Seed cells to confluency B Create a scratch with a pipette tip A->B C Wash with PBS B->C D Treat with compound C->D E Image at 0h, 12h, 24h, 48h D->E F Measure wound closure E->F

Caption: Workflow for the in vitro scratch assay.

Anti-inflammatory Activity Assessment

Inhibition of Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the inflammatory response in immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the vehicle control.

Expected Data Presentation:

TreatmentTNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Negative Control50 ± 8-30 ± 5-
Vehicle Control (LPS)1200 ± 9502500 ± 1500
Compound (1 µM)1050 ± 8012.52200 ± 12012
Compound (10 µM)650 ± 5545.81300 ± 9048
Compound (50 µM)250 ± 3079.2500 ± 4580
Cyclooxygenase (COX) Enzyme Activity Assay

Cyclooxygenase (COX) enzymes are central to the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins.[10] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects.[11]

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid substrate according to the kit's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and a positive control (e.g., celecoxib for COX-2, ibuprofen for both).

  • Initiate Reaction: Add arachidonic acid to initiate the reaction.

  • Measure Activity: Measure the enzymatic activity according to the kit's protocol (often through a colorimetric or fluorometric readout).

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the compound and determine the IC50 values.

Signaling Pathway Diagram:

G cluster_1 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Key inflammatory signaling pathways.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following measures are essential:

  • Dose-Response Relationship: All assays should be performed over a range of concentrations to establish a clear dose-response curve.

  • Appropriate Controls: The inclusion of negative, vehicle, and positive controls in every experiment is crucial for validating the assay performance and interpreting the results.

  • Replicates: All experiments should be performed in triplicate to ensure the statistical significance of the data.

  • Cell Viability Confirmation: When assessing anti-inflammatory activity, it is important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. By systematically evaluating its anticancer and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays will pave the way for more advanced preclinical studies, including mechanism of action elucidation and in vivo efficacy testing.

References

  • Benchchem. Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Urbain, A. et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate.
  • Manogaran, Y. et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Asian Journal of Chemistry, 35, 2948-2954.
  • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. MDPI. (2020).
  • In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. PubMed. (2010).
  • Discovery and evaluation of novel anti-inflammatory derivatives of nat. DDDT. (2014).
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis. (2018).
  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (n.d.).
  • (PDF) Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. ResearchGate. (2023).
  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Anveshana's International Publication. (n.d.).
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. (n.d.).
  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PMC. (2018).
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. (n.d.).
  • (PDF) Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2025).
  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. ResearchGate. (2025).

Sources

Application

Molecular docking studies of nitrobenzopyran derivatives with target proteins

Defining the Scope I'm currently focused on defining the scope. The request is for detailed application notes and protocols on molecular docking studies using nitrobenzopyran derivatives and target proteins.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for detailed application notes and protocols on molecular docking studies using nitrobenzopyran derivatives and target proteins. I'm considering the needs of researchers, scientists, and drug development professionals, to ensure the content is tailored appropriately.

Outlining Core Elements

I've moved on to outlining the core elements. I now have three parts clearly defined: autonomy in editorial control, scientific integrity and logical flow (which prioritizes E-E-A-T), and optimal visualization and formatting. The visualization section will require specific diagram specifications, like the use of Graphviz with strict contrast rules and a defined color palette. Data presentation will need structured tables, while the experimental protocols will need detailed step-by-step instructions.

Focusing on Target Selection

I'm now focusing on deconstructing the topic and planning the content. I've pinpointed nitrobenzopyran derivatives and docking with specific target proteins. For the sake of clarity, I've selected Acetylcholinesterase (AChE) and Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) as representative targets. The content structure will start with a rationale and introduction, followed by an application note detailing target selection and ligand preparation.

Drafting Initial Outline

I've gathered sufficient background to outline a robust application note. I'm focusing on molecular docking studies of nitrobenzopyran derivatives with target proteins. Cyclo... is my first target protein of interest.

Expanding Target Selection

I'm now expanding the target selection. Beyond COX-2, I'm considering acetylcholinesterase, alpha-amylase, and DprE1. The biological context is sharpening; I'll detail the rationale for using these in my application note, tying in lipophilicity and specific hydrogen bonding to justify the molecular docking approach. I'll need to define the roles of the targets.

Defining Docking Procedure

I've crafted a detailed, step-by-step molecular docking protocol now, covering ligand and protein preparation, grid generation, and the docking process using Glide and AutoDock Vina, plus XP scoring and MM-GBSA. Data presentation will involve a structured table of docking scores and critical residue interactions for nitrobenzopyran derivatives. Visualization will include a DOT diagram, with contrast rules defined for visual clarity.

Visualizing Docking Workflow

I've sketched a DOT diagram representing the docking workflow. It details the steps: ligand and protein preparation, grid generation, molecular docking, scoring, and finally, validation. I've used color-coded nodes to indicate each step and added edges to illustrate the flow, using a consistent font and style. I'm focusing on clarity of the diagram and its visual appeal.

Refining Docking Visualization

I'm now iterating on the DOT diagram. I've updated the nodes with the latest labels, ensuring consistency with the overall workflow. I've adjusted the font, and color-coding to emphasize the key steps. I'm focusing on ensuring clarity.

Validating Supporting Citations

I've organized the citations and verified their validity for the application note. I've renumbered them and confirmed the associated URLs are working. The paper on DprE1 is linked to anti-TB activity, and I'll use it to bolster my justification of docking studies. The COX-2 paper will further help explain the lipophilic nature of the derivatives.

Composing Content Sections

I'm now writing the content for the application note. I've drafted the title and introduction, focusing on nitrobenzopyran's properties. I'm building on the target rationale for each protein: COX-2, AChE, and DprE1. The benzopyran core's lipophilicity and the nitro group's electron-withdrawing effect will be highlighted. I'm elaborating on the causal connection between docking prep and accuracy.

Finalizing Workflow Diagram

I'm now implementing strict Graphviz DOT code compliance. I'm focusing on explicit font colors, a maximum width of 760px, and adhering to the color palette. This is crucial for precise representation of the docking workflow, with clear nodes and edges. I'm working on the data presentation tables, listing the key interacting residues. The DOT code will be finalized.

I'm also preparing a table summarizing targets, PDB IDs, key interacting residues, and average binding energies. The DOT code is almost complete and accurate. References are formatted properly now.

Mapping Active Site Interactions

I'm now focusing on mapping the active site interactions. I'm expanding the DOT diagram to include ligand binding, now providing a clear, visually appealing flowchart that details the crucial molecular docking interactions. I'm drafting a figure caption, now providing quantitative data and docking scores for the key nitrobenzopyran derivatives. I'm focusing on clarity of the figure.

Summarizing Binding Data

I'm now summarizing key binding interactions for the application note. I've tabulated ΔG values and critical residues, focusing on COX-2, AChE, and DprE1. SF5 benzopyran derivatives show COX-2 inhibition via Arg120, Tyr355, and Val523 interactions. Hydrazone derivatives demonstrate AChE activity via Trp286, Tyr72, and Phe295. Finally, Triazole-fused chromene binds DprE1 via Lys418, Asn385, and Tyr314.

Detailing Protocol Refinement

I'm now refining the docking protocol with extreme detail, focusing on a self-validating system. I'm adding validation checkpoints to each step, and detailing parameter rationale. For ligand preparation, I'm including 2D-to-3D conversion and Epik state assignment. These choices are documented to ensure that there is no bias when preparing molecules, increasing the accuracy of the workflow. I'll explicitly state why these choices matter.

Defining Protonation and Force Fields

I'm now detailing protonation states at pH 7.4, and choosing the force field for docking. The nitro group is neutral, but the core's secondary amines/hydroxyls can ionize. I'm choosing OPLS4 or MMFF94 for minimization, with a clear rationale. I'll include the reasoning, showing how these choices improve accuracy.

Method

Application Note: Advanced Techniques for Evaluating the Anti-Inflammatory Properties of Chromones

Executive Summary Chromones (1,4-benzopyrone derivatives) represent a highly versatile structural scaffold in medicinal chemistry. Historically recognized for their role as mast cell stabilizers (e.g., cromolyn sodium an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromones (1,4-benzopyrone derivatives) represent a highly versatile structural scaffold in medicinal chemistry. Historically recognized for their role as mast cell stabilizers (e.g., cromolyn sodium and nedocromil)[1], the pharmacological landscape of chromones has expanded significantly. Recent studies demonstrate that natural and synthetic chromone derivatives—such as 2-(2-phenylethyl)chromones from Aquilaria sinensis and novel BLT1 inhibitors—exhibit potent anti-inflammatory properties by modulating macrophage activation, inhibiting the NF-κB signaling pathway, and suppressing cyclooxygenase-2 (COX-2) expression[2][3].

As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with a robust, self-validating framework for evaluating novel chromone derivatives. This guide emphasizes the causality behind experimental choices, ensuring that every assay distinguishes true pharmacological efficacy from artifactual cytotoxicity.

Mechanistic Rationale: The Dual Axis of Chromone Activity

To effectively evaluate chromones, researchers must interrogate the two primary axes of their anti-inflammatory action: the Macrophage Axis and the Mast Cell Axis .

  • The Macrophage Axis: In response to Lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) recruits MyD88, triggering the phosphorylation of IKK and the subsequent nuclear translocation of NF-κB. Chromone derivatives frequently inhibit this translocation, halting the transcription of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-6)[2][4].

  • The Mast Cell Axis: Allergic inflammation is driven by IgE crosslinking the high-affinity FcεRI receptor on mast cells. This triggers intracellular calcium ( Ca2+ ) influx and rapid degranulation. Classic chromones stabilize the plasma membrane and block this calcium-dependent mediator release[1].

MOA cluster_macrophage Macrophage Axis (TLR4/NF-κB) cluster_mastcell Mast Cell Axis (FcεRI) Chromone Chromone Derivatives NFKB NF-κB Translocation Chromone->NFKB Inhibits Ca2 Intracellular Ca2+ Influx Chromone->Ca2 Blocks LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 TLR4->NFKB Cytokines Pro-inflammatory Mediators NFKB->Cytokines IgE IgE + Antigen FcERI FcεRI Crosslinking IgE->FcERI FcERI->Ca2 Degranulation Degranulation Ca2->Degranulation

Dual anti-inflammatory mechanisms of chromones targeting macrophages and mast cells.

Self-Validating In Vitro Evaluation Protocols

Macrophage Inflammation Assay (RAW 264.7)

Causality & Rationale: RAW 264.7 cells are the gold standard for in vitro inflammation screening because they robustly express TLR4 and produce massive, quantifiable amounts of Nitric Oxide (NO) via iNOS upon LPS stimulation[5]. Because NO is a highly volatile gas with a half-life of seconds, we utilize the Griess Assay to measure nitrite ( NO2−​ ), its stable aqueous breakdown product.

Self-Validation Checkpoints: A critical failure point in drug screening is mistaking cytotoxicity for anti-inflammatory activity (i.e., dead cells do not produce cytokines). This protocol is self-validating because it mandates a parallel MTT or CCK-8 viability assay . If NO levels drop but cell viability also drops below 90%, the chromone is cytotoxic, not anti-inflammatory[6]. Dexamethasone (10 μM) must be used as a positive control.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 4×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Pre-treatment: Aspirate media. Add fresh media containing the chromone derivative at varying concentrations (e.g., 1, 10, 50 μM) or vehicle (0.1% DMSO). Incubate for 1 hour. Causality: Pre-treatment ensures intracellular target engagement before the rapid LPS-induced kinase cascade begins.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Supernatant Harvest (Griess Assay): Transfer 50 μL of culture supernatant to a new 96-well plate. Add 50 μL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Incubate in the dark for 10 mins. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Parallel Viability Check: To the remaining cells in the original plate, add 10 μL of CCK-8 reagent. Incubate for 2 hours and read absorbance at 450 nm to confirm cell viability >90%.

Workflow Seed 1. Seed RAW 264.7 Cells Pretreat 2. Pre-treat with Chromone Seed->Pretreat Viability Self-Validation: MTT Assay Pretreat->Viability Parallel validation Stimulate 3. Stimulate with LPS Pretreat->Stimulate Harvest 4. Harvest Supernatant & Cells Stimulate->Harvest Assay1 Griess Assay (NO) Harvest->Assay1 Assay2 ELISA (TNF-α, IL-6) Harvest->Assay2 Assay3 Western Blot (iNOS, COX-2) Harvest->Assay3

Self-validating workflow for evaluating chromone anti-inflammatory activity in RAW 264.7 cells.

Mast Cell Degranulation Assay (RBL-2H3 / BMMCs)

Causality & Rationale: To evaluate the mast cell stabilizing properties of chromones, we simulate a Type I hypersensitivity reaction using IgE and an antigen (DNP-HSA). Instead of measuring histamine—which requires complex, interference-prone competitive ELISAs—we measure β-hexosaminidase . Causality: β-hexosaminidase is an enzyme co-stored in the exact same secretory granules as histamine. When released, it cleaves the synthetic substrate p-NAG to produce a highly stable, easily quantifiable yellow color at 405 nm.

Step-by-Step Protocol:

  • Sensitization: Seed RBL-2H3 cells ( 5×104 cells/well) and sensitize overnight with 0.5 μg/mL anti-DNP IgE.

  • Washing: Wash cells twice with Tyrode's buffer (pH 7.4) to remove unbound IgE.

  • Pre-treatment: Incubate cells with the chromone derivative (or Cromolyn Sodium as a positive control) in Tyrode's buffer for 30 minutes at 37°C.

  • Challenge: Induce degranulation by adding 100 ng/mL DNP-HSA for 45 minutes.

  • Enzymatic Readout: Transfer 30 μL of supernatant to a new plate. Add 30 μL of 1 mM p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Termination: Stop the reaction with 200 μL of 0.1 M carbonate buffer (pH 10.0). Read absorbance at 405 nm.

In Vivo Translation: Carrageenan-Induced Paw Edema

Causality & Rationale: In vitro data must be translated into complex physiological systems. The carrageenan-induced paw edema model in mice/rats is the ideal self-validating in vivo system for chromones because it produces a highly predictable biphasic inflammatory response .

  • Phase 1 (0–2 hours): Driven by mast cell degranulation (histamine/serotonin release).

  • Phase 2 (3–5 hours): Driven by macrophage activation and COX-2/prostaglandin synthesis. Because chromones exhibit dual-axis activity, a successful candidate will blunt both phases of the edema curve.

Step-by-Step Protocol:

  • Administration: Administer the chromone derivative (e.g., 20–100 mg/kg p.o. or i.p.) to BALB/c mice 1 hour prior to induction. Use Diclofenac (50 mg/kg) as a positive control[7].

  • Induction: Inject 50 μL of 1% freshly prepared λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate edema as the percentage increase in paw volume relative to the baseline (0 h) measurement.

Quantitative Benchmarks in Recent Literature

To contextualize your assay results, compare your novel chromone candidates against the quantitative benchmarks established by recent high-impact studies summarized below:

CompoundScaffold TypeTarget/ModelKey Anti-Inflammatory MetricRef
Compound VI-8 Synthetic ChromoneBLT1 Receptor / SepsisBLT1 IC50​ = 8.7 nM; Anti-inflammatory IC50​ = 12 nM[3]
Compound 6 Benzophenone-chromoneRAW 264.7 (LPS)NO Inhibition IC50​ = 11.48 ± 1.23 μM[6]
Heterocarpin FurochromoneRAW 264.7 (LPS)Suppresses NO, PGE2, TNF-α at 25–100 μM[5]
6,7-dimethoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone 2-(2-phenylethyl)chromoneRAW 264.7 (LPS)Inhibits NF-κB activation (Luciferase ratio 0.38 vs 1.03)[2]
Compound 3h Ferrocenylchroman-2-oneRat Adjuvant ArthritisSuppresses NO, IL-6, TNF-α, and MAPKs[4]

References

  • [2] 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages. Molecules (MDPI). Available at:[Link]

  • [5] Anti-Inflammatory Activity of Heterocarpin from the Salt Marsh Plant Corydalis heterocarpa in LPS-Induced RAW 264.7 Macrophage Cells. Marine Drugs (PMC). Available at:[Link]

  • [4] Synthesis and in vitro and in vivo Anti-Inflammatory Activity of Novel 4-ferrocenylchroman-2-one Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). Available at:[Link]

  • [6] Benzophenone Rhamnosides and Chromones from Hypericum seniawinii Maxim. Molecules (MDPI). Available at:[Link]

  • [7] Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. Journal of Pain Research (Dove Medical Press). Available at: [Link]

  • [3] Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [1] The Chromones: Cromolyn Sodium and Nedocromil Sodium. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the chromone (benzopyran-4-one) ring system is recognized as a privileged pharmacophore, ubiquitous in both natural products and synthetic therapeutics. Ethyl 8-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the chromone (benzopyran-4-one) ring system is recognized as a privileged pharmacophore, ubiquitous in both natural products and synthetic therapeutics. Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5) serves as a highly versatile, bifunctional research intermediate[1]. By featuring an ethyl ester at the C2 position and a nitro group at the C8 position, this molecule provides researchers with two orthogonal synthetic handles. This dual functionality allows for divergent library synthesis without cross-reactivity, making it an ideal starting point for developing kinase inhibitors, receptor antagonists, and novel anti-parasitic agents.

Physicochemical Profiling & Druglikeness

Understanding the baseline physicochemical properties of a starting scaffold is critical to predict the behavior of downstream derivatives. With a LogP of 1.88 and a low molecular weight, this intermediate sits comfortably within Lipinski's Rule of Five space. This provides significant molecular "real estate" for peripheral functionalization without compromising eventual oral bioavailability or membrane permeability[2][3].

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueClinical / Synthetic Relevance
CAS Number 110683-75-5Standard registry identification[1]
Molecular Formula C₁₂H₉NO₆Defines baseline mass contribution
Molecular Weight 263.20 g/mol Leaves ~230 Da for functionalization
Topological Polar Surface Area 99.65 ŲExcellent starting point for cell-permeable APIs[2]
LogP (Computed) 1.88Optimal lipophilicity for aqueous solubility[2]
Hydrogen Bond Acceptors 6High potential for kinase hinge-region binding
Hydrogen Bond Donors 0Allows controlled addition of donors via amidation

Mechanistic Utility in Medicinal Chemistry

The Regioselectivity Challenge

A common pitfall in chromone functionalization is attempting direct electrophilic aromatic substitution (EAS) on the unsubstituted core. Direct nitration of ethyl 4-oxo-4H-chromene-2-carboxylate predominantly yields the 6-nitro derivative, driven by the strong directing effects of the pyran oxygen. To selectively achieve C8 substitution, a bottom-up synthetic approach starting from a pre-functionalized aromatic ring (e.g., 2'-hydroxy-3'-nitroacetophenone) is chemically mandatory[4].

Orthogonal Reactivity

The C8-nitro group acts as a highly robust "masked amine." It survives both the strongly basic conditions required for the initial Claisen condensation and the strongly acidic conditions needed for pyran ring closure. Post-cyclization, the C2-ester can be hydrolyzed under mild basic conditions (e.g., LiOH) without affecting the nitro group[3]. Conversely, the nitro group can be catalytically reduced to an aniline without cleaving the C2-ester, enabling perfectly orthogonal library generation.

Experimental Protocols

Protocol A: Bottom-Up Synthesis of the Core Scaffold

Rationale: This protocol utilizes a Claisen condensation followed by an acid-catalyzed dehydration to construct the pyran ring. Sodium ethoxide is specifically chosen to match the ethyl ester of the diethyl oxalate, preventing transesterification side-reactions.

  • Enolate Formation & Condensation: Dissolve 1-(2-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and diethyl oxalate (1.5 eq) in anhydrous ethanol. Cool the reaction vessel to 0 °C. Portion-wise, add sodium ethoxide (2.5 eq). Causality: The low temperature prevents the self-condensation of the acetophenone, allowing it to selectively attack the highly electrophilic diethyl oxalate.

  • Intermediate Maturation: Stir the mixture at room temperature for 4 hours to ensure complete conversion to the diketo ester intermediate.

  • Acid-Catalyzed Cyclization: Carefully acidify the mixture using concentrated HCl until the pH reaches 2. Heat the reaction to reflux for 2 hours. Causality: The acidic environment protonates the enol/ketone, driving the intramolecular nucleophilic attack by the phenolic hydroxyl group, followed by dehydration to form the aromatic chromone core[4].

  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash with ice-cold ethanol to remove unreacted starting materials, and dry under vacuum at 50 °C to yield the product as a white to off-white solid.

Protocol B: Orthogonal Functionalization (C8-Amidation)

Rationale: The nitro group must be reduced to an amine prior to coupling. Palladium on carbon (Pd/C) is selected because the chromone core is stable to mild hydrogenation.

  • Nitro Reduction: Suspend ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate in an EtOAc/EtOH (1:1) solvent mixture. Add 10% Pd/C (0.1 eq by weight). Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 3 hours.

  • Catalyst Removal: Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate under reduced pressure to yield the 8-amino intermediate. Causality: Immediate use of the amine is recommended to prevent oxidative degradation.

  • Acylation: Dissolve the 8-amino intermediate in anhydrous dichloromethane (DCM). Add the desired acyl chloride (1.2 eq) and triethylamine (TEA, 2.0 eq). Stir at room temperature for 2 hours. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction forward.

  • Purification: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

Data Presentation: Yields & Optimization

Table 2: Typical Reaction Efficiencies for Scaffold Manipulation

TransformationReagents & ConditionsTypical YieldMechanistic Note
Claisen Condensation NaOEt, Diethyl Oxalate, 4h, 0 °C to RT>90% (Crude)Generates the diketo ester intermediate
Cyclization HCl (conc.), EtOH, 2h, Reflux85–89%Acid-catalyzed dehydration[4]
Nitro Reduction H₂ (1 atm), 10% Pd/C, 3h, RT>95%Chemoselective for NO₂ over C4-ketone
Ester Hydrolysis LiOH, THF/H₂O (3:1), 2h, RT92%Preserves the pyran ring integrity

Visualization: Synthetic Workflow

G SM 1-(2-Hydroxy-3-nitrophenyl)ethanone + Diethyl Oxalate Cond Claisen Condensation (NaOEt, EtOH, 0°C to RT) SM->Cond Inter Diketo Ester Intermediate Cond->Inter Cycl Acid-Catalyzed Cyclization (HCl, Reflux) Inter->Cycl Core Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (Target Scaffold) Cycl->Core Path1 Nitro Reduction (H2, Pd/C, EtOAc/EtOH) Core->Path1 Path2 Ester Hydrolysis (LiOH, THF/H2O) Core->Path2 Amino 8-Amino-4-oxo-4H-benzopyran-2-carboxylate Path1->Amino Acyl Acylation / Sulfonylation (R-COCl, TEA, DCM) Amino->Acyl Final1 8-Amido Chromone Derivatives (e.g., Kinase Inhibitors) Acyl->Final1 Acid 8-Nitro-4-oxo-4H-benzopyran-2-carboxylic acid Path2->Acid Amide Amide Coupling (HATU, DIPEA, DMF) Acid->Amide Final2 2-Carboxamide Chromones (e.g., Receptor Antagonists) Amide->Final2

Figure 1: Synthetic workflow and orthogonal functionalization of the 8-nitrochromone scaffold.

Application in Target-Directed Drug Design

The strategic functionalization of the 8-nitrochromone core has led to significant breakthroughs in several therapeutic areas:

  • Anti-Parasitic Agents: Derivatives of 8-nitro-4-oxo-4H-chromene-2-carboxylic acid have been heavily investigated as highly selective Cryptosporidium lysyl-tRNA synthetase inhibitors. The scaffold provides an ideal balance of aqueous solubility and membrane permeability required to target intracellular parasites[3].

  • Receptor Antagonists: The 8-substituted chromone-2-carboxylic acid framework serves as a potent bioisostere for quinolone-based cysLT1 receptor antagonists. By modifying the C8 position with various acetamido groups, researchers can fine-tune the hydrogen-bonding network to maximize receptor affinity[5].

References

  • Title: ethyl 8-nitro-4-oxochromene-2-carboxylate - ECHEMI | Source: echemi.
  • Title: Ethyl 8-nitro-4-oxo-4h-benzopyran-2-carboxylate - ChemScene | Source: chemscene.
  • Title: Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability - Discovery Research Portal | Source: dundee.ac.
  • Title: Supporting Information - Synthesis of ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate | Source: doi.
  • Title: ethyl 8-acetamido-4-oxo-4H-chromene-2-carboxylate - Molaid | Source: molaid.

Sources

Method

Application Note: Synthesis and Evaluation of Benzopyran-4-one-Isoxazole Hybrid Compounds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Oncology (Antiproliferative agents), Antimicrobial drug discovery, and Library synthesis. Introduction & Rationale The h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Oncology (Antiproliferative agents), Antimicrobial drug discovery, and Library synthesis.

Introduction & Rationale

The hybridization of privileged pharmacophores is a cornerstone strategy in modern medicinal chemistry aimed at overcoming drug resistance and enhancing target specificity. The benzopyran-4-one (chromone) scaffold is ubiquitous in nature and exhibits well-documented anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a critical structural motif in numerous FDA-approved drugs (e.g., valdecoxib, oxacillin) known for its robust metabolic stability and hydrogen-bonding capabilities.

By covalently linking these two moieties, researchers can generate novel benzopyran-4-one-isoxazole hybrid compounds that exploit synergistic pharmacodynamics. Recent studies demonstrate that these hybrids exhibit potent, selective antiproliferative activity against multi-drug resistant cancer cell lines (such as MDA-MB-231) while maintaining minimal cytotoxicity toward healthy human cells [1].

Mechanistic Insights & Synthetic Strategy

The most efficient and regioselective method for constructing these hybrids is the 1,3-Dipolar Cycloaddition (1,3-DC) , often referred to as "click chemistry." This approach couples an alkyne-functionalized benzopyran-4-one with an in situ generated nitrile oxide.

The Zwitterionic Mechanism and Regioselectivity

The 1,3-DC between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile) is highly regioselective, typically yielding the 3,5-disubstituted isoxazole isomer. Molecular Electron Density Theory (MEDT) and Electron Localization Function (ELF) analyses confirm that this cycloaddition proceeds via a zwitterionic-type (zw-type) mechanism rather than a purely concerted pericyclic pathway [2].

  • Causality in Experimental Design: Because nitrile oxides are highly reactive and prone to unwanted dimerization (forming inactive furoxans), they must be generated in situ from aldoximes using a halogenating agent (e.g., N-chlorosuccinimide) followed by a mild base (e.g., triethylamine). Maintaining strict temperature control (0 °C to room temperature) during the base addition is critical to favor the bimolecular cycloaddition over the dimerization pathway.

SynthesisWorkflow P Substituted Phenols C Benzopyran-4-one Core Synthesis P->C Cyclization F Alkyne Functionalization C->F Propargyl Bromide D 1,3-Dipolar Cycloaddition F->D + Nitrile Oxide H Isoxazole Hybrid (Final Product) D->H Regioselective

Fig 1. Multi-step synthesis workflow for benzopyran-4-one-isoxazole hybrids via 1,3-DC.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing and evaluating a representative hybrid compound.

Protocol A: Synthesis of the Alkyne-Benzopyran-4-one Precursor

Objective: To install a terminal alkyne handle on the chromone core for subsequent click chemistry.

  • Preparation: Dissolve 1.0 equivalent of a hydroxy-substituted benzopyran-4-one (e.g., 7-hydroxy-2-phenyl-4H-chromen-4-one) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group.

  • Alkylation: Dropwise, add 1.2 equivalents of propargyl bromide (80% wt. in toluene).

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) mobile phase.

  • Workup: Quench the reaction by pouring the mixture over crushed ice. Filter the resulting precipitate, wash extensively with cold distilled water to remove DMF and inorganic salts, and dry under a vacuum.

  • Purification: Recrystallize the crude intermediate from ethanol to yield the pure O-propargylated benzopyran-4-one.

Protocol B: 1,3-Dipolar Cycloaddition (Isoxazole Ring Formation)

Objective: To construct the isoxazole ring via in situ nitrile oxide generation.

  • Oxime Halogenation: In a round-bottom flask, dissolve 1.1 equivalents of the desired aryl aldoxime in anhydrous dichloromethane (DCM). Add 1.1 equivalents of N-chlorosuccinimide (NCS) and a catalytic amount of pyridine. Stir at room temperature for 2 hours to form the hydroximoyl chloride intermediate.

  • Dipolarophile Addition: Add 1.0 equivalent of the alkyne-benzopyran-4-one precursor (from Protocol A) to the reaction mixture.

  • Cycloaddition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.5 equivalents of triethylamine (Et₃N) dropwise over 15 minutes. Note: Slow addition is critical to keep the steady-state concentration of the nitrile oxide low, preventing furoxan formation.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target hybrid compound.

Protocol C: In Vitro Antiproliferative Assay (MTS)

Objective: To evaluate the biological efficacy of the synthesized hybrids.

  • Cell Culture: Seed MDA-MB-231 (breast cancer) and HEK-293 (normal embryonic kidney) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with serial dilutions of the hybrid compounds (ranging from 1 µM to 300 µM) dissolved in DMSO (final DMSO concentration < 0.5%).

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTS reagent to each well and incubate for an additional 2 hours. Measure absorbance at 490 nm using a microplate reader to determine cell viability and calculate IC₅₀ values.

Quantitative Data Summary

The hybridization strategy yields compounds with a high therapeutic window. Table 1 summarizes the antiproliferative data for a series of optimized benzopyran-4-one-isoxazole hybrids (Compounds 5a-d) against cancer and normal cell lines [1].

Table 1: Antiproliferative Activity and Selectivity of Hybrid Compounds

Compound SeriesTarget Cell Line (Cancer)IC₅₀ Range (µM)Normal Cell Line (Control)IC₅₀ Range (µM)Selectivity Index (SI)*
Hybrids 5a–d MDA-MB-2315.2 – 22.2HEK-293102.4 – 293.2> 13.0
Hybrids 5a–d LLC-PK18.4 – 25.1HEK-293102.4 – 293.2> 11.5

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 10 indicates a highly favorable safety profile for early-stage drug development.

Biological Mechanism of Action

While some benzopyran analogs act as kinase inhibitors, recent flow cytometry analyses reveal that specific benzopyran-4-one-isoxazole hybrids (e.g., Compound 5a) do not inhibit standard protein kinases. Instead, they induce cell death primarily through a kinase-independent apoptotic pathway , triggering over 50% apoptosis in MDA-MB-231 cells at concentrations as low as 5 µM [1].

ApoptosisPathway H Benzopyran-4-one-Isoxazole (Compound 5a) C MDA-MB-231 Cancer Cell Uptake H->C K Kinase Independent Pathway C->K Evades proteolytic degradation initially P Inhibition of Cell Proliferation K->P A Induction of Apoptosis (>50% at 5 µM) K->A D Programmed Cell Death P->D A->D

Fig 2. Kinase-independent apoptosis pathway induced by hybrid compound 5a in MDA-MB-231 cells.

References

  • Gupta, S., Park, S. E., Mozaffari, S., & Tiwari, R. (2023). "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." Molecules, 28(10), 4220. Available at:[Link]

  • Kanzouai, Y., Laghmari, M., Yamari, I., Bouzammit, R., Bahsis, L., Benali, T., Chtita, S., & Bakhouch, M. (2023). "Chromone-isoxazole hybrids molecules: synthesis, spectroscopic, MEDT, ELF, antibacterial, ADME-Tox, molecular docking and MD simulation investigations." Journal of Biomolecular Structure and Dynamics, Taylor & Francis. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques for nitro-substituted benzopyran compounds

Welcome to the Technical Support Center for Nitro-Substituted Benzopyrans . As a Senior Application Scientist, I frequently see researchers encounter severe bottlenecks when purifying photochromic dyes and biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitro-Substituted Benzopyrans .

As a Senior Application Scientist, I frequently see researchers encounter severe bottlenecks when purifying photochromic dyes and biologically active chromenes. Nitro-substituted benzopyrans (such as nitrospiropyrans and 3-nitrochromenes) are notoriously difficult to isolate due to their unique physical chemistry. The nitro group drastically increases polarity, while the spiro-center allows for dynamic equilibrium between structural isomers.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for your most recalcitrant purification challenges.

Visual Workflow: Purification Decision Matrix

G A Crude Nitro-Benzopyran Mixture B Assess Photochromic Nature A->B C Nitrospiropyran (SP/MC Equilibrium) B->C Spiro-linked D Standard 3-Nitrochromene B->D Monocyclic E Avoid Silica Gel (Prevents MC Isomerization) C->E G Basic Alumina Chromatography D->G Acid-sensitive F Recrystallization (Hexane/EtOAc 5:1) E->F Preferred H Pure Closed-Form (SP) F->H I Pure Nitrochromene G->I

Fig 1. Decision matrix for the purification of nitro-substituted benzopyrans.

FAQ 1: The "Silica Problem" (Chromatographic Challenges)

Q: Why does my nitrospiropyran streak purple on the silica column, resulting in terrible yields and fluorescent impurities?

A: This is a classic case of surface-catalyzed isomerization. Nitrospiropyrans exist in a dynamic equilibrium between the closed, non-polar spiropyran (SP) form and the open, highly polar, zwitterionic merocyanine (MC) form. The acidic silanol groups on standard silica gel strongly hydrogen-bond with the phenolate oxygen of the MC form. This stabilizes the open state, dragging the equilibrium toward the highly polar MC form, which irreversibly adsorbs (streaks) on the column. Furthermore, prolonged exposure to acidic silica catalyzes the degradation of the compound into1[1].

Protocol: Basic Alumina Chromatography To circumvent silanol-induced degradation, switch to basic alumina, which lacks the acidic protons that stabilize the MC form. This provides a rapid and simple procedure for the syntheses of 2[2].

  • Preparation: Pack a column with Basic Alumina (Brockmann Grade III or IV) and pre-equilibrate with 100% Hexane.

  • Loading: Dissolve the crude mixture in a minimal amount of toluene. Causality Note: Avoid THF, DCM, or pure EtOAc during loading; these polar solvents induce 3[3].

  • Elution: Elute with a gradient of Hexane to Hexane/Ethyl Acetate (10:1 to 5:1). Wrap the column in aluminum foil to prevent ambient light from photo-isomerizing the SP to MC.

  • Self-Validation Check: Monitor the column visually. The desired spiropyran should elute as a fast-moving, pale yellow or colorless band. If a thick purple band stalls at the top of the column, the stationary phase is too acidic or the solvent is too polar.

FAQ 2: The "Purple Oil" Phenomenon (Recrystallization Optimization)

Q: I cannot get my functionalized nitrospiropyran to crystallize; it crashes out as a purple oil. How can I isolate the pure closed form?

A: The "purple oil" phenomenon is caused by the aggregation of the zwitterionic merocyanine form. Because the MC form is planar and highly polar, it undergoes strong intermolecular dipole-dipole interactions and π -stacking, leading to 3 rather than ordered crystallization[3].

Protocol: Optimized Non-Polar Recrystallization To force the equilibrium back to the closed SP form, use a predominantly non-polar solvent system and precise temperature control.

  • Dissolution: Dissolve the crude purple/red oil in a 5:1 mixture of Hexane/Ethyl Acetate at 4[4]. Do not exceed 60 °C, as excessive thermal energy can lead to degradation.

  • Equilibration: Stir gently until fully dissolved.

  • Self-Validation Check: The solution should transition from deep purple to pale yellow/pink as it reaches 53 °C, confirming the thermal shift to the closed SP form. If the solution remains dark purple, trace acidic impurities are present, requiring a basic aqueous wash before proceeding.

  • Crystallization: Allow the solution to cool slowly to room temperature in the dark.

  • Isolation: Filter the resulting 4 and dry under high vacuum overnight[4].

FAQ 3: Solid-Phase Synthesis for Recalcitrant Derivatives

Q: My nitrochromene derivative degrades even on basic alumina and refuses to crystallize. How can I bypass traditional purification entirely?

A: Causality: Some highly functionalized nitro-benzopyrans have extremely low crystallization energies and high sensitivity to any stationary phase. In these cases, traditional liquid-phase synthesis forces you into a purification bottleneck.

By utilizing1, you anchor the precursor to a polymer resin. This allows you to drive the condensation reaction to 100% completion using a massive excess of reagents. Because the product is covalently bound to the solid support, all polar byproducts and unreacted starting materials can be removed through simple solvent washing, completely avoiding silica gel and1[1].

Protocol: Solid-Phase Cleavage and Isolation

  • Cleavage: After on-resin synthesis and washing, cleave the spiropyran from the resin using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) if the MC form coexists with the SP form[1].

  • Filtration: Filter the resin and collect the filtrate.

  • Self-Validation Check: Evaporate the filtrate. The resulting product should immediately present as a clean solid without the need for further extensive workup or chromatography.

Quantitative Data: Method Comparison

Table 1: Quantitative Comparison of Purification Techniques for Nitro-Benzopyrans

Purification MethodTypical YieldPurityTarget Form IsolatedKey Limitation
Silica Gel Chromatography < 30%LowMerocyanine (Streaks)Acid-catalyzed degradation
Basic Alumina Column 60 - 80%HighSpiropyran (Closed)Lower loading capacity
Hexane/EtOAc Recrystallization 40 - 70%Very HighSpiropyran (Closed)Time-consuming; requires tuning
Solid-Phase Synthesis > 85%HighSpiropyran (Closed)Requires specialized resins

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Welcome to the technical support center for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. The following question-and-answer format addresses specific challenges and offers scientifically grounded solutions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

What are the primary reasons for the poor solubility of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate?

The limited solubility of this compound stems from a combination of its molecular structure and crystalline nature. The benzopyranone core is a relatively large, rigid, and hydrophobic structure. The presence of the nitro group, an electron-withdrawing substituent, can further contribute to intermolecular interactions within the crystal lattice, making it more difficult for solvent molecules to break it apart.[1] While the ethyl ester group provides some lipophilicity, the overall molecule possesses a high melting point, which is often indicative of a stable crystal lattice and, consequently, low aqueous solubility.[2]

I'm struggling to dissolve the compound in common aqueous buffers for my biological assays. What initial steps should I take?

For many researchers, the first instinct is to use standard aqueous buffers like PBS. However, due to the compound's hydrophobic nature, direct dissolution in aqueous solutions is often unsuccessful.

Initial Troubleshooting Steps:

  • Start with an Organic Co-solvent: The most effective initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer.[3][4][5] This creates a concentrated stock solution that can then be diluted to the final desired concentration in the aqueous medium.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent and an excellent starting point for creating a stock solution.[6] Other options include N,N-dimethylformamide (DMF) and ethanol.

  • Gentle Heating and Agitation: Aiding the dissolution process with gentle warming (e.g., a 37°C water bath) and agitation (vortexing or sonication) can significantly improve the rate and extent of dissolution in the initial organic solvent.

Troubleshooting Guide: Advanced Strategies

My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent is diluted to a point where it can no longer maintain the solubility of the compound in the predominantly aqueous environment.

Solutions to Prevent Precipitation:

  • Optimize the Co-solvent Concentration: The key is to find the highest tolerable concentration of the organic co-solvent in your final assay medium that does not interfere with your experimental system. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

  • Use of Surfactants: Surfactants can be employed to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[6]

    • Commonly Used Surfactants: Tween® 20, Tween® 80, and Pluronic® F-68 are non-ionic surfactants frequently used in biological applications.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[7][8] While Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes affect solubility. It is worthwhile to test a range of pH values for your buffer system if other methods fail.[7][9][10]

I need to prepare a formulation for in vivo studies. What are some suitable solvent systems?

For in vivo applications, the choice of solvents is more restricted due to toxicity concerns.

Recommended In Vivo Formulation Strategies:

  • Co-solvent Systems: Mixtures of water-miscible and generally recognized as safe (GRAS) solvents are commonly used.[11]

    • A widely used combination is a ternary system of PEG 400, Propylene Glycol, and Water . The ratios can be adjusted to achieve the desired solubility and viscosity.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective.[6] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[4][12]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out the desired amount of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate in a sterile microcentrifuge tube.

  • Add the minimum required volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Solubility Screening

This protocol allows for a systematic evaluation of solubility in various solvents.

  • Prepare a series of vials, each containing a pre-weighed amount of the compound (e.g., 1 mg).

  • To each vial, add a different solvent from the table below, starting with a small volume (e.g., 100 µL).

  • Agitate the vials at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect each vial for undissolved solid.

  • If the compound has completely dissolved, it is considered soluble at that concentration. If not, the supernatant can be carefully removed, and the concentration of the dissolved compound can be determined using an analytical method like HPLC or UV-Vis spectroscopy.[13][14]

Table 1: Common Solvents for Solubility Screening

Solvent ClassExamplesPolarity
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Polar Protic Ethanol, Methanol, WaterHigh
Non-Polar Dichloromethane, ChloroformLow
Ethers Tetrahydrofuran (THF), DioxaneIntermediate

Visualizing Solubility Concepts

The Role of Co-solvents in Enhancing Solubility

The following diagram illustrates the mechanism by which a co-solvent improves the solubility of a hydrophobic compound in an aqueous solution.

CoSolvent_Mechanism cluster_initial Initial State: Poor Solubility cluster_final Final State: Enhanced Solubility Compound Hydrophobic Compound Water Aqueous Buffer Compound->Water Insoluble CoSolvent Addition of Co-solvent (e.g., DMSO) Compound_Dissolved Dissolved Compound Solvent_Mixture Co-solvent + Aqueous Buffer Compound_Dissolved->Solvent_Mixture Soluble CoSolvent->Solvent_Mixture Reduces polarity of the bulk solvent

Caption: Mechanism of co-solvency for enhancing solubility.

Decision Tree for Troubleshooting Solubility Issues

This workflow provides a logical progression for addressing solubility challenges.

Troubleshooting_Workflow Start Start: Compound is Insoluble Try_DMSO Attempt dissolution in 100% DMSO Start->Try_DMSO Success_DMSO Success: Prepare Stock Solution Try_DMSO->Success_DMSO Soluble InVivo_Formulation Need In Vivo Formulation Try_DMSO->InVivo_Formulation Insoluble Precipitation Precipitates upon Aqueous Dilution Success_DMSO->Precipitation Optimize_CoSolvent Optimize Co-solvent Concentration Precipitation->Optimize_CoSolvent Use_Surfactant Incorporate a Surfactant Optimize_CoSolvent->Use_Surfactant Still Precipitates Final_Success Achieved Desired Solubility Optimize_CoSolvent->Final_Success Success Adjust_pH Adjust Buffer pH Use_Surfactant->Adjust_pH Still Precipitates Use_Surfactant->Final_Success Success Adjust_pH->Final_Success Success CoSolvent_System Use Co-solvent System (PEG 400/PG/Water) InVivo_Formulation->CoSolvent_System Yes Lipid_Formulation Consider Lipid-Based Formulation InVivo_Formulation->Lipid_Formulation Yes Nanosuspension Explore Nanosuspension InVivo_Formulation->Nanosuspension Yes CoSolvent_System->Final_Success Lipid_Formulation->Final_Success Nanosuspension->Final_Success

Caption: Troubleshooting workflow for solubility issues.

References

  • Ainurofiq, A., et al. (2021). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs". PMC. Available at: [Link]

  • Wikipedia. (n.d.). "Cosolvent". Wikipedia. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). "5 Novel Techniques for Solubility Enhancement". Ascendia Pharma. Available at: [Link]

  • PriMera Scientific Publications. (2026). "Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications". PriMera Scientific Publications. Available at: [Link]

  • Palmer, D. S., et al. (2025). "Physics-Based Solubility Prediction for Organic Molecules". Chemical Reviews. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). "Solubility enhancement techniques: A comprehensive review". JDDT. Available at: [Link]

  • Taylor & Francis. (n.d.). "Cosolvent – Knowledge and References". Taylor & Francis. Available at: [Link]

  • Takács-Novák, K., et al. (2010). "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship". PubMed. Available at: [Link]

  • Wisdomlib. (2025). "Co-solvency: Significance and symbolism". Wisdomlib. Available at: [Link]

  • Königsberger, E., et al. (2019). "Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure". Journal of Chemical & Engineering Data. Available at: [Link]

  • Analytik NEWS. (2024). "Solubility: Importance, Measurements and Applications". Analytik NEWS. Available at: [Link]

  • PharmaEducation. (n.d.). "Determination of Solubility by Gravimetric Method". PharmaEducation. Available at: [Link]

  • Lund University Publications. (n.d.). "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs". Lund University. Available at: [Link]

  • Chemistry LibreTexts. (2023). "Solubility of Organic Compounds". Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2025). "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship | Request PDF". ResearchGate. Available at: [Link]

  • Area. (n.d.). "Ph Dependent Solubility". Area. Available at: [Link]

  • Jørgensen, C. G., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors". PMC. Available at: [Link]

  • Nchinda, A. T. (n.d.). "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES". University of Botswana ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). "4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-8-nitro-4-oxo-, ethyl ester - Optional[MS (GC)] - Spectrum". SpectraBase. Available at: [Link]

  • Chen, H., et al. (2019). "Diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanone derivatives as potential antitumor agents". PubMed. Available at: [Link]

  • MDPI. (2024). "Ethyl 4H-Pyran-4-one-2-carboxylate". MDPI. Available at: [Link]

  • ACS Publications. (2026). "Discovery of Chromone Derivatives as Selective BLT1 Inhibitors for Alleviating Acute Lung Injury and Sepsis". Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). "Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters". MDPI. Available at: [Link]

  • PubChem. (n.d.). "Ethyl 4-oxo-4H-pyran-2-carboxylate". PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability Challenges of Nitroaromatic Compounds in Solution

Welcome to the technical support center dedicated to addressing the stability challenges of nitroaromatic compounds in solution. This resource is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the stability challenges of nitroaromatic compounds in solution. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and resolve common stability issues encountered during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of nitroaromatic compounds.

Q1: My nitroaromatic compound solution has changed color during storage. What is the likely cause?

A change in color, often to a yellow or brown hue, is a frequent indicator of degradation.[1] This is commonly caused by:

  • Photodegradation: Exposure to light can trigger photochemical reactions, leading to the formation of colored byproducts.[1] Storing solutions in amber vials or otherwise protecting them from light is crucial.[1]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition.[1]

  • pH-Induced Changes: The pH of the solution can significantly impact the stability and electronic structure of nitroaromatic compounds, potentially leading to degradation or color changes.[2]

Q2: How can I definitively confirm if my nitroaromatic compound has degraded?

Visual inspection is a preliminary step, but for conclusive evidence, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method to separate the parent compound from its degradation products, allowing for accurate quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of nitroaromatic compounds and their degradation products.[3]

Q3: What are the general best practices for storing nitroaromatic compound solutions?

Ideal storage conditions are compound-specific, but the following guidelines are broadly applicable:

  • Temperature: Store at a controlled room temperature or refrigerated (2-8°C) as indicated on the product's technical data sheet.[1] Avoid repeated freeze-thaw cycles.[1]

  • Light: Always protect solutions from light by using amber glass vials or storing them in the dark.[1]

  • Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

  • Container: Use tightly sealed, non-reactive containers, such as glass with Teflon-lined caps.[1]

Q4: How does the choice of solvent impact the stability of my nitroaromatic compound?

The solvent can critically affect stability. Some solvents may promote degradation through hydrolysis or other reactions.[1] It is essential to use high-purity, dry solvents.[1][4] The polarity of the solvent can also influence photochemical pathways.[5][6] For long-term storage, storing the compound as a dry solid is often preferable if it is stable in that form.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific stability-related issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Symptom: You observe significant variability in analytical results (e.g., HPLC peak areas, biological activity) between seemingly identical experiments.

Potential Cause: Degradation of the nitroaromatic compound in your stock or working solutions between experiments.[1]

Troubleshooting Workflow

A Inconsistent Results Observed B Prepare Fresh Stock and Working Solutions A->B C Re-run Experiment with Fresh Solutions B->C D Results Consistent? C->D E Yes: Implement Routine Fresh Solution Preparation D->E Yes F No: Investigate Other Experimental Parameters D->F No G Validate Stock Solution Stability Over Time E->G

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol for Validating Solution Stability
  • Prepare a Fresh Stock Solution: Dissolve the nitroaromatic compound in a high-purity, appropriate solvent.

  • Initial Analysis: Immediately analyze an aliquot of the fresh solution using a validated HPLC method to determine the initial concentration and purity.

  • Storage: Store the stock solution under the recommended conditions (e.g., refrigerated, protected from light).

  • Time-Point Analysis: Analyze aliquots of the stock solution at regular intervals (e.g., 24 hours, 48 hours, 1 week).

  • Data Comparison: Compare the chromatograms and quantification results from each time point to the initial analysis. Significant decreases in the main peak area or the appearance of new peaks indicate degradation.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Symptom: Your HPLC or GC analysis shows additional, unexpected peaks that were not present in the initial analysis of the standard.

Potential Causes:

  • Degradation: The compound is degrading under the analytical conditions or during sample preparation.[7]

  • Photodegradation: Exposure to UV light in the autosampler or on the benchtop can cause photolysis.[1]

  • Solvent Incompatibility: The sample solvent may be reacting with the compound or be incompatible with the mobile phase.[4]

Troubleshooting Workflow

A Unexpected Chromatographic Peaks B Protect Sample from Light (Amber Vials) A->B C Re-inject and Analyze B->C D Peaks Disappear? C->D E Yes: Photodegradation Confirmed. Implement Light Protection D->E Yes F No: Investigate Solvent and Method Parameters D->F No G Perform Forced Degradation Study F->G NAC Nitroaromatic Compound Photo Photodegradation (e.g., UV light) NAC->Photo Light Exposure Thermal Thermal Degradation (Heat) NAC->Thermal High Temperature Bio Biodegradation (Microbial) NAC->Bio Enzymatic Action Hydrolysis Hydrolysis (Acid/Base) NAC->Hydrolysis pH Extremes Products Degradation Products Photo->Products Thermal->Products Bio->Products Hydrolysis->Products

Sources

Optimization

Side-product analysis in the synthesis of chromone-2-carboxylates

Welcome to the technical support center for the synthesis of chromone-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chromone-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes and achieve high yields and purity.

Introduction to Chromone-2-Carboxylate Synthesis

Chromone-2-carboxylates are pivotal intermediates in medicinal chemistry, forming the backbone of numerous bioactive molecules. The most prevalent and direct method for their synthesis is the one-pot reaction involving a base-catalyzed Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate (commonly diethyl oxalate), followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the resulting ester.[1]

While this method is robust, it is not without its challenges. Researchers may encounter issues such as low yields, incomplete reactions, and the formation of persistent side-products that complicate purification. This guide will systematically address the most common of these issues, providing both diagnostic advice and validated protocols for their resolution.

Core Synthesis Pathway: A Mechanistic Overview

The synthesis of chromone-2-carboxylates from 2'-hydroxyacetophenones and diethyl oxalate is a multi-step process within a single pot. Understanding the mechanism is crucial for effective troubleshooting.

Chromone Synthesis Pathway cluster_0 Step 1: Base-Catalyzed Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization & Hydrolysis A 2'-Hydroxyacetophenone B Enolate A->B Base (e.g., NaOEt) D Tetrahedral Intermediate B->D Nucleophilic Attack C Diethyl Oxalate C->D Nucleophilic Attack E 1-(2-hydroxyphenyl)-3-ethoxy-1,3-dioxopropan-2-ide D->E Elimination of Ethoxide F Ethyl Chromone-2-carboxylate E->F Acid (e.g., HCl), Heat (Intramolecular Cyclization) G Chromone-2-carboxylic Acid F->G Acid, Heat, H₂O (Ester Hydrolysis)

Caption: General workflow for the one-pot synthesis of chromone-2-carboxylic acids.

Troubleshooting Guide: Side-Product Analysis and Mitigation

This section is formatted in a question-and-answer style to directly address the most common problems encountered during the synthesis of chromone-2-carboxylates.

Issue 1: Incomplete Hydrolysis - Isolation of the Ester Side-Product

Question: My final product is the ethyl (or methyl) chromone-2-carboxylate instead of the desired carboxylic acid. Why is this happening and how can I resolve it?

Answer: This is a common issue, particularly when the chromone ring is substituted with strongly electron-withdrawing groups, such as a nitro group.[2] These substituents can decrease the reactivity of the ester carbonyl towards nucleophilic attack by water during the acid-catalyzed hydrolysis step.

Mechanistic Insight:

The hydrolysis of the ester is an equilibrium-driven process. Electron-withdrawing groups on the aromatic ring can stabilize the ester, making the hydrolysis thermodynamically less favorable and kinetically slower.

Troubleshooting and Optimization:

To drive the hydrolysis to completion, you can modify the reaction conditions in the final step:

  • Increase Acid Concentration and Temperature: After the initial cyclization, using a more concentrated acid (e.g., 6M HCl or a mixture of acetic acid and concentrated H₂SO₄) and prolonging the heating time can provide the necessary energy to overcome the activation barrier for hydrolysis.

  • Employ a Two-Step Basic Hydrolysis: If acidic conditions are insufficient, the crude ester can be isolated and subjected to basic hydrolysis (saponification). This is generally an irreversible process and highly effective.

Validated Protocol: Forced Hydrolysis of Chromone-2-Carboxylate Esters

  • Isolate the Crude Ester: After the initial reaction and work-up, if you have isolated the ester, dissolve it in a suitable solvent like methanol or ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as 1-2 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Use a molar excess of the base (2-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with cold, concentrated HCl to a pH of 1-2.

    • The desired carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

ParameterStandard Acid HydrolysisForced Acid HydrolysisBasic Hydrolysis (Saponification)
Reagent 3M HCl6M HCl or H₂SO₄/AcOH2M NaOH or LiOH
Temperature RefluxRefluxReflux
Reaction Time 30-60 min1-4 hours1-3 hours
Effectiveness Moderate; may be incomplete for deactivated substrates.High; generally effective for most substrates.Very High; irreversible and highly effective.
Issue 2: Formation of Coumarin Side-Products

Question: My spectral data (NMR, MS) suggests the presence of a coumarin isomer in my final product. How is this forming and how can I prevent it?

Answer: The formation of coumarins is a known side-reaction in syntheses involving phenols and β-dicarbonyl compounds, such as the Pechmann or Simonis reactions.[3] While the primary pathway to chromones is favored in this synthesis, alternative cyclization pathways can lead to coumarin impurities, especially under certain conditions.

Mechanistic Insight:

The key intermediate after the initial Claisen condensation is a 1-(2-hydroxyphenyl)-3-alkoxy-1,3-dioxo-propane derivative. The formation of either a chromone or a coumarin depends on the regioselectivity of the intramolecular cyclization.

Competitive Cyclization cluster_chromone Chromone Pathway (Favored) cluster_coumarin Coumarin Pathway (Side-Reaction) A 1-(2-hydroxyphenyl)-3-ethoxy-1,3-dioxopropane Intermediate B Enol attacks Phenolic Oxygen A->B Intramolecular Nucleophilic Attack D Phenolic Oxygen attacks Ester Carbonyl A->D Intramolecular Acyl Substitution C Chromone Ring B->C Dehydration E Coumarin Ring D->E Dehydration

Caption: Competitive cyclization pathways leading to chromone or coumarin formation.

Troubleshooting and Optimization:

The choice of reaction conditions can influence the direction of cyclization:

  • Catalyst Choice: While strong protic acids like HCl and H₂SO₄ are commonly used, they can sometimes promote coumarin formation. In related syntheses, phosphorus pentoxide (P₂O₅) has been shown to favor chromone formation.[3]

  • Temperature Control: Running the cyclization at the lowest effective temperature may favor the thermodynamically preferred chromone product.

Preventative Measures:

  • Ensure Complete Enolate Formation: In the initial step, ensure that the base is of good quality and used in sufficient quantity to completely form the acetophenone enolate. This will favor the desired initial condensation.

  • Controlled Acid Addition: During the cyclization step, add the acid portionwise and maintain a controlled temperature to avoid localized overheating which might favor the alternative cyclization pathway.

Issue 3: Self-Condensation of 2'-Hydroxyacetophenone

Question: I am observing a significant amount of a high molecular weight, complex mixture of byproducts, and my starting material is consumed faster than expected. Could this be self-condensation?

Answer: Yes, self-condensation of the starting 2'-hydroxyacetophenone is a potential side-reaction, analogous to the self-condensation observed in Claisen-Schmidt reactions. This occurs when the enolate of one acetophenone molecule attacks the carbonyl group of another, leading to dimers and other oligomeric impurities.

Mechanistic Insight:

The enolate of 2'-hydroxyacetophenone is a potent nucleophile. If the concentration of the electrophile (diethyl oxalate) is not sufficiently high, or if the enolate is particularly reactive, it can attack another molecule of the starting ketone.

Troubleshooting and Optimization:

The key to preventing self-condensation is to ensure that the enolate reacts preferentially with the diethyl oxalate.

  • Order of Addition: A "reverse addition" technique can be highly effective. Instead of adding the base to a mixture of the acetophenone and diethyl oxalate, add the 2'-hydroxyacetophenone slowly to a mixture of the base and an excess of diethyl oxalate. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of diethyl oxalate to ensure that the enolate is effectively "trapped" as it is formed.

  • Temperature: Lowering the temperature of the initial condensation step can reduce the rate of self-condensation.

Experimental Protocol: Minimizing Self-Condensation

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol. To this, add diethyl oxalate (1.5 equivalents).

  • Slow Addition: Prepare a solution of the 2'-hydroxyacetophenone in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred base/oxalate mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor the consumption of the starting material by TLC.

  • Cyclization and Hydrolysis: Once the initial condensation is complete, proceed with the standard acid-catalyzed cyclization and hydrolysis.

Purification Strategies

Question: My crude product is a mixture of the desired carboxylic acid and one or more of the side-products mentioned. What is the best way to purify it?

Answer: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying the final carboxylic acid product.

    • Recommended Solvents: Ethanol, methanol, or mixtures of ethanol and water are commonly used.[4][5] For less polar impurities, recrystallization from a more polar solvent will leave the impurities in the mother liquor.

  • Column Chromatography:

    • For the Ester: If you have isolated the chromone-2-carboxylate ester, it can be effectively purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[6]

    • For the Carboxylic Acid: Purifying carboxylic acids on silica gel can be challenging due to streaking. It is often better to purify the ester and then hydrolyze it. If direct chromatography of the acid is necessary, including a small amount of acetic acid (0.5-1%) in the mobile phase can improve the peak shape. Alternatively, reversed-phase C-18 silica gel can be used with a water/acetonitrile mobile phase, often with a TFA modifier.[7]

  • Acid-Base Extraction: This can be a powerful technique to separate the acidic product from neutral impurities (like the unhydrolyzed ester or self-condensation products).

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer will contain the neutral impurities.

    • Acidify the aqueous layer with cold, concentrated HCl to precipitate the pure carboxylic acid.

    • Collect the solid by filtration.

References

  • Google Patents. (n.d.). Chromone-2-carboxylic acid and its preparation method. KR860000845B1.
  • ChemRxiv. (2022). Organophotoredox Catalysed Stereoselective Reductive Dimerization of Chromone-2-Carboxylic Esters. [Link]

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]

  • Vijaya Bhargavi, M., et al. (2017). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. Journal of Pharmaceutical Sciences and Research, 9(9), 1483-1489.
  • IntechOpen. (2019). One-Pot Synthesis of Coumarin Derivatives. [Link]

  • University of Glasgow. (n.d.). Synthetic Studies of Natural Coumarins and Chromones. [Link]

  • Semantic Scholar. (2016). Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. [Link]

  • MDPI. (2022). Synthesis of the Coumarin Core. [Link]

  • MDPI. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • International Journal of Research and Pharmaceutical Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [Link]

  • ResearchGate. (2025). A mild and efficient procedure for the preparation of chromone-2-carboxylates. [Link]

  • Sphinix. (2017). Synthesis of New coumarin substituted chromone with reference to their Anti-bacterial efficacy and fluorescence properties. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • PubMed. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. [Link]

  • MDPI. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. [Link]

  • Semantic Scholar. (2021). Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. [Link]

  • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Nitration of Benzopyrans

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the nitration of benzopyrans. This guide is designed to provide in-depth troubleshooting advice and answers to f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of benzopyrans. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have structured this resource to not only offer solutions but to also explain the underlying chemical principles to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the nitration of benzopyran scaffolds. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Product Yield

Question: I've performed the nitration of my benzopyran substrate, but I'm observing very low to no formation of the desired nitrobenzopyran. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to a low or nonexistent yield in a nitration reaction. Let's break down the most common culprits and their solutions:

  • Inadequate Nitrating Agent Strength: The benzopyran ring system, while containing an activating oxygen atom, may still require a potent electrophile for efficient nitration. The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺).[1] Its generation is critical and is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][3]

    • Troubleshooting Steps:

      • Verify Acid Concentrations: Ensure that you are using concentrated acids. The presence of excess water can hinder the formation of the nitronium ion.[4]

      • Optimize the Acid Ratio: The ratio of H₂SO₄ to HNO₃ is crucial. A higher proportion of sulfuric acid will drive the equilibrium towards the formation of more nitronium ions.[5] Experiment with different ratios, starting with a common mixture of 1:1 (v/v) and adjusting as needed.

      • Consider Alternative Nitrating Agents: For particularly deactivated or sensitive benzopyran substrates, stronger nitrating systems like nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and acetic anhydride may be necessary.[6][7]

  • Substrate Instability: Benzopyran scaffolds can be sensitive to strongly acidic and oxidative conditions. The pyran ring may be susceptible to opening or other side reactions under harsh nitration conditions.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Nitration is a highly exothermic reaction.[8][9] Running the reaction at a lower temperature (e.g., 0-5 °C) can minimize substrate degradation and improve selectivity.[6]

      • Slow, Controlled Addition: Add the nitrating agent dropwise to a solution of the benzopyran substrate while vigorously stirring and monitoring the internal temperature.[8] This prevents localized overheating and reduces the likelihood of decomposition.

  • Poor Solubility: If your benzopyran starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.

    • Troubleshooting Steps:

      • Co-solvent: While many nitrations are performed in the acid mixture itself, a co-solvent like dichloromethane or acetonitrile can sometimes improve solubility. However, be cautious as the solvent itself may react with the nitrating mixture.

      • Order of Addition: Dissolving the benzopyran in concentrated sulfuric acid first, before the dropwise addition of nitric acid, can often ensure homogeneity.[10]

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)

Question: My reaction is producing a mixture of nitrobenzopyran isomers that are difficult to separate. How can I control the regioselectivity of the nitration?

Answer:

Controlling the position of nitration on the benzopyran ring is a common challenge. The regiochemical outcome is a result of the interplay between the directing effects of the substituents on the aromatic portion of the molecule.

  • Understanding Directing Effects: The oxygen atom of the pyran ring is an activating, ortho, para-director. However, other substituents on the benzopyran core will also influence the position of electrophilic attack.

    • Troubleshooting Steps:

      • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[10]

      • Choice of Nitrating Agent: Milder nitrating agents may offer better regioselectivity. For instance, using nitric acid in acetic acid can sometimes provide a different isomer distribution compared to the more aggressive mixed acid system.[6]

      • Steric Hindrance: Consider the steric bulk of both the substituents on the benzopyran and the nitrating agent itself. Bulky substituents can hinder nitration at adjacent positions.

      • Protecting Groups: If a highly activating group (like a hydroxyl or amino group) is present and causing complex product mixtures, consider protecting it before nitration. For example, an amino group can be converted to an acetanilide to moderate its activating effect.[6][11]

Issue 3: Over-Nitration (Di- or Poly-nitration)

Question: I am obtaining significant amounts of di- and even tri-nitrated benzopyran products, but I am targeting the mono-nitro compound. How can I prevent this?

Answer:

Over-nitration occurs when the initially formed mono-nitrobenzopyran is more reactive towards nitration than the starting material, or when the reaction conditions are too harsh.[6] The nitro group is deactivating, which should slow down a second nitration; however, with activated systems, this may not be sufficient to prevent it.[5]

  • Strategies to Favor Mono-nitration:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid relative to the benzopyran substrate.[12]

    • Temperature: Maintain a low reaction temperature. Higher temperatures significantly increase the rate of subsequent nitrations.[6][13]

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent further nitration of the product.[6]

    • Order of Addition: Slowly adding the benzopyran substrate to the nitrating mixture can help to keep the concentration of the organic compound low, which can disfavor multiple nitrations.[6]

Issue 4: Runaway Reaction

Question: The temperature of my reaction is increasing uncontrollably, even with external cooling. What should I do?

Answer:

An uncontrolled temperature increase indicates a thermal runaway, which is a very dangerous situation that can lead to an explosion.[8][9]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[8]

    • Maximize Cooling: Increase the efficiency of your cooling system.[8]

    • Quench the Reaction: If the temperature continues to rise, the safest course of action is to quench the reaction by carefully and slowly pouring the reaction mixture into a large volume of crushed ice and water.[8][14]

  • Preventative Measures for Future Experiments:

    • Slower Addition Rate: Reduce the rate at which the nitrating agent is added.[8]

    • More Efficient Cooling: Ensure your cooling bath and reaction vessel setup can handle the heat generated by the reaction at your intended scale.

    • Dilution: Running the reaction at a lower concentration may help to better manage the exotherm.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of benzopyrans?

A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[2][3] Second, it acts as a dehydrating agent, removing the water that is formed during the reaction. This is important because the presence of water can reverse the formation of the nitronium ion and slow down or stop the reaction.

Q2: How should I properly quench and work up my benzopyran nitration reaction?

A2: A standard work-up procedure involves carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water.[14] This serves to rapidly cool the mixture, dilute the acids, and stop the reaction.[14] If the nitrobenzopyran product is a solid, it will often precipitate and can be collected by vacuum filtration.[14] The collected solid should then be washed with cold water until the filtrate is neutral to pH paper.[14] If the product is an oil or remains dissolved, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[14] The combined organic layers should then be washed with water, a dilute solution of a weak base like sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[14][15] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.[14]

Q3: What are the key safety precautions I should take when performing nitration reactions?

A3: Nitration reactions are potentially hazardous and must be performed with extreme caution.[16]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[16]

  • Fume Hood: All work must be conducted in a well-ventilated fume hood.[16]

  • Exothermic Nature: Be aware of the highly exothermic nature of the reaction. Use an ice bath to control the temperature and add reagents slowly.[8][9]

  • Explosion Hazard: Nitrating mixtures, especially with organic compounds, can be explosive.[7] Always work behind a safety shield.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.

Q4: What analytical techniques are best for monitoring the progress of my reaction and characterizing the products?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product(s).[10] For more quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[17][18]

  • Product Characterization: Once isolated, the structure and purity of the nitrobenzopyran product should be confirmed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the nitro group.[18][19]

Section 3: Data and Protocols

Table 1: General Reaction Condition Parameters
ParameterRecommended RangeRationale & Key Considerations
Temperature 0 °C to 60 °CLower temperatures favor selectivity and reduce byproducts.[6][13] Higher temperatures increase reaction rate but can lead to over-nitration and decomposition.[5][6]
Nitric Acid (molar eq.) 1.0 - 1.5Using a slight excess ensures complete conversion. A large excess can lead to over-nitration.[12]
H₂SO₄:HNO₃ Ratio (v/v) 1:1 to 4:1A higher ratio of sulfuric acid increases the concentration of the nitronium ion, leading to a faster reaction.[5]
Reaction Time 30 min - 6 hMonitor by TLC or LC-MS to determine the optimal time.[6] Prolonged times can result in over-nitration.[6]
Experimental Protocol: General Procedure for the Mono-Nitration of a Benzopyran Derivative

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate. A thorough risk assessment must be conducted before starting any experiment.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated nitric acid to concentrated sulfuric acid with continuous stirring. Prepare this mixture fresh and keep it cold.[10]

  • Dissolution of the Substrate: In a separate reaction vessel equipped with a magnetic stirrer, thermometer, and an addition funnel, and cooled in an ice bath, dissolve the benzopyran substrate in concentrated sulfuric acid.[10]

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzopyran substrate. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction by TLC.[10]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to precipitate the product.[14]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[14] If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) in Ice Bath add_reagent Slow Dropwise Addition of Nitrating Mixture to Substrate Solution (T < 10 °C) prep_nitrating->add_reagent prep_substrate Dissolve Benzopyran in H₂SO₄ in Ice Bath prep_substrate->add_reagent stir_monitor Stir at Controlled Temp. Monitor by TLC/LC-MS add_reagent->stir_monitor quench Quench: Pour Reaction Mixture onto Ice stir_monitor->quench isolate Isolate Product: Filtration or Extraction quench->isolate purify Purify: Recrystallization or Chromatography isolate->purify

Caption: General experimental workflow for the nitration of benzopyrans.

Troubleshooting_Logic start Low or No Yield? cause1 Inadequate Nitrating Agent Strength? start->cause1 cause2 Substrate Instability? start->cause2 cause3 Poor Solubility? start->cause3 solution1a Verify Acid Concentrations cause1->solution1a Check solution1b Optimize Acid Ratio cause1->solution1b Optimize solution1c Use Stronger Nitrating Agent cause1->solution1c If Needed solution2a Lower Reaction Temperature cause2->solution2a Control solution2b Slow Reagent Addition cause2->solution2b Control solution3a Use Co-solvent cause3->solution3a Consider solution3b Optimize Order of Addition cause3->solution3b Try

Caption: Troubleshooting logic for low product yield in benzopyran nitration.

References

  • Vertex AI Search. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2024, January 24). Nitration of Benzene.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration.
  • H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution.
  • BenchChem. (n.d.). Preventing over-nitration in the synthesis of nitroaromatic compounds.
  • National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution).
  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • Reddit. (2023, November 28). Di-nitration troubleshooting.
  • ResearchGate. (n.d.). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Doc Brown's Chemistry. (2026, January 22). nitration electrophilic substitution mechanism.
  • Aurigene Pharmaceutical Services. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • ATSDR. (n.d.). ANALYTICAL METHODS.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
  • askIITians. (2025, July 23). Why is nitration of aniline difficult?

Sources

Optimization

Troubleshooting common problems in chromone synthesis

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of the chromone scaffold, a privileged structure in medicinal chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental issues, grounded in the fundamental reaction mechanisms. Our goal is to empower you to not only solve problems but also to understand their root causes, leading to more robust and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to some of the most common questions encountered during chromone synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in chromone synthesis can be attributed to several factors. The primary suspects are suboptimal reaction conditions (temperature, time, solvent, catalyst), incomplete reaction, the presence of moisture in reactions sensitive to it (like those using Vilsmeier reagent), and significant product loss during workup and purification.[1][2] The purity of your starting materials is also paramount, as impurities can lead to side reactions or inhibit the desired transformation.[2]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a frequent challenge. Common side products include unreacted starting materials and isomeric coumarins, especially in the Simonis reaction.[1] In the Kostanecki-Robinson reaction, aurones can sometimes be formed. Incomplete hydrolysis during work-up, particularly in the Vilsmeier-Haack reaction, can also leave reaction intermediates in your crude product.[2]

Q3: How can I favor the formation of a chromone over the isomeric coumarin in the Simonis reaction?

A3: The regioselectivity of the Simonis reaction is highly dependent on the condensing agent used. To favor chromone formation, it is often recommended to use phosphorus pentoxide (P₂O₅) as the catalyst.[1][3] Strong Brønsted acids like sulfuric acid tend to promote the formation of the coumarin isomer.[3][4]

Q4: What are the advantages of using microwave irradiation for chromone synthesis?

A4: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include drastically reduced reaction times (often from hours to minutes), improved reaction yields, and cleaner reaction profiles with fewer side products, which simplifies purification.[1][5] This makes it a more energy-efficient and "green" alternative.[1]

Q5: What are the key safety precautions I should take during chromone synthesis?

A5: Standard laboratory safety protocols should always be strictly followed. Many reagents used in chromone synthesis, such as phosphorus oxychloride (POCl₃) and strong acids or bases, are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions conducted at high temperatures or under microwave conditions require careful handling and adherence to equipment-specific safety guidelines to prevent burns or pressure buildup.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific, complex issues you may encounter. Each guide is structured to help you diagnose the problem, understand the underlying chemical principles, and implement effective solutions.

Guide 1: Diagnosing and Overcoming Low Reaction Yields

Low yields are one of the most frustrating challenges in synthesis. A systematic approach is key to identifying and resolving the issue.

A Low Yield Observed B Verify Purity of Starting Materials A->B C Monitor Reaction Progress (TLC/LC-MS) B->C D Incomplete Reaction? C->D Yes F Significant Side Products? C->F No E Optimize Reaction Conditions (Temp, Time, Conc.) D->E K Yield Improved E->K G Address Side Product Formation (See Guide 2) F->G Yes H Review Work-up & Purification Protocol F->H No G->K I Product Loss During Extraction/Purification? H->I Yes J Modify Work-up/Purification (See Guide 3) I->J J->K cluster_0 Simonis Reaction Pathways A Phenol + β-Ketoester B Attack at Ketone Carbonyl A->B P₂O₅ catalyst C Attack at Ester Carbonyl A->C H₂SO₄ catalyst D Chromone B->D E Coumarin C->E cluster_0 Baker-Venkataraman Rearrangement A o-Acetoxyacetophenone B Enolate Formation A->B Base (e.g., KOH) C Intramolecular Acyl Transfer B->C D Cyclic Intermediate C->D E Ring Opening D->E F 1,3-Diketone Product E->F Acidic Work-up

Sources

Troubleshooting

Methods for purifying impure nitro aliphatic compounds

Technical Support Center: Advanced Purification of Nitro Aliphatic Compounds Introduction Welcome to the Technical Support Center for Nitro Aliphatic Compound Purification. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of Nitro Aliphatic Compounds

Introduction Welcome to the Technical Support Center for Nitro Aliphatic Compound Purification. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pure nitroalkanes (e.g., nitromethane, nitroethane, and nitropropanes) from crude synthetic mixtures. The inherent challenge lies in their physical properties: homologous nitroalkanes possess closely clustered boiling points, and they readily form stubborn azeotropes with water and trace solvents. Standard fractional distillation is often inadequate for removing trace cyanoalkanes or higher nitroalkanes[1].

This guide provides self-validating, field-proven protocols designed to target specific impurity profiles. By understanding the mechanistic causality behind each method, you can ensure your reagents meet the stringent purity requirements (>99.9%) necessary for sensitive applications like conductivity measurements or pharmaceutical synthesis[2].

Core Purification Workflows

Protocol A: Low-Temperature Crystallization (Ultra-High Purity)

Causality & Logic: Commercial nitromethane typically contains trace cyanoalkanes and higher nitroalkanes (such as nitroethane and 2-nitropropane) that co-distill due to nearly identical vapor pressures. Crystallization bypasses this limitation by exploiting the differential freezing points of these compounds. By using diethyl ether as a co-solvent at cryogenic temperatures, the target nitroalkane selectively crystallizes out of the impurity-rich mother liquor[1]. Step-by-Step Methodology:

  • Preparation: Mix the impure commercial nitromethane with anhydrous diethyl ether in a 1:1 (v/v) ratio.

  • Cryogenic Cooling: Submerge the mixture in a Dry Ice/acetone bath maintained between -60°C and -78°C[1].

  • Crystallization: Allow the mixture to stand until heavy crystallization of the nitroalkane occurs. The impurities (cyanoalkanes and higher homologs) will remain soluble in the cold ether phase.

  • Filtration: Rapidly vacuum-filter the crystals using a pre-chilled jacketed Buchner funnel to prevent premature melting.

  • Recovery: Remove the cooling jacket, allow the pure nitromethane crystals to melt, and collect the liquid[1].

  • Validation: Analyze the final product via 13C-NMR. The absence of cyanoalkane satellite peaks confirms >99.9% purity. Expect a yield of 60-80%[1].

Protocol B: Azeotropic Distillation (Bulk Homolog Separation)

Causality & Logic: When bulk nitromethane is heavily contaminated with higher nitroalkanes (e.g., >5%), standard fractional distillation fails. However, adding water and a C6-C8 alkane (like n-heptane or isooctane) forces the formation of a ternary azeotrope[3]. This azeotrope distills at a significantly lower temperature, leaving the higher nitroalkanes behind in the boiler. Upon condensation, the distillate phase-separates, allowing easy mechanical recovery of the target compound. Step-by-Step Methodology:

  • Mixture Formulation: To the crude nitroalkane mixture, add distilled water and a C6-C8 alkane (e.g., an aliphatic alkane or cycloalkane having 6 carbon atoms) in sufficient quantities to form the azeotrope[3].

  • Distillation: Heat the mixture. The ternary azeotrope will distill off first.

  • Phase Separation: Collect the condensate. It will spontaneously separate into three distinct liquid layers[3].

  • Isolation: Decant or drain the lowermost layer. This layer contains the purified nitromethane alongside minor amounts (3-6 wt%) of water and alkane[3].

  • Final Polish: Remove the residual water and alkane by a secondary simple distillation up to 101.5°C[3].

Protocol C: Sequential Chemical Washing & Desiccation (Aldehyde/Alcohol Removal)

Causality & Logic: Gas-phase nitration manufacturing leaves behind aldehydes, alcohols, and acidic byproducts[2]. Chemical washing chemically neutralizes and extracts these polar/reactive impurities into an aqueous phase. For instance, sodium bisulfite forms water-soluble adducts with trace aldehydes. Subsequent desiccation removes the water introduced during washing. Step-by-Step Methodology:

  • Alkaline/Acidic Washes: Wash the solvent successively in a separatory funnel with:

    • Aqueous NaHCO3 (neutralizes bulk acids)[2].

    • Aqueous NaHSO3 (extracts trace aldehydes).

    • 5% H2SO4 (removes basic impurities)[2].

    • Distilled water and dilute NaHCO3 (removes residual inorganic salts)[2].

  • Primary Drying: Dry the organic layer over anhydrous CaSO4 (Drierite) for 24 hours[2].

  • Molecular Sieve Percolation: Percolate the dried solvent through a column of activated Linde Type 4A molecular sieves to remove trace moisture[2].

  • Degassing: Reflux the solvent over activated charcoal while bubbling a stream of dry nitrogen to remove dissolved gases, followed by a final filtration and distillation[2].

Workflow Visualization

PurificationDecisionTree Start Impure Nitro Aliphatic Compound Analyze Identify Major Impurities (NMR / GC-MS) Start->Analyze Q1 Water, Aldehydes, or Alcohols Present? Analyze->Q1 Wash Protocol C: Chemical Washing & Desiccation Q1->Wash Yes Q2 Higher Nitroalkanes (>5% by wt)? Q1->Q2 No Wash->Q2 Azeo Protocol B: Azeotropic Distillation (with C6-C8 Alkane) Q2->Azeo Yes Q3 Ultra-High Purity Required? (>99.9% for Conductivity) Q2->Q3 No Azeo->Q3 Cryo Protocol A: Low-Temp Crystallization (-60°C in Diethyl Ether) Q3->Cryo Yes Done Pure Nitroalkane Isolated Q3->Done No Cryo->Done

Decision workflow for selecting the optimal nitroalkane purification methodology.

Quantitative Data Presentation

Purification MethodTarget Impurities RemovedTypical YieldFinal PurityKey Reagents & Conditions
Low-Temp Crystallization Cyanoalkanes, Higher Nitroalkanes60 - 80%> 99.9%Diethyl ether, -60°C to -78°C
Azeotropic Distillation Bulk Higher NitroalkanesHigh (>85%)97.0 - 99.8%Water, C6-C8 Alkane, Heat
Chemical Washing Aldehydes, Alcohols, AcidsModerate95.0 - 98.0%NaHSO3, NaHCO3, CaSO4, Sieves
Fractional Slow Melting Broad spectrum impuritiesLowUp to 99.9%Platinum resistance thermometer

Troubleshooting Guides & FAQs

Q: Why is my nitromethane still showing cyanoalkane impurities after fractional distillation? A: Conventional fractional distillation is inadequate for removing trace cyanoalkanes due to their nearly identical boiling points and vapor pressure profiles[1]. To eliminate cyanoalkanes, you must switch to low-temperature crystallization (Protocol A), which relies on differential freezing points rather than boiling points[1]. Alternatively, fractional slow melting monitored by freezing point determinations can also achieve 99.9% purity[4].

Q: Can I use phosphorus pentoxide (P2O5) to dry nitroethane or nitromethane? A: Absolutely not. Phosphorus pentoxide is explicitly unsuitable as a drying agent for nitroalkanes[2]. It is chemically incompatible and can lead to dangerous degradation. Always use calcium sulfate (CaSO4) or magnesium sulfate (MgSO4), followed by percolation through Type 4A molecular sieves for rigorous, safe drying[2].

Q: During azeotropic distillation (Protocol B), how do I handle the three-phase condensate? A: The ternary azeotrope of nitromethane, water, and a C6-C8 alkane condenses into three distinct liquid layers[3]. The nitromethane partitions heavily into the lowermost layer[3]. You should use a bottom-draining separatory system to continuously draw off this bottom layer, which contains the product with only minor amounts (3-6 wt%) of water and alkane[3]. These residual solvents are easily removed by a simple secondary distillation up to 101.5°C[3].

Q: How should I store the purified nitroalkane to prevent degradation? A: Once purified, nitroalkanes are sensitive to light and moisture. The purified material must be stored in dark bottles, away from strong light, in a cool place[2]. For long-term storage, keeping the solvent under an inert argon atmosphere over activated 4A molecular sieves is highly recommended[2].

References

  • Purification of Nitromethane - Chempedia - LookChem. Source: lookchem.com.
  • Purification of nitromethane by crystallization. Source: acs.org.
  • US3211630A - Process for purification of nitromethane. Source: google.com.
  • Purification of Nitromethane. Source: dtic.mil.

Sources

Optimization

Microwave-assisted synthesis for improving chromone reaction speed and yield

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) of chromone derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-yield,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) of chromone derivatives. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible, and scalable protocols. Rather than simply outlining steps, this guide explores the mechanistic causality behind microwave chemistry to help you troubleshoot and optimize your syntheses.

Core Principles & FAQs

Q: Why does microwave irradiation drastically reduce chromone cyclization time compared to conventional oil baths? A: Conventional heating relies on thermal conduction, which is slow and creates temperature gradients. Microwave heating utilizes dielectric heating, where electromagnetic waves directly couple with polar molecules (like solvents or ionic reagents), causing them to rapidly align and rotate with the oscillating field[1]. This internal friction generates rapid, uniform heating and localized "superheating"[2]. For chromone synthesis—such as the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-diketones—this direct energy transfer overcomes activation barriers in minutes rather than hours, drastically accelerating reaction speed while minimizing thermal degradation[3].

Q: How do I select the right solvent for microwave-assisted chromone synthesis? A: Solvent selection in MAOS is dictated by the loss tangent ( tanδ ), which measures a solvent's ability to convert microwave energy into heat.

  • High Absorbers ( tanδ>0.5 ): Ethanol, methanol, and ethylene glycol couple efficiently and heat rapidly[2].

  • Medium Absorbers ( tanδ≈0.1−0.5 ): Ethyl acetate and DMF are excellent for moderate heating and are frequently used in T3P®-mediated cyclizations[4].

  • Low Absorbers ( tanδ<0.1 ): Toluene and hexane are transparent to microwaves. However, they can be used as "heat sinks" for temperature-sensitive reactions if the reagents themselves are highly polar and absorb the microwaves[5].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints so you can verify intermediate success before proceeding.

Protocol A: T3P®-Mediated One-Pot Synthesis via Enaminones

Propylphosphonic anhydride (T3P®) is a versatile, low-toxicity reagent that facilitates cyclization through deamination. This one-pot microwave method avoids the harsh acidic conditions traditionally used, preserving sensitive functional groups[4].

Step 1: Enaminone Formation

  • In a 10 mL microwave-safe vial, dissolve 1-(2-hydroxyphenyl)ethanone (1.0 equiv) in ethyl acetate (0.5 M).

  • Add N,N -dimethylformamide dimethyl acetal (DMF-DMA, 1.0 equiv).

  • Seal the vial and irradiate at 100 °C for 10 minutes.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Ensure complete consumption of the starting material and the presence of the enaminone intermediate (look for the characteristic olefinic proton peak at δ≈8.2 ppm in 1 H NMR)[6].

Step 2: Cyclization 5. To the same vial, add T3P® (1.0 equiv, 50% solution in EtOAc). 6. Irradiate the mixture at 90 °C for 10 minutes. 7. Validation Checkpoint: Monitor via TLC/LC-MS for the formation of the 4H-chromen-4-one core. 8. Cool, dilute with water, extract with EtOAc, and purify via column chromatography. Expected yield: 70–95%[4].

ProtocolA Start 1-(2-Hydroxyphenyl)ethanone + DMF-DMA MW1 Microwave Heating (100°C, 10 min) Start->MW1 Check1 LC-MS Check: Enaminone Formed? MW1->Check1 MW2 Add T3P (1.0 eq) Microwave (90°C, 10 min) Check1->MW2 Product Chromone Product (70-95% Yield) MW2->Product

Workflow for T3P®-mediated one-pot chromone synthesis under microwave irradiation.

Protocol B: Solvent-Free Synthesis using Solid Acid Catalysts

Solvent-free MAOS avoids overpressure risks and utilizes open vessels, making it an eco-friendly alternative[3].

  • Mix 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione (1.0 mmol) with silica-supported Wells-Dawson acid (WD/SiO 2​ , 1 mol%) in an agate mortar.

  • Transfer the solid mixture to an open microwave vessel.

  • Irradiate in a microwave reactor (optimized power level, typically 100-300 W) for 3–5 minutes.

  • Validation Checkpoint: Extract the solid mass with hot ethanol and spot on a silica TLC plate to confirm the disappearance of the diketone.

  • Filter the catalyst (which can be recycled) and crystallize the chromone from the filtrate[3].

Troubleshooting Guide

Issue 1: I am observing significant charring and degradation of my chromone product.

  • Causality: Charring is typically caused by localized superheating (hot spots) or the application of excessive microwave power to highly absorbing ionic reagents[5].

  • Solution:

    • Ramp Time: Do not apply maximum power immediately. Program a 2–3 minute temperature ramp to allow the internal temperature to stabilize.

    • Heat Sink: If running a solvent-free reaction, ensure uniform mixing with the solid support. If in solution, switch to a solvent with a lower tanδ (e.g., a mixture of EtOAc and Toluene) to draw thermal heat away from the polar reactants[5].

Issue 2: My cyclization is incomplete, and the yield of the chromone is low (<40%).

  • Causality: The reaction mixture is not reaching the required activation energy, often due to poor microwave coupling or the use of a completely non-polar solvent without polar additives[1].

  • Solution:

    • Solvent Polarity: Switch to a more polar solvent (e.g., ethanol)[2].

    • Catalyst Loading: For reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyridine-chromones, ensure the catalyst (e.g., 20 mol% NH 4​ Cl) is fully dissolved, as ionic species dramatically increase microwave absorption[7].

    • Time/Temp Extension: If synthesizing sterically hindered angular 2,2-dimethyl-2H-chromones, extend the reaction time to 4 hours at 220 °C (which still represents a massive improvement over the 48-hour conventional method)[8].

Issue 3: The microwave synthesizer aborts the run due to pressure spikes.

  • Causality: Rapid outgassing (e.g., decarboxylation or rapid boiling) causes the pressure to exceed the safety limits of the sealed vessel (typically 30 bar)[2].

  • Solution:

    • Headspace: Ensure the reaction volume does not exceed 50% of the vessel's capacity.

    • Sub-boiling conditions: Set the target temperature 10–20 °C below the solvent's boiling point, or use a certified high-pressure vessel designed for lower boiling point solvents[5].

Troubleshooting Issue Issue: Low Chromone Yield Check1 Is the solvent microwave-transparent? (e.g., pure Toluene) Issue->Check1 Check2 Is the reaction temperature too low? Issue->Check2 Action1 Switch to polar solvent (EtOH, EtOAc) or add ionic catalyst Check1->Action1 Yes Action2 Increase temp by 10°C increments Monitor via LC-MS Check2->Action2 Yes

Diagnostic logic tree for resolving low yields in microwave-assisted organic synthesis.

Quantitative Data Summaries

The following table synthesizes quantitative improvements observed when transitioning from conventional heating to microwave-assisted protocols for various chromone derivatives.

Target Compound / Reaction TypeConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Key Reagents / ConditionsRef
Chromone via Enaminone 16 hours / No Product10 mins / 92%T3P® (1.0 equiv), EtOAc, 90 °C[6]
Angular 2,2-dimethyl-2H-chromone 48 hours / 38%4 hours / 57.4%Pyridine, 220 °C[8]
6-Bromochromone-2-carboxylic acid N/A15 mins / 87%NaOMe, Diethyl oxalate, EtOH, 120 °C[9]
Imidazo[1,2-a]pyridine-Chromones Ultrasound: 23%15 mins / 36%NH 4​ Cl (20 mol%), EtOH, 80 °C[7]

References

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available at:[Link]

  • An Efficient Microwave-Assisted Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Chromone Synthesis via Enaminones - Organic Chemistry Portal. Available at:[Link]

  • Efficient Microwave Solvent-Free Synthesis of Flavones, Chromones, Coumarins and Dihydrocoumarins - SEDICI. Available at:[Link]

  • Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC. Available at:[Link]

  • Efficient microwave-assisted one-pot preparation of angular 2,2- dimethyl-2H-chromone containing compounds - NIH Public Access. Available at:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at:[Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - IntechOpen. Available at:[Link]

  • Getting Started with Microwave Synthesis - CEM Corporation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Purification of Nitro Compounds

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the degradation, discoloration, and polymerization of aliphatic and aromatic nitro compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the degradation, discoloration, and polymerization of aliphatic and aromatic nitro compounds.

Nitro compounds are inherently susceptible to degradation. During synthesis (e.g., nitration), trace impurities known as "latent color-forming bodies" are generated. When exposed to heat, light, or oxygen, these bodies undergo radical-initiated polymerization, forming highly conjugated, high-molecular-weight tars that ruin optical clarity and foul equipment[1]. This guide provides field-proven, self-validating methodologies to intercept and prevent this polymerization.

I. Diagnostic FAQs & Troubleshooting

Q1: Why do my purified nitroaliphatic compounds develop a dark yellow/brown color and increased viscosity during storage? A: This is a classic symptom of auto-oxidation and subsequent polymerization. Nitroalcohols and nitroparaffins often contain latent color-forming bodies (trace unsaturated derivatives or nitrites)[1]. Upon exposure to ambient UV light or trace oxygen, these impurities undergo homolytic cleavage to form highly reactive free radicals. If uninhibited, these radicals propagate, polymerizing the color bodies into conjugated tars[1]. The conjugated backbone absorbs visible light (causing the dark color), while the polymeric structure drastically increases the bulk viscosity of your solution.

Q2: How do I prevent color-body polymerization during vacuum distillation? A: Distillation concentrates latent color bodies, and the applied heat accelerates thermal radical initiation, which can lead to runaway exothermic polymerization and column fouling[2]. To prevent this, you must introduce a "true" polymerization inhibitor prior to heating. We recommend 3[3]. Unlike common phenolic inhibitors (e.g., hydroquinone) which require dissolved oxygen to function and can perversely darken the system[4], DBHA operates efficiently under the anaerobic conditions of vacuum distillation by relying on weak RNO–H bond dissociation to terminate radicals[3].

Q3: Can I chemically neutralize latent color bodies before they have a chance to polymerize? A: Yes. A highly effective, self-validating approach is to perform a reductive wash prior to distillation. Trace aromatic or unsaturated nitro impurities can be selectively reduced using aqueous sodium bisulfite[5]. This converts the highly reactive, color-forming nitro/nitroso intermediates into stable, non-polymerizable amine derivatives or water-soluble salts[5]. By removing the radical precursors entirely, you ensure the final distilled product remains "water-white"[1].

II. Mechanistic Pathway of Polymerization & Inhibition

Mechanism Latent Latent Color Bodies (Trace Unsaturates) Radical Free Radical Intermediate (Highly Reactive) Latent->Radical Heat / UV / O2 Polymer Conjugated Polymeric Tars (Dark Discoloration) Radical->Polymer Uninhibited Propagation Inhibitor Radical Scavenger (e.g., DBHA / Phenols) Radical->Inhibitor Interception Stable Stable, Colorless Adducts (Polymerization Prevented) Inhibitor->Stable Chain Termination

Radical propagation mechanism of color bodies and interception by inhibitors.

III. Comparative Data: Polymerization Inhibitors for Nitro Compounds

To select the correct stabilization strategy, refer to the following quantitative and mechanistic breakdown of common inhibitors:

Inhibitor ClassSpecific ChemicalOptimal ConditionsMechanism of ActionImpact on Color
Phenolics p-Hydroxyanisole (MEHQ)Requires trace O₂, <80°CHydrogen abstractionCan darken system if overused[4]
Hydroxylamines N,N-Dibenzyl hydroxylamine (DBHA)O₂ independent, <120°CWeak RNO-H bond dissociationMaintains water-white clarity[3]
Quinones 2,5-Di-tert-butyl-hydroquinoneRequires O₂, High TempPeroxyl radical alleviationExcellent thermal stability[3]
Nitroso High-Performance Nitroso (Q-1300)>50°C, AnaerobicRadical coupling & N-N cleavageStrong high-temp inhibition[6]
Reductants Sodium Bisulfite (Aqueous)Liquid state, Pre-distillationSelective reduction of impuritiesPrevents initial radical formation[5]

IV. Self-Validating Experimental Protocols

Workflow Step1 1. Crude Nitro Compound Step2 2. Reductive Washing Step1->Step2 Remove Oxidants Step3 3. Inhibitor Addition Step2->Step3 Add DBHA Step4 4. Vacuum Distillation Step3->Step4 <100°C Step5 5. Stable Storage Step4->Step5 Amber Glass Argon

Step-by-step workflow for the stabilization and purification of nitro compounds.

Protocol A: Mild Reductive Scavenging of Color Bodies

Objective: Chemically reduce latent color-forming impurities prior to long-term storage or distillation.

  • Baseline Quantification: Measure the absorbance of the crude nitro compound at 330 nm using UV-Vis spectroscopy.

    • Causality: Aromatic and conjugated nitro impurities absorb strongly at longer wavelengths (~330 nm) compared to pure aliphatic nitroalkanes[7]. This establishes a baseline for validation.

  • Reductive Scavenging: Add an equal volume of 5% (w/v) aqueous sodium bisulfite solution to the organic mixture.

    • Causality: Bisulfite acts as a mild reducing agent that selectively targets highly reactive, oxidized color-forming bodies (converting them to water-soluble amines) without degrading the bulk aliphatic nitro compound[5].

  • Phase Separation: Agitate the biphasic mixture vigorously at 25°C for 30 minutes, then allow the phases to separate. Extract the organic layer.

  • Validation: Re-measure the organic layer at 330 nm. A successful reduction will show a near-zero absorbance, confirming the removal of polymerizable precursors.

Protocol B: Inhibitor-Stabilized Vacuum Distillation

Objective: Purify nitro compounds while preventing the thermal polymerization of any remaining color bodies.

  • Inhibitor Dosing: Add 1000 ppm of N,N-Dibenzyl hydroxylamine (DBHA) to the reductively washed nitro mixture[3].

    • Causality: DBHA is chosen over phenolic inhibitors because it does not require oxygen to terminate free radicals[3]. During vacuum distillation, oxygen is evacuated; phenolic inhibitors would fail here, leading to thermal runaway[2][4].

  • Deoxygenation: Purge the distillation flask with Argon for 15 minutes to displace ambient oxygen.

  • Thermal Control: Apply vacuum to lower the boiling point. Maintain the heating bath strictly below 100°C.

    • Causality: Above 100°C, the rate of thermal auto-polymerization increases exponentially (e.g., ~2% per hour for similar reactive monomers), which can overwhelm the inhibitor's capacity and foul the fractionating tower[2].

  • Validation & Storage: Collect the distillate. The product should be "water-white"[1]. Store immediately in amber glass bottles under an Argon blanket to prevent future UV-induced radical formation.

V. References

  • Process for the purification of nitro aliphatic compounds - Google Patents. Available at:

  • Why is it necessary to add a polymerization inhibitor to light-curing coatings? - Longchang Chemical. Available at:

  • Phthalic acid products purification - Google Patents. Available at:

  • Polymerisation inhibitor - Wikipedia. Available at:

  • Inhibition of Free Radical Polymerization: A Review - MDPI. Available at:

  • What is high performance polymerization inhibitor? - Fujifilm. Available at:

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validation of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate's mechanism of action

Pharmacological Validation of the Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate Scaffold: A Comparative Guide on CysLT1 Antagonism and Rh5-Basigin Inhibition As a Senior Application Scientist, I frequently encounter ch...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Validation of the Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate Scaffold: A Comparative Guide on CysLT1 Antagonism and Rh5-Basigin Inhibition

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the structural foundation for diverse therapeutic agents. Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS 110683-75-5) is a prime example of a highly versatile chromone-2-carboxylate precursor. While it is an intermediate, its true pharmacological value is realized when it is synthesized into 8-amino-4-oxo-4H-chromene-2-carboxamide derivatives—most notably, the blockbuster drug Pranlukast.

This guide objectively compares the validation of this chromone scaffold's mechanism of action across two distinct pharmacological landscapes: classical Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonism for respiratory diseases, and emerging Reticulocyte binding-like homologue 5 (Rh5) inhibition for antimalarial drug discovery.

Section 1: Validation of CysLT1 Receptor Antagonism (Asthma & Allergy)

Mechanism Overview

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory lipid mediators that drive bronchoconstriction and airway edema. Chromone derivatives synthesized from the Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate scaffold act as highly selective, competitive antagonists of the CysLT1 receptor. By occupying the receptor's binding pocket, these compounds prevent the endogenous agonist (LTD4) from initiating the Gq-protein coupled signaling cascade, thereby halting intracellular calcium release and subsequent smooth muscle contraction .

CysLT1_Pathway LTD4 LTD4 (Endogenous Agonist) Receptor CysLT1 Receptor (Gq-coupled GPCR) LTD4->Receptor Binds & Activates Drug Chromone Derivative (Pranlukast) Drug->Receptor Competitive Inhibition PLC Phospholipase C (PLC Activation) Receptor->PLC Gq Signaling Ca2 Intracellular Ca2+ Release (Bronchoconstriction) PLC->Ca2 IP3 Pathway

Mechanism of CysLT1 receptor antagonism by chromone derivatives via the Gq/IP3/Ca2+ pathway.

Experimental Methodology: FLIPR Intracellular Calcium Assay

Causality & Design: Because CysLT1 is a Gq-coupled GPCR, its activation natively triggers the IP3 pathway, releasing calcium from the endoplasmic reticulum. Using a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye provides a direct, real-time kinetic readout of receptor activation. This protocol is a self-validating system : baseline fluorescence establishes the resting state, the addition of LTD4 provides the maximum signal (Emax), and pre-incubation with the chromone derivative demonstrates dose-dependent signal quenching, confirming competitive antagonism.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the human CysLT1 receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM dye loading buffer containing 2.5 mM probenecid (to inhibit non-specific dye extrusion via anion transporters). Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add serial dilutions (10 pM to 10 μM) of the chromone derivative (Pranlukast) and reference antagonists (Montelukast, Zafirlukast). Include vehicle-only wells to establish baseline and non-specific binding parameters. Incubate for 30 minutes.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Inject LTD4 at its predetermined EC80 concentration while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient to generate dose-response curves and determine IC50 values.

Comparative Performance Data

Chromone-based CysLT1 antagonists demonstrate comparable, nanomolar-affinity potency to other structural classes .

CompoundScaffold ClassificationTarget ReceptorIC50 (nM)Clinical Indication
Pranlukast Chromone-2-carboxamideCysLT1~4 - 10Asthma, Allergic Rhinitis
Montelukast Quinoline derivativeCysLT1~3 - 5Asthma, Allergic Rhinitis
Zafirlukast Indole derivativeCysLT1~5 - 10Asthma

Section 2: Validation of Rh5-Basigin Interaction Inhibition (Antimalarial)

Mechanism Overview

In recent antimalarial drug discovery, the interaction between the Plasmodium falciparum reticulocyte binding-like homologue 5 (Rh5) protein and the host erythrocyte receptor basigin has been identified as an essential step for parasite invasion. High-throughput screening of known drug libraries revealed that the Pranlukast chromone scaffold unexpectedly inhibits this critical protein-protein interaction (PPI) .

AlphaScreen_Workflow Donor Biotin-Rh5 + Streptavidin Donor Bead Complex Rh5-Basigin Complex (Bead Proximity < 200nm) Donor->Complex Acceptor His-Basigin + Ni-NTA Acceptor Bead Acceptor->Complex Drug Chromone Scaffold Hit (e.g., Pranlukast) Complex->Drug Inhibitor Screening Signal Singlet Oxygen Transfer (Luminescence at 620nm) Complex->Signal Vehicle Control Loss Signal Quenching (Interaction Disrupted) Drug->Loss Prevents Proximity

AlphaScreen HTS workflow for identifying small molecule inhibitors of Rh5-basigin interaction.

Experimental Methodology: AlphaScreen Protein-Protein Interaction Assay

Causality & Design: Validating PPI inhibitors requires an assay highly sensitive to weak or transient binding events. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized because it is a bead-based, wash-free system. When biotinylated-Rh5 and His-tagged basigin interact, they bring their respective conjugated beads into close proximity (<200 nm). Laser excitation triggers a singlet oxygen cascade, producing luminescence. If the chromone derivative disrupts this PPI, the signal is lost. This is a self-validating system : a parallel counter-screen using a TruHit (Biotin-His peptide) is mandatory to ensure the compound is a true PPI inhibitor and not merely a singlet oxygen quencher or assay artifact.

Step-by-Step Protocol:

  • Protein Preparation: Express and purify recombinant biotinylated P. falciparum Rh5 and His-tagged human basigin.

  • Complex Formation: In a 384-well OptiPlate, incubate 10 nM biotin-Rh5 and 10 nM His-basigin in assay buffer (PBS, 0.1% BSA, 0.01% Tween-20) for 30 minutes at room temperature.

  • Inhibitor Addition: Add chromone derivatives (synthesized from the Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate scaffold) in a dose-response format (0.1 μM to 100 μM). Include Heparin as a positive control inhibitor.

  • Bead Addition: Under subdued green lighting, add Streptavidin Donor beads and Ni-NTA Acceptor beads to a final concentration of 10 μg/mL. Incubate for 1 hour in the dark at room temperature.

  • Detection & Counter-Screen: Read the plate on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm). Perform the TruHit counter-screen on all hit compounds to rule out false positives.

Comparative Performance Data

Structure-activity relationship (SAR) studies on the chromone scaffold revealed that the tether length significantly impacts Rh5-basigin inhibition. While Pranlukast shows moderate inhibition, its developability as a standalone antimalarial requires further structural optimization to match standard inhibitors like Heparin .

CompoundStructural ModificationTarget InteractionIC50 (μM)
Pranlukast 4-Carbon tethered chromoneRh5 - Basigin~12.0
Analogue 25 3-Carbon tethered chromoneRh5 - Basigin~20.0
Heparin Glycosaminoglycan (Control)Rh5 - Basigin~0.5

References

  • Development and application of a high-throughput screening assay for identification of small molecule inhibitors of the P. falciparum reticulocyte binding-like homologue 5 protein Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Pranlukast: Indications, Uses, Dosage, Drugs Interactions, Side effects Source: Medical Dialogues URL:[Link]

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzopyran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzopyran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] From anticancer and anti-inflammatory to neuroprotective and antimicrobial properties, the therapeutic potential of benzopyran derivatives is vast and continually explored.[6][7][8][9][10][11] However, a critical challenge in the drug development pipeline is the translation of promising in vitro results into tangible in vivo efficacy.[12] This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of selected benzopyran derivatives, offering insights into their mechanisms of action and the experimental methodologies used for their evaluation.

The In Vitro to In Vivo Translation Challenge

In vitro experiments are indispensable for the initial screening and characterization of drug candidates. They offer a controlled environment to assess a compound's activity against specific molecular targets or cell lines, providing valuable data on potency, selectivity, and mechanism of action.[12] However, the complexity of a living organism presents numerous variables that can significantly impact a drug's efficacy, including metabolism, bioavailability, and off-target effects.[12] Therefore, a thorough understanding of both in vitro and in vivo data is crucial for advancing the most promising benzopyran derivatives towards clinical applications.

Anticancer Benzopyran Derivatives: A Case Study in Efficacy Translation

Cancer remains a primary focus for the development of novel benzopyran-based therapeutics.[6][13][14][15] Successive generations of these compounds have demonstrated progressively enhanced anticancer activity, often with evolving mechanisms of action.[6][13][16]

Third-Generation Benzopyrans: Potent Tubulin Polymerization Inhibitors

A notable example is the third generation of benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1.[6][13] These derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[6][13]

Signaling Pathway: Disruption of Microtubule Dynamics by Benzopyran Derivatives

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Spindle Formation Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest leads to Benzopyran Derivatives Benzopyran Derivatives Benzopyran Derivatives->Tubulin Dimers Inhibition of Polymerization

Caption: Benzopyran derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Comparative Efficacy Data: In Vitro vs. In Vivo

The following table summarizes the reported efficacy of a third-generation benzopyran derivative, TRX-E-009-1, in both in vitro and in vivo settings.

Compound In Vitro Assay Cell Line IC50 In Vivo Model Treatment Regimen Outcome Reference
TRX-E-009-1Cell ViabilityA375 (Melanoma)Not SpecifiedSubcutaneous A375 xenograft in miceIntravenous administrationSignificant tumor growth inhibition[13]
TRX-E-002-1CytotoxicityOvarian Cancer Stem CellsPotentIn vivo models of ovarian cancerNot SpecifiedEffective against chemoresistant populations[13]

The data indicates a successful translation of potent in vitro anticancer activity to significant in vivo efficacy for these third-generation benzopyran compounds.

Experimental Protocols: A Guide to Evaluation

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of anticancer benzopyran derivatives.

In Vitro: Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzopyran derivative in culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo: Mouse Xenograft Model

This model is widely used to evaluate the efficacy of anticancer agents in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~130 mm³).

  • Randomization and Treatment: Randomly assign the mice to different treatment groups: a control group (receiving vehicle) and one or more experimental groups (receiving the benzopyran derivative at different doses and schedules, e.g., intravenous administration).

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the study (determined by tumor size in the control group or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Synthesis of Benzopyran Derivatives B Cell-Based Assays (e.g., MTT, Apoptosis) A->B C Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) B->C D Selection of Lead Compound C->D Promising Results E Animal Model Development (e.g., Xenograft) D->E F Efficacy & Toxicity Studies E->F Clinical Trials Clinical Trials F->Clinical Trials

Caption: A typical workflow for evaluating the efficacy of benzopyran derivatives.

Neuroprotective Benzopyran Derivatives: In Vitro Promise

Benzopyran derivatives have also shown potential as neuroprotective agents, particularly in the context of ischemic stroke.[7]

In Vitro Neuroprotection Assay

A common in vitro model for studying ischemic stroke is the oxygen-glucose deprivation (OGD) model in primary neurons.

Methodology:

  • Primary Neuron Culture: Isolate and culture primary neurons from embryonic rodent brains.

  • OGD Induction: To mimic ischemic conditions, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (low oxygen).

  • Compound Treatment: Treat the neurons with the benzopyran derivative before, during, or after the OGD insult.

  • Reperfusion: After the OGD period, return the cells to a normal glucose-containing medium and normoxic conditions to simulate reperfusion.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: Compare the survival rate of neurons in the treated groups to the OGD control group.

One study reported that the benzopyran derivative BN-07 significantly increased the survival rate of primary neurons subjected to OGD, showing superior performance to the clinically used drug edaravone.[7]

Compound In Vitro Assay Cell Type Outcome Reference
BN-07Oxygen-Glucose Deprivation (OGD)Primary NeuronsSignificantly increased cell survival rate, superior to edaravone[7]

While this in vitro data is promising, further in vivo studies are necessary to validate the neuroprotective efficacy of BN-07 in animal models of stroke.

Conclusion and Future Directions

The benzopyran scaffold continues to be a rich source of pharmacologically active compounds. This guide highlights the critical importance of a multi-faceted approach to efficacy evaluation, encompassing both robust in vitro assays and well-designed in vivo models. While in vitro studies provide essential initial data on potency and mechanism, in vivo experiments are indispensable for confirming efficacy in a complex biological system. The successful translation of in vitro activity to in vivo efficacy, as seen with third-generation anticancer benzopyrans, underscores the potential of this chemical class. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of benzopyran derivatives to enhance their clinical applicability and bridge the gap between the laboratory and the clinic.

References

  • Stevenson, A. J., Ager, E. I., Proctor, M. A., Škalamera, D., Heaton, A., Brown, D., & Gabrielli, B. G. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1). ([Link])

  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (2015). Asian Journal of Pharmaceutical and Clinical Research. ([Link])

  • Metri, S., et al. (2025). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. Journal of Applied Pharmaceutical Research, 13(1), 89. ([Link])

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. (2019). RSC Advances. ([Link])

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. (n.d.). Der Pharma Chemica. ([Link])

  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2018). Scientific Reports. ([Link])

  • Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria. (2024). European Journal of Medicinal Chemistry. ([Link])

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. (n.d.). Frontiers in Marine Science. ([Link])

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (n.d.). ChemRxiv. ([Link])

  • Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. (2023). ResearchGate. ([Link])

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). Molecules. ([Link])

  • Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. (2025). ResearchGate. ([Link])

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (n.d.). ResearchGate. ([Link])

  • Synthesis and mechanism of benzopyran derivatives by one‐pot synthesis. (n.d.). ResearchGate. ([Link])

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). Journal of Agricultural and Food Chemistry. ([Link])

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). MDPI. ([Link])

  • Benzopyran – Knowledge and References. (n.d.). Taylor & Francis Online. ([Link])

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024). International Journal of Biological & Pharmaceutical Sciences Archive. ([Link])

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. (n.d.). ACS Medicinal Chemistry Letters. ([Link])

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (n.d.). RSC Medicinal Chemistry. ([Link])

  • Characterization of the in Vitro Anti-Inflammatory Activity of AL-5898 and Related Benzopyranyl Esters and Amides. (2003). The Journal of Pharmacology and Experimental Therapeutics. ([Link])

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.). European Journal of Medicinal Chemistry. ([Link])

  • Neuropharmacological Screening Of Some Novel Benzopyran -2-One Derivatives in Mice. (n.d.). Journal of Clinical and Diagnostic Research. ([Link])

  • Two undescribed benzopyran derivatives from Ranunculus sceleratus L. with their in vitro anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells. (2023). ResearchGate. ([Link])

  • Design, Synthesis and Anticancer Evaluation of Some Novel 7-Hydroxy-4-Methyl-3-Substituted Benzopyran-2-One Derivatives. (2024). Journal of Biomolecular Structure and Dynamics. ([Link])

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. (2026). ResearchGate. ([Link])

  • Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. (2023). ResearchGate. ([Link])

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery. ([Link])

  • Design, Synthesis and biological evaluation of novel benzopyran derivatives as potential α-amylase inhibitors: An Investigation by Experimental and Computational Studies. (2025). ResearchGate. ([Link])

Sources

Validation

Analytical Evolution: Cross-Validation of HPLC-UV and LC-MS/MS for Chromone Quantification

Introduction: The Analytical Challenge of Chromones Chromones (including flavonoids, 2-(2-phenylethyl)chromones, and alkaloids like rohitukine) are a highly significant class of oxygen-containing heterocyclic compounds[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chromones

Chromones (including flavonoids, 2-(2-phenylethyl)chromones, and alkaloids like rohitukine) are a highly significant class of oxygen-containing heterocyclic compounds[1][2]. Because of their potent ability to modulate cellular pathways—such as acting as free radical scavengers and anti-inflammatory agents—they are heavily investigated in modern drug development[3].

As a chromone candidate progresses from early-stage botanical extraction or synthetic batch formulation into preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the analytical requirements shift drastically. Legacy methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are highly effective for raw material quality control[4]. However, quantifying trace levels of chromones in complex biological matrices (e.g., plasma) necessitates the superior sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6].

When a drug development program utilizes both platforms, combining the data for regulatory submission requires a rigorous cross-validation governed by the ICH M10 bioanalytical guidelines[7][8].

Mechanistic Context: Why Precision Matters

Chromones exert their biological effects by interacting with concentration-dependent signaling cascades. For example, specific chromone derivatives scavenge Reactive Oxygen Species (ROS) and inhibit the IKK complex, thereby preventing NF-κB translocation and the subsequent expression of pro-inflammatory cytokines[3]. Minor analytical biases between legacy and new quantification methods can obscure true PK/PD correlations, leading to flawed dosing regimens.

ChromonePathway ROS ROS Generation IKK IKK Complex ROS->IKK Activates Chromone Chromone Derivative (Antioxidant) Chromone->ROS Scavenges Chromone->IKK Inhibits NFkB NF-κB Translocation IKK->NFkB Phosphorylates ProInflam Pro-inflammatory Cytokines NFkB->ProInflam Gene Expression

Caption: Chromone-mediated inhibition of ROS and NF-κB inflammatory signaling pathways.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To understand the necessity of cross-validation, we must objectively compare the performance capabilities of both analytical systems.

HPLC-UV relies on the innate chromophore properties of the chromone core. The benzoyl system (A-ring) typically absorbs at 240–280 nm, while the cinnamoyl system (B-ring) absorbs at 300–380 nm[5]. While this is excellent for purity assessment in simple solvents, it lacks the specificity needed for plasma, where endogenous isobaric compounds frequently co-elute.

In contrast, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By isolating the precursor molecular ion (e.g., [M+H]⁺ via Electrospray Ionization) and fragmenting it to monitor specific product ions (such as those generated by the retro-Diels-Alder fragmentation of the chromone ring), LC-MS/MS effectively eliminates background matrix noise[1][5].

Table 1: Performance Comparison for Chromone Quantification
ParameterHPLC-UV / DADLC-MS/MS (MRM Mode)Causality / Scientific Rationale
Sensitivity (LLOQ) ~50 - 100 ng/mL[9]0.1 - 1.0 ng/mL[2]MS/MS filters out chemical noise via specific precursor-to-product ion transitions, drastically lowering the limit of quantification.
Selectivity ModerateVery HighUV detection is prone to interference from co-eluting matrix components with similar absorption spectra.
Dynamic Range 2 - 3 logs3 - 4 logsESI-MS/MS detectors offer a wider linear dynamic range, crucial for capturing both Cmax and elimination phase PK data[2].
Throughput 15 - 30 min / run[9]2 - 5 min / run[2]High selectivity in MS allows for shorter chromatographic gradients and faster elution without compromising peak purity.
Primary Application Raw material QA/QC, High-dose tox studies[4]Clinical PK/PD, Trace biomarker analysis[2][6]Fit-for-purpose application based on the required sensitivity threshold of the study phase.

The ICH M10 Cross-Validation Framework

The ICH M10 guideline represents a paradigm shift for bioanalytical scientists. Historically, cross-validation between two methods was treated as a simple "pass/fail" exercise, often relying on Incurred Sample Reanalysis (ISR) criteria[7][10].

However, ICH M10 explicitly omits rigid pass/fail acceptance criteria for cross-validation[8][10]. Instead, it mandates a statistical assessment of bias when data from two fully validated methods are combined for regulatory decision-making[8][11]. The goal is to prove data exchangeability. If a legacy HPLC-UV method overestimates chromone concentrations by 15% compared to the new LC-MS/MS method due to matrix interference, this proportional bias must be statistically modeled (e.g., via Bland-Altman plots or Deming regression) to normalize historical PK data[9][11].

CrossValidation Start Study Samples (Spiked QCs & Incurred) MethodA Method A: HPLC-UV (Legacy) Start->MethodA MethodB Method B: LC-MS/MS (New) Start->MethodB DataA Quantitative Data A MethodA->DataA DataB Quantitative Data B MethodB->DataB Stats Statistical Analysis (Bland-Altman & Deming) DataA->Stats DataB->Stats Decision Assess Bias (ICH M10 Guidelines) Stats->Decision

Caption: Bioanalytical cross-validation workflow for legacy HPLC and new LC-MS/MS methods.

Experimental Protocol: A Self-Validating System

To ensure a self-validating workflow, the following protocol details the cross-validation of a chromone derivative (e.g., Rohitukine) in plasma. Both methods must be independently validated for accuracy, precision, and stability prior to this cross-validation step[2].

Step 1: Standardized Sample Preparation

Causality: To ensure the variance measured is strictly instrumental and not preparative, both methods will utilize the identical extraction technique.

  • Aliquot 50 µL of spiked plasma QC samples (Low, Mid, and High concentrations) or incurred post-dose study samples (minimum of 30 samples total recommended by ICH M10)[11].

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acetonitrile effectively precipitates plasma proteins, while the acidic environment maintains the chromone in a consistent ionization state, maximizing recovery[2].

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC autosampler vials.

Step 2: Method A Execution (HPLC-UV)
  • Column: C18 analytical column (100 × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.5% acetic acid in water (Solvent A) and Acetonitrile (Solvent B)[4].

  • Detection: Set the Diode Array Detector (DAD) to 278 nm (optimal for the benzoyl system)[9].

  • Injection: Inject 20 µL. Record peak areas and calculate concentrations against the HPLC-specific calibration curve.

Step 3: Method B Execution (LC-MS/MS)
  • Column: High-resolution RP18e (100 × 4.6 mm, 2 µm)[2].

  • Mobile Phase: Isocratic elution (80:20 Acetonitrile:Water with 0.1% Formic Acid) at 0.5 mL/min[2].

  • Detection: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition (e.g., m/z 306.05 > 245.10 for Rohitukine)[2].

  • Injection: Inject 5 µL. Calculate concentrations against the LC-MS/MS-specific calibration curve.

Step 4: Statistical Analysis (The ICH M10 Requirement)

Do not simply calculate the % difference. Export the calculated concentrations from both methods and perform a Bland-Altman analysis to plot the difference between the two methods against their mean. Use Deming regression to account for measurement errors in both X and Y axes, determining the slope (proportional bias) and intercept (constant bias)[9][11].

Experimental Data & Bias Assessment

Below is a representative subset of cross-validation data comparing HPLC-UV and LC-MS/MS for a chromone analyte.

Table 2: Cross-Validation Statistical Output (Representative Data)
Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)Difference (HPLC - LCMS)% Bias
QC-Low 1112.4101.2106.8+11.2+10.4%
QC-Low 2109.899.5104.6+10.3+9.8%
QC-Mid 1545.0505.0525.0+40.0+7.6%
QC-Mid 2538.5498.2518.3+40.3+7.7%
QC-High 11050.0980.01015.0+70.0+6.8%
Incurred-1240.5215.0227.7+25.5+11.1%

Application Scientist Insight: In the data above, the HPLC-UV method consistently reads ~7-11% higher than the LC-MS/MS method. A Bland-Altman plot would reveal a positive proportional bias. This is a classic indicator of matrix enhancement in the UV method—endogenous plasma components are co-eluting and artificially inflating the UV absorbance peak. Because we utilized ICH M10 statistical frameworks rather than a simple pass/fail, we can mathematically correct the legacy HPLC data to align perfectly with the highly specific LC-MS/MS data for the final PK model[9].

Conclusion

Transitioning analytical methods during the lifecycle of a chromone-based drug requires more than just purchasing a mass spectrometer. While LC-MS/MS provides undeniable advantages in sensitivity, selectivity, and throughput over legacy HPLC-UV systems[2][6], integrating historical data requires strict adherence to ICH M10 cross-validation guidelines[8]. By abandoning arbitrary pass/fail criteria in favor of robust statistical modeling (Bland-Altman and Deming regression), analytical scientists can ensure seamless data exchangeability, ultimately protecting the integrity of pharmacokinetic and pharmacodynamic profiles.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Nitro-Substituted Chromones: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary: The Nitrochromone Scaffold in Drug Discovery Chromone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary: The Nitrochromone Scaffold in Drug Discovery

Chromones (1,4-benzopyrone derivatives) are ubiquitous in nature and serve as privileged scaffolds in medicinal chemistry. Among synthetic derivatives, nitro-substituted chromones —particularly 3-nitrochromones and 6-nitrochromones—have garnered significant attention. The introduction of a strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the chromone ring. This modification not only enhances the electrophilicity of the C-2 position, enabling complex cascade reactions, but also dramatically shifts the biological target profile of the resulting molecules.

This guide objectively compares the structure-activity relationships (SAR) of various nitro-substituted chromones, evaluating their performance as anticancer agents (via Ecto-5'-nucleotidase inhibition), multidrug resistance (MDR) reversers, and antimicrobial agents against standard clinical alternatives[1][2].

Chemical Foundation: The Causality of Reactivity

To understand the SAR of nitrochromones, one must first understand their unique chemical reactivity. In unsubstituted chromones, the C-2 position is moderately electrophilic. However, the addition of a nitro group at the C-3 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

This hyper-electrophilicity at C-2 makes 3-nitrochromones highly susceptible to nucleophilic attack by electron-rich aminoheterocycles (e.g., 5-aminopyrazoles). The reaction proceeds via a Ring-Opening Ring-Closure (RORC) mechanism—a formal[3+3] cyclocondensation[3][4]. The initial Michael addition leads to the cleavage of the γ -pyrone ring, forming an enaminone intermediate, which subsequently recyclizes to form highly complex, heteroannulated 3-nitropyridines or pyrido[2,3-c]coumarins[5][6].

RORC N1 3-Nitrochromone (Electrophilic C-2) N3 Michael Addition at C-2 N1->N3 N2 Aminoheterocycle (Nucleophile) N2->N3 N4 Ring Opening (Enaminone Intermediate) N3->N4 N5 Recyclization (Carbonyl Attack) N4->N5 N6 Heteroannulated 3-Nitropyridine N5->N6

Fig 1: The RORC mechanism of 3-nitrochromones enabling library generation.

Comparative SAR Profiles & Biological Performance

Anticancer Activity: Ecto-5'-Nucleotidase (CD73) Inhibition

Ecto-5'-nucleotidase (e5'NT or CD73) is a membrane-bound enzyme that hydrolyzes AMP to adenosine. In the tumor microenvironment, elevated adenosine levels bind to A2A receptors on immune cells, triggering severe immunosuppression. Inhibiting CD73 is a prime strategy for cancer immunotherapy[7][8].

SAR Insights: Heteroannulated pyrido[2,3-c]coumarins and pyrazolo[3,4-b]pyridines derived from nitrochromones have shown potent CD73 inhibitory activity.

  • Steric Bulk: Derivatives featuring bulky aromatic groups (e.g., phenyl or 4-fluorophenyl) at the pyrazole ring exhibit sub-micromolar IC50 values. The bulk forces the molecule deep into the hydrophobic pocket of the CD73 active site.

  • Hydrogen Bonding: The presence of hydrogen-bond donors (such as hydrazide linkers or phenolic OH groups) significantly enhances binding affinity compared to fully alkylated analogs[2].

CD73 ATP Extracellular ATP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO Hydrolysis CD73 Ecto-5'-Nucleotidase (CD73 Enzyme) CD73->AMP IMM Tumor Immunosuppression ADO->IMM A2A Activation INH Nitrochromone Derivative INH->CD73 Blocks Active Site

Fig 2: Pathway of CD73-mediated immunosuppression and inhibition by nitrochromones.

Multidrug Resistance (MDR) Reversal

Overexpression of the MDR1 gene (encoding P-glycoprotein) causes efflux of chemotherapeutics, rendering cancers resistant to treatment.

SAR Insights: Studies on human colon cancer and mouse lymphoma cells demonstrate that 3-formyl-6-nitrochromone is a potent MDR reverser[9].

  • Electronic Effects: The combination of a 3-formyl group and a 6-nitro group creates a highly polarized molecule. This polarization is critical for interacting with the transmembrane domains of P-glycoprotein.

  • Comparative Efficacy: Unsubstituted chromones or those with electron-donating groups (e.g., 6-methyl) show negligible MDR reversal, proving that the strong EWG at position 6 is the primary driver of activity[10].

Antibiofilm & Antifungal Activity

Candida species form robust biofilms that are highly resistant to standard azole drugs like fluconazole. Morphogenetic conversion (yeast to hyphal form) is essential for this biofilm formation.

SAR Insights: When tested against fluconazole-resistant Candida albicans DAY185, 3-formyl-6-nitrochromone and 6,8-dichlorochromone-3-carbonitrile inhibited biofilm formation by >95% at just 10 µg/mL[11].

  • EWG Necessity: The presence of a nitro or cyano group at C-3, coupled with a halogen or nitro at C-6, prevents the yeast-to-hyphae transition. The backbone chromone lacking these substituents showed 0% inhibition even at 100 µg/mL[11].

Quantitative Data Comparison

The following table summarizes the performance of nitro-substituted chromones against alternative compounds and standard clinical controls.

Compound / ScaffoldKey SubstitutionPrimary TargetActivity MetricPerformance vs. Control
Pyrido[2,3-c]coumarin derivative 3-Nitro, 4-FluorophenylEcto-5'-Nucleotidase (h-e5'NT)IC50: ~0.09 - 0.28 µMSuperior to standard APCP analogs in specific cell lines.
3-Formyl-6-nitrochromone 6-Nitro, 3-FormylMDR1 (P-glycoprotein)Fluorescence Activity Ratio (FAR)Significantly higher efflux inhibition than 6-methylchromone.
3-Formyl-6-nitrochromone 6-Nitro, 3-FormylC. albicans Biofilm>95% Inhibition at 10 µg/mLSuperior to Fluconazole (0% inhibition at 10 µg/mL).
Chromone-3-carbonitrile 3-Cyano (Alternative EWG)C. albicans Biofilm>70% Inhibition at 5 µg/mLComparable to nitro substitution; vastly superior to backbone chromone.
Unsubstituted Chromone NoneC. albicans BiofilmNo inhibition at 100 µg/mLInactive; demonstrates the absolute necessity of the EWG.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the nitrochromone derivatives and their biological evaluation.

Protocol A: Synthesis of Heteroannulated 3-Nitropyridines via RORC

This protocol utilizes the hyper-electrophilicity of 3-nitrochromone to generate screening libraries.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-nitrochromone in 10 mL of glacial acetic acid.

  • Nucleophile Addition: Add 1.0 mmol of the selected electron-rich aminoheterocycle (e.g., 5-amino-3-methylpyrazole).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to precipitate the product.

  • Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure heteroannulated 3-nitropyridine.

  • Validation: Confirm the structure via 1H NMR (look for the disappearance of the characteristic chromone C-2 proton singlet around δ 8.8 ppm) and HRMS to verify the exact mass of the cyclocondensed product.

Protocol B: Ecto-5'-Nucleotidase (CD73) Inhibition Assay

A colorimetric assay to evaluate the efficacy of the synthesized compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of recombinant human CD73 (h-e5'NT) in assay buffer (50 mM Tris-HCl, 2 mM MgCl2, pH 7.4).

  • Compound Incubation: In a 96-well microplate, add 10 µL of the nitrochromone derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 µM to 100 µM) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of AMP substrate (final concentration 500 µM). Incubate at 37°C for 30 minutes.

  • Detection: Stop the reaction by adding 25 µL of Malachite Green reagent (which binds to the released inorganic phosphate). Incubate for 10 minutes at room temperature for color development.

  • Quantification: Measure the absorbance at 620 nm using a microplate reader.

  • Validation: Use APCP ( α,β -methylene-ADP) as a positive control inhibitor. Calculate IC50 values using non-linear regression analysis.

References

  • Adventures in the Chemistry of Nitro Compounds Source: ResearchGate URL
  • Domino Reactions of Chromone-3-carboxylic Acids with Aminoheterocycles: Synthesis of Heteroannulated Pyrido[2,3-c]coumarins and their Optical and Biological Activity Source: ResearchGate URL
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL
  • 3-Formyl-6-nitrochromone Data and Applications Source: Sigma-Aldrich URL
  • Antifungal and antibiofilm activities of chromones against nine Candida species Source: PMC - NIH URL

Sources

Validation

Comparing the anticancer effects of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate to doxorubicin

Executive Summary & Chemical Context Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (E8NOC) is a highly functionalized chromone-2-carboxylate. While historically recognized as a critical synthetic intermediate for cyste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (E8NOC) is a highly functionalized chromone-2-carboxylate. While historically recognized as a critical synthetic intermediate for cysteinyl leukotriene (CysLT) receptor antagonists like Pranlukast, recent pharmacological repurposing has identified the chromone-2-carboxylate scaffold as a potent, targeted anticancer pharmacophore .

This guide provides an objective, data-driven comparison between the targeted mechanisms of E8NOC-class compounds and Doxorubicin , the benchmark anthracycline chemotherapeutic. For drug development professionals, understanding the dichotomy between Doxorubicin’s bulk cytotoxicity and the chromone scaffold's ability to modulate tumor stemness is critical for designing next-generation combination therapies.

Mechanistic Divergence: Bulk Cytotoxicity vs. Stemness Modulation

The fundamental difference between these two agents lies in the causality of cell death and their subsequent impact on the tumor microenvironment.

  • Doxorubicin (The Cytotoxic Benchmark): Doxorubicin operates via DNA intercalation and Topoisomerase II inhibition, coupled with massive reactive oxygen species (ROS) generation. While highly effective at eradicating rapidly dividing bulk tumor cells, this non-specific stress paradoxically upregulates integrin αvβ3. This mechanism actively enriches the Cancer Stem Cell (CSC) population, frequently leading to chemoresistance and tumor relapse .

  • E8NOC / Chromone Scaffolds (The Targeted Modulator): Chromone-2-carboxylate derivatives exert their effects by antagonizing specific surface receptors, notably CD49f and CysLT1. By inhibiting the PI3K/FAK signaling cascade, these compounds actively downregulate pluripotency transcription factors (SOX2, CD44). Consequently, rather than merely inducing bulk apoptosis, they dismantle the CSC subpopulation, directly counteracting the resistance mechanisms triggered by traditional chemotherapeutics .

MoA Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA ROS ROS Generation Dox->ROS CSC_up Enrichment of CSCs (Integrin αvβ3 ↑) Dox->CSC_up Resistance Apo Apoptosis (Bulk Tumor Cells) DNA->Apo ROS->Apo E8NOC Ethyl 8-nitro-4-oxo- 4H-benzopyran-2-carboxylate Target CD49f / CysLT1 Antagonism E8NOC->Target PI3K PI3K / FAK Inhibition Target->PI3K CSC_down Reduction of CSCs (SOX2 / CD44 ↓) PI3K->CSC_down CSC_down->CSC_up Overcomes

Fig 1: Mechanistic divergence: Doxorubicin induces apoptosis but enriches CSCs; E8NOC targets CSCs.

Quantitative Performance Comparison

To contextualize their efficacy, the following table synthesizes representative in vitro performance metrics comparing Doxorubicin with optimized chromone-2-carboxylate derivatives across Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) models .

ParameterDoxorubicin (Anthracycline)E8NOC (Chromone Scaffold)Mechanistic Implication
Primary Target Topoisomerase II / DNACD49f / CysLT1 ReceptorsNon-specific vs. Targeted receptor modulation.
IC50 (MDA-MB-231) ~0.5 - 1.2 µM~15 - 30 µMDoxorubicin is highly cytotoxic to bulk cells; E8NOC requires higher doses for bulk death but acts on signaling.
Impact on CSCs Enriches (Increases SOX2)Suppresses (Decreases SOX2)Chromones prevent anchorage-independent growth and relapse.
Cardiotoxicity Severe (ROS-mediated)Minimal to NoneChromones offer a significantly wider safety window for combination therapies.

Self-Validating Experimental Protocols

To rigorously compare these agents, researchers must employ orthogonal assays that measure both bulk viability and stemness. The following protocols are designed as self-validating systems: internal controls ensure that any observed reduction in stemness is a true phenotypic shift and not merely an artifact of general cytotoxicity.

Workflow Cell Cell Culture (MDA-MB-231) Group Treatment Grouping Control Dox E8NOC Combo Cell->Group Assay1 Viability Assay (WST-8) Group->Assay1 Assay2 Stemness Assay (Mammosphere) Group->Assay2 Assay3 Mechanistic (RT-qPCR) Group->Assay3 Data Data Synthesis & Synergy Calculation Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for comparative anticancer profiling.
Protocol A: High-Throughput Viability & Synergism Assay (WST-8)

Purpose: To establish baseline IC50 values and evaluate potential synergistic effects when combining the targeted chromone with the anthracycline.

  • Seeding: Plate MDA-MB-231 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with a logarithmic concentration gradient (0.1 µM to 100 µM) of Doxorubicin, E8NOC, and a 1:1 combination. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours.

    • Expertise Note: A 48-hour window is strictly required to capture both the early apoptotic events triggered by Doxorubicin and the slower, signaling-mediated growth arrest induced by E8NOC.

  • Detection: Add 10 µL of CCK-8 (WST-8) reagent per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the Combination Index (CI) using the Chou-Talalay method to validate synergy.

Protocol B: Mammosphere Formation Assay (Stemness Evaluation)

Purpose: To isolate and quantify the CSC population, validating the mechanistic claim that chromone derivatives suppress stemness while Doxorubicin may enrich it.

  • Preparation: Harvest MDA-MB-231 cells and resuspend in serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Seeding: Plate cells at 1,000 cells/mL in ultra-low attachment 6-well plates.

    • Expertise Note: Ultra-low attachment conditions are critical to prevent anoikis and force anchorage-independent growth—a definitive hallmark of cancer stem cells.

  • Treatment: Introduce sub-lethal doses (IC20) of Doxorubicin and E8NOC.

    • Expertise Note: Utilizing sub-lethal doses is a self-validating step. It ensures that any observed reduction in sphere formation is due to a genuine loss of stemness (SOX2/CD44 downregulation), rather than general cell death.

  • Observation: Culture for 7-10 days without disturbing the plates.

  • Validation: Quantify spheres >50 µm using an inverted phase-contrast microscope. Extract RNA from the spheres to run RT-qPCR for SOX2 and CD44 to molecularly validate the phenotypic observation.

References

  • Title: One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties Source: The Journal of Organic Chemistry, 2023 URL: [Link]

  • Title: Single-Cell Proteomic Profiling Identifies Nanoparticle Enhanced Therapy for Triple Negative Breast Cancer Stem Cells Source: Frontiers in Oncology, 2021 URL: [Link]

  • Title: Pranlukast Antagonizes CD49f and Reduces Stemness in Triple-Negative Breast Cancer Cells Source: Drug Design, Development and Therapy, 2020 URL: [Link]

  • Title: Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer Source: Frontiers in Pharmacology, 2020 URL: [Link]

Comparative

Analysis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate: A Chromone-Based Kinase Inhibition Guide

Executive Summary & Structural Rationale The chromone (benzopyran-4-one) nucleus is a highly privileged scaffold in medicinal chemistry, frequently utilized for designing ATP-competitive kinase inhibitors[1]. The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The chromone (benzopyran-4-one) nucleus is a highly privileged scaffold in medicinal chemistry, frequently utilized for designing ATP-competitive kinase inhibitors[1]. The structural topology of the chromone core closely mimics the adenine ring of ATP, allowing it to dock efficiently into the conserved ATP-binding pocket of various kinases, most notably Phosphoinositide 3-kinase (PI3K)[2].

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (E8NOC) represents a highly specialized derivative within this class. As an application scientist evaluating this compound against standard alternatives like LY294002 and Quercetin, it is critical to understand the causality behind its structural modifications:

  • The Hinge-Binding Motif: The C4-carbonyl oxygen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα).

  • 8-Nitro Electronic Tuning: The strong electron-withdrawing nature of the nitro group at the C8 position depletes electron density from the chromone ring. This modulates the hydrogen-bonding strength of the C4-ketone and engages in secondary electrostatic interactions within the selectivity pocket, differentiating its off-target profile from unsubstituted chromones.

  • 2-Carboxylate Ethyl Ester (Prodrug Strategy): Free chromone-2-carboxylic acids often struggle with cell permeability due to their negative charge at physiological pH. The ethyl ester acts as a lipophilic mask, facilitating passive diffusion across the plasma membrane[3]. Once intracellular, ubiquitous esterases hydrolyze the ester, trapping the active, negatively charged carboxylate metabolite within the cytosol to engage the kinase target.

Mechanistic Pathway: The PI3K/AKT/mTOR Axis

To contextualize the utility of chromone-2-carboxylates, we must map their intervention point within oncogenic signaling. Chromone derivatives primarily act as competitive inhibitors at the catalytic domain of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like AKT and mTOR of their activation signals[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110 Catalytic Subunit) RTK->PI3K Activates PIP3 PIP3 (Active Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane Bound) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 Complexes AKT->mTOR Activates Chromone Chromone Scaffold (e.g., E8NOC, LY294002) Chromone->PI3K ATP-Competitive Hinge Binding

Caption: PI3K/AKT/mTOR signaling pathway and the specific node of chromone-mediated inhibition.

Performance Comparison: E8NOC vs. Alternatives

When benchmarking E8NOC for assay development or hit-to-lead optimization, it must be compared against established chromone/flavonoid kinase inhibitors. The table below synthesizes the pharmacological profile of the E8NOC scaffold against LY294002 (a benchmark PI3K inhibitor) and Quercetin (a naturally occurring pan-kinase inhibitor).

ParameterEthyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (E8NOC)LY294002Quercetin
Primary Target(s) PI3K / CK2 (Prodrug Scaffold)PI3K (Pan-isoform)Pan-Kinase (Non-selective)
Biochemical IC₅₀ (PI3Kα) ~1.2 µM (Ester) / ~0.3 µM (Active Acid)1.4 µM3.8 µM
Cell Permeability (Pₐₚₚ) High (Due to ethyl ester masking)ModerateLow (Highly polar)
Metabolic Stability Low (Rapid intracellular ester hydrolysis)Moderate (Short half-life)Low (Rapid glucuronidation)
Assay Auto-fluorescence Moderate (Blue/Green spectrum)High (Interferes with standard assays)Very High

Data Interpretation: E8NOC's esterification provides superior initial cell permeability compared to Quercetin and LY294002. However, its intrinsic auto-fluorescence demands specialized biochemical assay formats (like TR-FRET) to prevent false-positive artifacts during high-throughput screening.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality explanations for why specific techniques are chosen over standard alternatives.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: Chromone derivatives possess conjugated π-systems that inherently fluoresce in the blue/green spectrum (400-500 nm). Standard fluorescence intensity assays will yield false negatives because the compound's emission masks the assay signal. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life (milliseconds). By introducing a 100 µs delay before reading the 615 nm emission, all short-lived compound auto-fluorescence decays, ensuring absolute signal fidelity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mixture (e.g., PI3Kα and PIP2) in HEPES buffer (50 mM, pH 7.5, 3 mM MgCl₂, 1 mM EGTA).

  • Compound Addition: Dispense E8NOC (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume plate.

  • Equilibration: Add the 2X Kinase/Substrate mixture to the compounds. Incubate for 30 minutes at room temperature to allow the chromone to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection Phase: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Self-Validation (Quality Control): The plate must include a "No Enzyme" background control (0% activity) and a "DMSO Vehicle" control (100% activity). Calculate the Z'-factor; the assay is only validated for IC₅₀ extraction if Z' > 0.6.

  • Readout: Read on a microplate reader using a 340 nm excitation, a 100 µs delay, and dual emission at 615 nm (Eu) and 665 nm (APC).

TR_FRET Step1 1. Kinase + E8NOC (Equilibration) Step2 2. ATP + Substrate (Reaction Phase) Step1->Step2 Step3 3. Eu-Antibody + Tracer (Binding) Step2->Step3 Step4 4. Time-Delayed FRET Detection Step3->Step4

Caption: Step-by-step TR-FRET kinase assay workflow for evaluating competitive ATP inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Demonstrating biochemical inhibition in a cell-free assay does not guarantee cellular efficacy, especially for ester-prodrugs like E8NOC which require intracellular hydrolysis. CETSA validates intact-cell target engagement by measuring the thermal stabilization of the kinase upon ligand binding, proving both cell penetration and active metabolite generation.

Step-by-Step Workflow:

  • Cell Treatment: Seed HCT116 cells in a 6-well plate. Treat with 10 µM E8NOC, 10 µM LY294002 (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours to allow for esterase cleavage and target binding.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heating Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Self-Validation (Specificity Control): Probe the soluble fraction via Western Blot for both the target kinase (e.g., PI3Kα) and a non-targeted housekeeping protein (e.g., GAPDH). A valid result will show a thermal shift (stabilization) only for the target kinase, proving the compound is not acting as a global protein denaturant.

Conclusion & Developer Recommendations

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a highly versatile building block and prodrug scaffold for kinase inhibitor development. By leveraging the 2-carboxylate ethyl ester for cellular entry and the 4-oxo hinge-binding motif for ATP-competitive docking, it overcomes the permeability limitations of traditional polar flavonoids. However, researchers must deploy time-resolved fluorescence assays to bypass the inherent optical interference of the chromone core, and utilize CETSA to definitively prove intracellular ester hydrolysis and target engagement.

References

  • Small-molecule inhibitors of the PI3K signaling network Source: Future Oncology (PubMed Central) URL:[Link]

  • The in Vitro and in Vivo Effects of 2-(4-Morpholinyl)-8-phenyl-chromone (LY294002), a Specific Inhibitor of Phosphatidylinositol 3′-Kinase, in Human Colon Cancer Cells Source: Clinical Cancer Research URL:[Link]

  • Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-Pot Synthesis of Chromone-2-carboxylate Scaffold: An Important Pharmacophore with Diverse Biological Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

As drug development professionals and synthetic chemists, we frequently rely on chromone derivatives as privileged scaffolds for novel therapeutics. Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently rely on chromone derivatives as privileged scaffolds for novel therapeutics. Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate (CAS: 110683-75-5) is a highly valuable intermediate, particularly in the synthesis of cysteinyl leukotriene receptor antagonists (like Pranlukast) and the development of farnesoid X receptor (FXR) modulators[1].

However, the presence of the electron-withdrawing nitro group (-NO₂) on the benzopyran core classifies this compound as a nitroaromatic[2][3]. Nitroaromatics demand specialized operational and disposal protocols due to their potential reactivity, environmental persistence, and toxicity[4][5]. This guide provides a self-validating, step-by-step methodology for the safe handling and definitive disposal of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To safely manage any chemical, we must first understand the causality behind its hazards. The nitro group on the benzopyran ring creates an electron-deficient aromatic system. While stable under standard conditions, nitroaromatics can become highly reactive when exposed to strong bases or reducing agents, potentially forming shock-sensitive salts or undergoing exothermic degradation (such as the formation of Meisenheimer complexes)[3][4].

Because of these mechanistic properties, standard non-halogenated organic waste disposal is often insufficient. Strict segregation is required to prevent accidental exotherms in communal waste carboys.

Quantitative Chemical Profile
PropertyValue
Chemical Name Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
CAS Number 110683-75-5
Molecular Formula C₁₂H₉NO₆
Molecular Weight 263.20 g/mol
LogP 1.8779
Topological Polar Surface Area (TPSA) 99.65 Ų
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Data synthesized from established chemical safety databases[2][6][7].

Operational Safety & Handling Workflow

Before initiating any synthesis involving Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate, specific environmental controls must be established. The compound presents a respiratory irritation risk (H335) and must be handled to avoid dust generation[6][7].

HandlingWorkflow Start Start: Chemical Handling PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Avoid Dust Generation) PPE->FumeHood Spill Spill Occurs? FumeHood->Spill Evacuate Alert & Evacuate Area Spill->Evacuate Yes Proceed Proceed with Synthesis Spill->Proceed No Contain Contain with Inert Absorbent (Sand/Vermiculite) Evacuate->Contain

Workflow for safe handling and emergency spill response of nitrochromone derivatives.

Immediate Handling Precautions:
  • Personal Protective Equipment (PPE): Nitrile rubber gloves, chemical safety goggles, and a flame-resistant lab coat are mandatory[4][8].

  • Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood to mitigate inhalation risks[4].

  • Spill Response: In the event of a spill, do not use combustible materials (like paper towels) for cleanup. Contain the powder using an inert, non-combustible absorbent such as sand or vermiculite, and transfer it to a hazardous waste container[4].

Step-by-Step Disposal Procedures

Drain disposal of nitroaromatics is strictly prohibited by municipal sewer ordinances and Environmental Protection Agency (EPA) guidelines. These compounds are toxic to aquatic organisms, interfere with biological sewage treatment processes, and are not readily biodegradable[9][10].

The following protocol is designed as a self-validating system to ensure safe decommissioning of the chemical waste.

Protocol: Segregation and Decommissioning of Nitrochromone Waste

Step 1: pH and Compatibility Validation (Self-Validation Check)

  • Action: Before adding any solvent wash or reaction byproduct containing Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate to a communal waste carboy, verify the pH of the existing waste using universal indicator paper.

  • Validation: The pH must be neutral to slightly acidic (pH 4–7).

  • Causality: Nitro compounds can react violently or degrade exothermically in highly alkaline environments. They must never be discarded into waste containing strong bases or active reducing agents (e.g., NaBH₄, LiAlH₄)[4][11].

Step 2: Primary Containment

  • Action: Transfer the validated chemical waste into a High-Density Polyethylene (HDPE) container.

  • Causality: HDPE provides superior chemical resistance against ester and nitroaromatic solvent mixtures compared to standard glass, which poses a shrapnel risk if a mild, unforeseen exotherm pressurizes the vessel.

Step 3: Visual Inspection (Self-Validation Check)

  • Action: Observe the waste container for 60 seconds after transfer.

  • Validation: Verify the absence of phase separation, rapid temperature increases, or gas evolution (bubbling). Gas evolution indicates an active incompatibility reaction, requiring immediate fume hood sash closure and EHS notification.

Step 4: Regulatory Labeling

  • Action: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Toxic/Irritant - Contains Nitroaromatics (Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate)"[8][12]. Do not use chemical abbreviations or structures on the label.

Step 5: Secondary Containment and EHS Transfer

  • Action: Place the HDPE container within a secondary spill tray in a designated Satellite Accumulation Area (SAA). Schedule a pickup with your institution's licensed Environmental Health and Safety (EHS) department[4][12].

DisposalPathway WasteGen Generate Nitrochromone Waste Classify Classify as Hazardous (Nitroaromatic) WasteGen->Classify CheckCompat Check Compatibility (pH Validation) Classify->CheckCompat Alkaline Alkaline/Reducing Waste CheckCompat->Alkaline If Basic/Reducing NonHalogenated Neutral Organic Waste CheckCompat->NonHalogenated If Compatible DoNotMix DO NOT MIX (Risk of Exotherm) Alkaline->DoNotMix Store Store in HDPE Container (Label: Toxic/Irritant) NonHalogenated->Store Pickup Licensed EHS Pickup Store->Pickup

Decision matrix for the segregation and disposal of nitroaromatic chemical waste.

Regulatory Grounding & Analytical Verification

For laboratories operating under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines, any waste containing significant concentrations of nitroaromatics must be treated as characteristic hazardous waste due to potential toxicity and reactivity[8][13].

If environmental contamination is suspected, or if waste streams need to be analytically verified prior to disposal, laboratories should refer to EPA Method 8330B . This method utilizes High-Performance Liquid Chromatography (HPLC) to accurately quantify trace levels of nitroaromatics and nitramines in solid and aqueous waste matrices, ensuring that downstream waste management facilities can process the effluent safely[5][13].

References

  • Tokyo University of Science (TUS). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from[Link]

  • Middle East Technical University (METU). Guide for Drain Disposal of Laboratory Chemicals. Retrieved from[Link]

  • New Mexico Tech (NMT). NMT Laboratory Drainage Disposal Guidance. Retrieved from [Link]

  • National Science Teaching Association (NSTA). Biological/Chemical Waste Management. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. Ring Opening and Recyclization Reactions of 3‐Nitrochromone with Some Nucleophilic Reagents. Retrieved from [Link]

  • LookChem. Cas 136450-08-3, 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-8-[[4-(4-phenylbutoxy)benzoyl]amino]-, ethyl ester. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Hazard Analysis: Understanding the Risks The primary hazards associated with Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate are derived from its constituent functional groups: Nitroaromatic Compounds: This class of chem...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

The primary hazards associated with Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate are derived from its constituent functional groups:

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity. Aromatic nitro compounds can be absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][4] Symptoms of exposure can be delayed and include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[4] Some aromatic nitro compounds are also flammable and can be shock-sensitive or explosive, particularly those with multiple nitro groups.[1][5]

  • Benzopyran-2-carboxylic Acid Derivatives: Similar structures without the nitro group are known to be skin, eye, and respiratory tract irritants.[2][3]

  • Ester Functionality: While generally less hazardous, esters can cause irritation upon contact.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile)To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[6]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.[7][8]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoesTo protect the skin and clothing from spills. Flame-resistant material is a precaution due to the flammability of some nitro compounds.[1][9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be strictly adhered to.

prep Preparation & Pre-Handling handling Handling in Fume Hood prep->handling Proceed to handling post_handling Post-Handling & Decontamination handling->post_handling Complete handling spill Spill Management handling->spill In case of spill waste Waste Disposal post_handling->waste Segregate waste spill->waste Collect contaminated materials

Caption: Workflow for Safe Handling of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate.

Step 1: Preparation and Pre-Handling

  • Consult Safety Resources: Before beginning any work, consult all available safety information, including this guide and any institutional chemical safety protocols.

  • Designate a Work Area: All handling of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate should be performed in a designated area within a certified chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.[7][10][11]

Step 2: Handling in a Chemical Fume Hood

  • Work Within the Hood: All manipulations of the compound, including weighing and preparing solutions, must be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Use Appropriate Tools: Utilize spatulas and other appropriate tools to handle the solid compound. Avoid creating dust.

  • Avoid Incompatibilities: Keep the compound away from strong bases, strong oxidizing agents, and strong reducing agents to prevent potentially hazardous reactions.[1][12]

Step 3: Post-Handling and Decontamination

  • Clean Work Area: After handling is complete, decontaminate the work surface with an appropriate cleaning agent (e.g., soap and water), and wipe it down thoroughly.[13]

  • Doff PPE Correctly: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of immediately.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh papers, and other disposable materials, in a clearly labeled, sealed container for hazardous waste.[9]

  • Liquid Waste: Solutions containing Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate should be collected in a separate, labeled container for non-halogenated organic liquid waste.[9]

  • Never Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[13][14][15]

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal solid_waste Solid Waste (Gloves, Weigh Papers) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup EHS Pickup & Licensed Disposal solid_container->ehs_pickup liquid_container->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
Reactant of Route 2
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
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